Tris(vinyldimethylsiloxy)phenylsilane
Description
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Structure
3D Structure
Properties
IUPAC Name |
tris[[ethenyl(dimethyl)silyl]oxy]-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3Si4/c1-10-22(4,5)19-25(20-23(6,7)11-2,21-24(8,9)12-3)18-16-14-13-15-17-18/h10-17H,1-3H2,4-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVYGTWMOAIWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C=C)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975539 | |
| Record name | 1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60111-47-9 | |
| Record name | 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60111-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyl-1,5-divinyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060111479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-1,5-divinyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tris(vinyldimethylsiloxy)phenylsilane
Prepared by: Gemini, Senior Application Scientist
Foreword: The Architectural Versatility of a Siloxane Building Block
Tris(vinyldimethylsiloxy)phenylsilane stands as a cornerstone intermediate in the field of silicone chemistry. Its unique molecular architecture, featuring a central phenyl-substituted silicon atom bonded to three reactive vinyldimethylsiloxy groups, offers a trifunctional platform for designing advanced materials. The vinyl functionalities serve as active sites for hydrosilylation and polymerization reactions, while the phenyl group imparts thermal stability and modifies the refractive index of the resulting polymers. This guide provides a comprehensive overview of the synthesis, characterization, and application of this versatile compound, grounded in established chemical principles and analytical validation. It is intended for researchers and professionals engaged in the development of novel silicone-based materials, from elastomers and resins to advanced optical and electronic components.
Synthesis Pathway: A Deliberate Construction
The synthesis of this compound is most effectively achieved through a controlled hydrolysis and condensation reaction. This approach leverages readily available precursors and offers a high degree of control over the final product's structure. The core principle involves the reaction of a trifunctional phenylsilane precursor with a monofunctional vinyldimethylsilane precursor.
The most common and industrially relevant synthesis route involves the co-hydrolysis of phenyltrichlorosilane and vinyldimethylchlorosilane. The causality behind this choice lies in the differential reactivity of the Si-Cl bonds. Phenyltrichlorosilane serves as the central branching point, while vinyldimethylchlorosilane provides the terminal vinyl-functional groups. The reaction proceeds through the formation of intermediate silanols, which then condense to form the stable siloxane (Si-O-Si) linkages of the final product.
Reaction Mechanism and Rationale
The synthesis can be conceptually broken down into two primary stages:
-
Hydrolysis: The silicon-chlorine bonds of both phenyltrichlorosilane and vinyldimethylchlorosilane are highly susceptible to nucleophilic attack by water. This reaction rapidly forms silanol intermediates (Si-OH) and hydrochloric acid (HCl) as a byproduct. Controlling the stoichiometry of water is critical; insufficient water will lead to incomplete reaction, while an excess can promote unwanted self-condensation of the precursors.
-
Condensation: The newly formed silanols are highly reactive and will readily condense with each other to form thermodynamically stable siloxane bonds. The desired reaction is the condensation of three molecules of vinyldimethylsilanol with one molecule of phenylsilanetriol. The HCl generated during hydrolysis acts as a catalyst for this condensation step.
To ensure the formation of the desired tris-substituted product and minimize oligomerization, the reaction is typically performed in a non-polar solvent with a controlled addition of the chlorosilanes to a water/solvent mixture, often in the presence of an HCl scavenger like a tertiary amine to neutralize the acid byproduct.
Experimental Protocol: A Self-Validating Workflow
This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.
Materials & Equipment:
-
Phenyltrichlorosilane (C₆H₅SiCl₃)
-
Vinyldimethylchlorosilane ((CH₂=CH)(CH₃)₂SiCl)
-
Toluene (anhydrous)
-
Deionized Water
-
Triethylamine (Et₃N) or similar HCl scavenger
-
Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser with a drying tube
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reactor Setup: A 1 L three-neck flask is charged with 400 mL of toluene and 50 mL of deionized water. The flask is placed in an ice bath to maintain a temperature of 0-5°C. Begin vigorous stirring.
-
Reagent Premix: In the dropping funnel, prepare a mixture of phenyltrichlorosilane (e.g., 0.1 mol) and vinyldimethylchlorosilane (e.g., 0.33 mol, a slight excess to ensure complete reaction). Causality: A slight excess of the monofunctional silane drives the reaction to completion and caps all three reactive sites on the phenylsilane core, preventing polymerization.
-
Controlled Addition: Add the chlorosilane mixture dropwise to the stirred toluene/water mixture over a period of 1-2 hours. The reaction is exothermic; maintain the internal temperature below 10°C. Causality: Slow, controlled addition prevents a runaway reaction and minimizes the formation of undesired byproducts from self-condensation.
-
Neutralization and Reaction Completion: After the addition is complete, slowly add triethylamine (e.g., 0.35 mol) to neutralize the generated HCl. Allow the mixture to warm to room temperature and stir for an additional 4 hours to ensure the condensation reaction is complete.
-
Work-up & Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of 5% NaHCO₃ solution and then twice with 100 mL of deionized water to remove any remaining salts and water-soluble impurities.
-
Drying & Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to yield this compound as a clear, colorless to yellowish liquid[1].
Synthesis Workflow Diagram
Caption: A stepwise workflow for the synthesis and purification of this compound.
Structural Characterization and Data
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and physical property measurements provides a comprehensive and self-validating characterization profile.
Physical and Chemical Properties
The macroscopic properties of the compound serve as the first point of validation.[1][2][3]
| Property | Value | Source |
| CAS Number | 60111-47-9 | [2][3][4] |
| Molecular Formula | C₁₈H₃₂O₃Si₄ | [1][2][3][4] |
| Molecular Weight | 408.8 g/mol | [1][3] |
| Appearance | Clear, colorless to yellowish liquid | [1][2][4] |
| Purity | ≥ 95% | [1][2][4] |
| Density | ~0.94 - 0.95 g/cm³ @ 25°C | [1][3] |
| Boiling Point | 351.8°C at 760 mmHg (Predicted) | [3] |
| Flash Point | 130 - 147.4°C | [1][3] |
Spectroscopic Analysis
FT-IR is an indispensable tool for identifying the key functional groups within the molecule. The spectrum provides direct evidence of the siloxane backbone, the phenyl substitution, and the crucial vinyl end-groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| 3070-3050 | =C-H Stretch | Confirms presence of vinyl and phenyl C-H bonds. |
| 2960-2900 | C-H Stretch (aliphatic) | Corresponds to the methyl (CH₃) groups. |
| 1600-1585 | C=C Stretch (in-ring) | Characteristic of the phenyl group. |
| 1405-1395 | C=C Stretch (vinyl) | Confirms the presence of the reactive vinyl groups. |
| 1260-1250 | Si-CH₃ Symmetric Bend | A strong, sharp peak characteristic of methylsilicones. |
| 1100-1000 | Si-O-Si Asymmetric Stretch | A very strong, broad absorption indicating the siloxane backbone.[5] |
| ~1135 | Si-Phenyl | A sharp band indicative of the silicon-phenyl linkage.[5] |
| 840-790 | Si-C Rock (from Si-(CH₃)₂) | Further confirms the dimethylsilyl moieties. |
This table is based on established correlations for organosilicon compounds.[5]
NMR provides unambiguous structural elucidation by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR (Predicted):
-
δ 7.2-7.8 ppm (multiplet, 5H): Protons on the phenyl ring.
-
δ 5.7-6.2 ppm (multiplet, 3H): The -CH= proton of the three vinyl groups.
-
δ 4.8-5.2 ppm (multiplet, 6H): The =CH₂ protons of the three vinyl groups.
-
δ 0.1-0.3 ppm (singlet, 18H): Protons of the six methyl groups attached to silicon.
¹³C NMR (Predicted):
-
δ 130-140 ppm: Phenyl carbons and the vinyl -CH= carbon.
-
δ 125-130 ppm: Phenyl carbons.
-
δ ~ -1 to 2 ppm: Methyl carbons attached to silicon.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Applications and Field-Proven Insights
This compound is not typically an end-product but rather a highly valuable intermediate.[1] Its trifunctional nature allows it to act as a crosslinking agent or a branching point in polymer synthesis.
-
Silicone Formulations: It is a key component in the preparation of addition-curing silicone elastomers and resins. The vinyl groups can react with Si-H functional polymers via hydrosilylation to form a stable, crosslinked network, enhancing the mechanical and thermal properties of the final material.[4]
-
Adhesives and Sealants: When used in adhesive formulations, it can act as a coupling agent to improve adhesion to inorganic substrates like glass and metal.[4]
-
Advanced Functional Materials: Its utility extends to the synthesis of materials for the electronics and semiconductor industries, where high purity and specific thermal and optical properties are required.[1][2] The phenyl group contributes to a higher refractive index and improved thermal stability compared to purely aliphatic siloxanes.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound.
-
Hazards: May cause skin, eye, and respiratory tract irritation.[6] Irritating fumes may develop upon exposure to high temperatures or open flames.[6]
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate protective equipment, including gloves (neoprene or nitrile rubber) and chemical goggles.[6]
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[1][6] The material is moisture-sensitive; containers must be kept tightly closed to prevent hydrolysis.[1] It is incompatible with strong oxidizing agents and peroxides.[6]
References
-
Title: this compound Source: Hubei Co-Formula Material Tech Co.,Ltd. URL: [Link]
-
Title: this compound, 95% - Safety Data Sheet Source: Gelest, Inc. URL: [Link]
-
Title: Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9 Source: Changfu Chemical URL: [Link]
-
Title: INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS Source: Gelest, Inc. URL: [Link]
Sources
"Tris(vinyldimethylsiloxy)phenylsilane" molecular weight and formula
An In-depth Technical Guide to Tris(vinyldimethylsiloxy)phenylsilane
Prepared by: Senior Application Scientist
Introduction: A Multifunctional Siloxane for Advanced Materials
This compound is a specialized organosiloxane that serves as a critical molecular bridge in advanced materials science.[1][2] Its unique structure, featuring a central phenyl-substituted silicon atom bonded to three vinyldimethylsiloxy groups, imparts a hybrid reactivity that makes it an invaluable component in polymer composites, adhesives, coatings, and as a synthetic intermediate.[1][2] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and key applications for researchers and development professionals in materials science and chemical synthesis.
Molecular and Physicochemical Profile
This compound, identified by CAS Number 60111-47-9, is a clear, colorless to light-yellow liquid at room temperature.[2][3][4] The molecule's architecture is defined by a central phenylsilane core, which provides thermal stability, and three radiating arms containing reactive vinyl groups. These vinyl functionalities are readily available for polymerization reactions, while the siloxane bonds offer a pathway for adhesion to inorganic substrates.[2]
Key Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential data for experimental design and process modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₂O₃Si₄ | [1][2][3][4][5] |
| Molecular Weight | 408.78 g/mol | [3][5] |
| CAS Number | 60111-47-9 | [1][3][5] |
| Appearance | Clear, colorless to yellowish liquid | [1][2][3] |
| Density | ~0.94 g/cm³ | [5] |
| Boiling Point | 112-115 °C | [3] |
| Refractive Index | ~1.4589 | [3] |
| Flash Point | 130 °C | [1] |
Molecular Structure Visualization
The 2D structure of this compound highlights the key functional groups responsible for its versatile chemistry.
Caption: Mechanism of action for this compound as a coupling agent.
Key Application Areas
The unique properties of this silane make it a high-value additive in several demanding fields:
-
Polymer Composites : It is used to enhance the bond between a polymer matrix and inorganic fillers like glass fibers or silica particles. [2]This improves stress transfer from the polymer to the reinforcement, resulting in superior mechanical properties and durability. [2]* Adhesives and Sealants : In adhesive formulations, it acts as an adhesion promoter, increasing the bond strength and longevity of the adhesive on inorganic substrates such as metals, glass, and ceramics. [2]This is particularly valuable in the automotive and construction industries. [2]* Coatings : When added to coatings, it improves adhesion to the substrate and can enhance moisture resistance, protecting the underlying material from environmental degradation. [2]* Electronics and Optical Materials : It serves as a chemical intermediate in the synthesis of specialized silicone compositions for the semiconductor and electronics industry, where thermal stability and purity are paramount. [1]* Advanced Functional Materials : As a versatile reagent, it is used as an additive or precursor in the development of novel materials with tailored properties. [4]For instance, it has been used in the synthesis of tricarbonyl iron complexes that contain multivinylsilicon ligands. [5]
Illustrative Experimental Protocol: Surface Treatment of Fumed Silica
To demonstrate its practical application, the following protocol outlines a standard laboratory procedure for modifying the surface of an inorganic filler (fumed silica) to make it compatible with a vinyl-based polymer system.
Objective: To covalently bond this compound to the surface of fumed silica, rendering the filler hydrophobic and reactive towards a polymer matrix.
Materials:
-
Fumed Silica (pre-dried at 120°C for 4 hours)
-
This compound
-
Toluene (anhydrous)
-
Methanol (for washing)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask with condenser, mechanical stirrer, and nitrogen inlet
Procedure:
-
System Setup: Assemble the reaction flask and purge with dry nitrogen for 15 minutes to create an inert atmosphere. This is crucial as the silane is moisture-sensitive. [1]2. Dispersion: Add 100 g of pre-dried fumed silica to 500 mL of anhydrous toluene in the flask. Stir vigorously for 30 minutes to ensure a uniform dispersion.
-
Silane Addition: In a separate beaker, dissolve 5 g of this compound in 50 mL of anhydrous toluene. Slowly add this solution to the silica dispersion using a dropping funnel over 15 minutes.
-
Reaction: Heat the mixture to reflux (~110°C) and maintain for 4 hours with continuous stirring under a nitrogen blanket. This provides the energy needed for the condensation reaction between the silane and the silica surface.
-
Workup and Washing: Allow the mixture to cool to room temperature. Isolate the treated silica by centrifugation or filtration. Wash the collected solid three times with toluene followed by two washes with methanol to remove any unreacted silane and byproducts.
-
Drying: Dry the surface-modified silica in a vacuum oven at 80°C for 12 hours to remove residual solvent.
-
Validation (Optional): The success of the surface treatment can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), observing the appearance of peaks corresponding to the phenyl and vinyl groups, or by contact angle measurements to confirm the change from a hydrophilic to a hydrophobic surface.
Caption: Experimental workflow for the surface modification of silica filler.
Safety, Handling, and Storage
While this compound is not classified as a hazardous substance under GHS, standard laboratory precautions are essential for safe handling. [3]
-
Personal Protective Equipment (PPE): Wear chemical goggles, neoprene or nitrile rubber gloves, and suitable protective clothing. [3]Contact lenses should not be worn when handling this chemical. [3]* Handling: Use in a well-ventilated area or with local exhaust ventilation to avoid inhaling vapors. [3]Avoid contact with skin and eyes. [3]Wash hands thoroughly after handling.
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames. [1][3]The material is moisture-sensitive; therefore, it should be kept in a tightly closed container, preferably under an inert atmosphere (e.g., nitrogen). [1]* Incompatibilities: Avoid contact with strong oxidizing agents and peroxides. [3]* Fire Hazard: In case of fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers. [3]Elevated temperatures or open flames may cause the development of irritating fumes. [3] This material is intended for research and development purposes and should be handled by technically qualified individuals. [3]
Conclusion
This compound is a highly effective and versatile organosiloxane. Its defining feature is the molecular architecture that combines inorganic surface reactivity with organic polymer compatibility. This dual functionality allows it to serve as a robust coupling agent and a valuable synthetic intermediate, enabling the creation of advanced composite materials with enhanced mechanical strength, thermal stability, and environmental resistance. For scientists and engineers in materials development, this silane offers a reliable tool for overcoming the fundamental challenge of interfacing organic and inorganic materials.
References
-
Gelest, Inc. (2015). This compound, 95% Safety Data Sheet (SIT8725.4). [Link]
-
Hubei Co-Formula Material Tech Co., Ltd. This compound. [Link]
-
Changfu Chemical. Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of Tris(vinyldimethylsiloxy)phenylsilane
Abstract
Tris(vinyldimethylsiloxy)phenylsilane (CAS No. 60111-47-9) is a multifunctional organosiloxane compound of significant interest in materials science and polymer chemistry.[1][2] Its unique structure, featuring a central phenyl-substituted silicon atom bonded to three vinyldimethylsiloxy groups, provides a versatile platform for creating advanced silicone compositions, optical materials, and as an adhesion promoter between organic and inorganic materials.[1][2] A thorough understanding of its molecular structure is paramount for its effective application, and this is achieved primarily through a suite of spectroscopic techniques. This guide provides an in-depth exploration of the expected spectroscopic signature of this compound, offering both field-proven experimental protocols and a detailed, predictive interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Molecular Structure and Physicochemical Properties
A precise characterization begins with a foundational knowledge of the molecule's identity and properties.
Chemical Identity
-
Systematic Name: this compound
-
Synonyms: 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane[3], Phenyltris(vinyldimethylsiloxy)silane[2]
-
Molecular Formula: C₁₈H₃₂O₃Si₄[4]
-
Molecular Weight: 408.78 g/mol [3]
Predicted Structural Environments for Spectroscopy
To logically interpret spectroscopic data, we must first dissect the molecule into its distinct chemical environments. The diagram below labels the unique proton, carbon, and silicon nuclei whose signals we expect to resolve.
Caption: Fig 1. Labeled chemical environments of the molecule.
Spectroscopic Analysis Workflow
The comprehensive characterization of this compound relies on a multi-technique approach. The workflow ensures that data from one method corroborates and complements the others, leading to an unambiguous structural assignment.
Caption: Fig 2. Workflow for spectroscopic structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen-silicon framework of the molecule.
Experimental Protocol: NMR
-
Rationale: Deuterated chloroform (CDCl₃) is a standard solvent for organosilicon compounds, offering good solubility and a clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H, ¹³C, and ²⁹Si NMR.
-
Methodology:
-
Prepare a solution of ~10-20 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR data using a 400 MHz (or higher) spectrometer. A standard pulse program with 8-16 scans is typically sufficient.
-
Acquire ¹³C{¹H} NMR data. A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Acquire ²⁹Si{¹H} NMR data. An INEPT or DEPT pulse sequence is often preferred to enhance the signal of the low-gyromagnetic-ratio ²⁹Si nucleus.[6]
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show four distinct signal regions corresponding to the methyl, vinyl, and phenyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (See Fig. 1) | Rationale & Commentary |
| ~ 0.1 - 0.3 | Singlet | 18H | H-Me | The methyl protons on silicon are highly shielded and typically appear as a sharp singlet far upfield. Based on data for similar compounds like phenyltrimethysilane (0.19 ppm), this region is well-established.[7] |
| ~ 5.7 - 6.2 | Multiplet (dd) | 3H | H-α | The vinyl protons exhibit complex splitting patterns due to geminal and cis/trans couplings. The H-α proton will be a doublet of doublets (dd). Data for vinyltrimethoxysilane shows these signals between 5.8 and 6.2 ppm.[8] |
| ~ 5.7 - 6.2 | Multiplet (dd) | 3H | H-β (cis) | This proton is coupled to both the geminal H-β (trans) and the vicinal H-α proton, resulting in a dd. Its chemical environment is distinct from H-β (trans).[9] |
| ~ 5.7 - 6.2 | Multiplet (dd) | 3H | H-β (trans) | This proton is coupled to both the geminal H-β (cis) and the vicinal H-α proton, resulting in a dd. The entire vinyl region will appear as a complex, overlapping multiplet integrating to 9H. |
| ~ 7.2 - 7.4 | Multiplet | 3H | H-meta, H-para | The meta and para protons of the phenyl group attached to silicon often overlap and appear as a complex multiplet.[7] |
| ~ 7.4 - 7.6 | Multiplet | 2H | H-ortho | The ortho protons are typically deshielded relative to the meta and para protons and may appear as a distinct multiplet further downfield. |
Predicted ¹³C{¹H} NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment (See Fig. 1) | Rationale & Commentary |
| ~ -1.0 - 2.0 | C-Me | The methyl carbons attached to silicon are highly shielded and appear upfield, often near or below 0 ppm. |
| ~ 128.0 - 129.0 | C-para | Aromatic carbons in phenylsilanes show characteristic shifts. Data for phenyltrimethysilane shows the para carbon around 127.8 ppm.[10] |
| ~ 129.5 - 130.5 | C-meta | The meta carbons are expected in this region of the aromatic spectrum. |
| ~ 133.5 - 134.5 | C-ortho | The ortho carbons are typically found slightly downfield from the meta and para carbons.[10] |
| ~ 135.0 - 138.0 | C-ipso | The ipso-carbon (the one directly attached to Si(4)) is a quaternary carbon and will likely have a weak signal. Its chemical shift is influenced directly by the silicon atom. |
| ~ 131.0 - 133.0 | C-β (Vinyl) | The terminal vinyl carbon (CH₂) is expected in this range. |
| ~ 138.0 - 140.0 | C-α (Vinyl) | The vinyl carbon attached to the silicon atom (Si-CH=) is typically the most deshielded of the vinyl carbons. |
Predicted ²⁹Si{¹H} NMR Spectrum
²⁹Si NMR is uniquely suited to probe the silicon backbone of the molecule. We expect two signals corresponding to the two different silicon environments.
| Predicted Chemical Shift (δ, ppm) | Relative Intensity | Assignment (See Fig. 1) | Rationale & Commentary |
| ~ -20 to -25 | 3 | Si(1,2,3) | This signal corresponds to the three equivalent silicon atoms of the vinyldimethylsiloxy groups. These are "D" type units (two oxygen bonds, two carbon bonds) in siloxane nomenclature. |
| ~ -75 to -85 | 1 | Si(4) | This signal represents the central silicon atom bonded to the phenyl group and three oxygen atoms. This is a "T" type unit (three oxygen bonds, one carbon bond), which is significantly more shielded and appears further upfield compared to D units.[11] Data for phenylsilane shows a shift of -59.5 ppm, but the three oxygen atoms in our target molecule will increase the shielding significantly.[12] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Experimental Protocol: IR
-
Rationale: Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid samples as it requires minimal sample preparation and is highly reproducible.
-
Methodology:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of air.
-
Place a single drop of this compound directly onto the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Predicted IR Absorption Bands
The IR spectrum will be dominated by vibrations characteristic of the siloxane, phenyl, and vinyl moieties.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Commentary |
| ~ 3070, 3050 | C-H stretch | =C-H (Vinyl & Phenyl) | Stretching vibrations for sp² C-H bonds appear above 3000 cm⁻¹. |
| ~ 2960 | C-H stretch | -CH₃ (Methyl) | Asymmetric stretching of the methyl groups attached to silicon. |
| ~ 1600, 1485 | C=C stretch | Aromatic Ring | Characteristic double bond stretching of the phenyl group. |
| ~ 1595 | C=C stretch | Vinyl Group | Stretching of the vinyl C=C double bond. This may overlap with the aromatic signals. |
| ~ 1430 | Si-Ph stretch | Phenyl-Silicon | A characteristic band for the silicon-phenyl bond. |
| ~ 1410 | =CH₂ deformation | Vinyl Group | Scissoring deformation of the terminal vinyl methylene group. |
| ~ 1260 | CH₃ deformation | Si-CH₃ | Symmetric deformation (umbrella mode) of the methyl groups on silicon is a very strong and reliable indicator for this group.[13] |
| ~ 1100 - 1000 | Si-O-Si stretch | Siloxane | A very strong and broad absorption band associated with the asymmetric stretching of the Si-O-Si backbone, which is characteristic of all siloxanes.[14] |
| ~ 840, 800 | Si-C stretch / CH₃ rock | Si-(CH₃)₂ | Rocking of the methyl groups and stretching of the Si-C bonds.[13][14] |
| ~ 730, 700 | C-H out-of-plane bend | Phenyl (monosubstituted) | Strong bands indicating a monosubstituted benzene ring. |
Conclusion
The structural elucidation of this compound is a clear-cut process when approached with a combination of high-resolution NMR and IR spectroscopy. While publicly available spectra for this specific compound are scarce, its structure can be confidently confirmed by following the protocols outlined in this guide. The predicted chemical shifts and absorption frequencies, based on established data from analogous phenyl, vinyl, and siloxane compounds, provide a robust framework for researchers to interpret their experimental data. This multi-faceted spectroscopic approach ensures the identity, purity, and structural integrity of this versatile organosilane, enabling its confident use in advanced research and development applications.
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Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. [Link]
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Reyes-Gallardo, C., et al. (2016). Evaluation of Polydimethylsiloxane-Phenylsiloxane as a Coating for Stir Bar Sorptive Extraction. J. Mex. Chem. Soc. [Link]
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tris(vinyldimethylsiloxy)phenylsilane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of Tris(vinyldimethylsiloxy)phenylsilane. As a molecule of interest in advanced material synthesis and specialty chemical formulations, a thorough understanding of its behavior at elevated temperatures is critical for its application, storage, and safe handling. This document synthesizes established principles of siloxane chemistry with proven analytical methodologies to offer a predictive and practical framework for researchers.
Introduction to this compound: A Molecule of Versatility
This compound, with the chemical formula C18H32O3Si4, is an organosiloxane that finds utility as a chemical intermediate and a coupling agent.[1][2] Its structure, featuring a central phenyl-substituted silicon atom bonded to three vinyldimethylsiloxy groups, imparts a unique combination of reactivity and stability. The vinyl groups offer sites for hydrosilylation and polymerization reactions, making it a valuable precursor in the synthesis of silicone-based polymers and hybrid materials. The phenyl group, as will be discussed, is anticipated to enhance the thermal and chemical stability of the molecule.[1]
Key Molecular and Physical Properties:
| Property | Value | Reference |
| CAS Number | 60111-47-9 | [1] |
| Molecular Formula | C18H32O3Si4 | [1] |
| Molecular Weight | 408.79 g/mol | [1] |
| Appearance | Clear liquid | [1] |
| Flash Point | > 110 °C | [3] |
| Stability | Stable in sealed containers. Conditions to avoid include heat, open flames, and sparks. | [3] |
Unraveling Thermal Stability: The Influence of Molecular Architecture
The thermal stability of a siloxane is intrinsically linked to its molecular structure. For this compound, two key structural features dictate its behavior at elevated temperatures: the presence of phenyl groups and the vinyl functionalities.
It is well-documented that the incorporation of phenyl groups into the siloxane backbone enhances thermal stability.[4] Aromatic rings are known to increase the thermal stability of compounds and promote the formation of carbonaceous char during decomposition, which can act as an insulating layer.[5] Studies on poly(phenyl-substituted siloxanes/silsesquioxanes) have demonstrated a significant increase in the temperature at 5% mass loss (T5%) with the introduction of phenyl substituents.[6]
Conversely, the presence of vinyl groups can introduce potential sites for thermal reactions. While stable at moderate temperatures, at elevated temperatures, these groups can undergo various reactions, including polymerization and cleavage. The thermal degradation of vinyl-terminated polydimethylsiloxane has been shown to produce cyclic oligomers.[7]
Based on these principles, this compound is expected to exhibit good thermal stability, likely superior to purely aliphatic vinyl siloxanes. However, its decomposition, when it occurs, will be a complex process involving reactions of both the phenyl and vinyl moieties.
Postulated Thermal Decomposition Pathways
Key Postulated Decomposition Steps:
-
Initiation: At elevated temperatures, the initial bond cleavage could occur at the Si-C bonds of the vinyl or phenyl groups, or at the Si-O bonds. The presence of any residual Si-OH groups could also initiate an "unzipping" mechanism, a common degradation pathway for polysiloxanes.[7][8]
-
Propagation: The initial bond scission would generate reactive radical species that can propagate through the molecule, leading to further bond cleavages and rearrangements. This could involve the abstraction of hydrogen atoms from the methyl groups or reactions involving the vinyl groups.
-
Product Formation: The fragmentation of the parent molecule is expected to yield a mixture of volatile and non-volatile products. Volatile products may include cyclic siloxanes (both methyl and methyl-phenyl substituted), benzene, and smaller hydrocarbon fragments from the vinyl and methyl groups.[8] At higher temperatures, a cross-linked, char-like residue is also anticipated, promoted by the presence of the phenyl group.[5]
The following diagram illustrates a simplified, hypothetical decomposition pathway:
Caption: A simplified hypothetical thermal decomposition pathway for this compound.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, a suite of thermal analysis techniques should be employed. The following protocols provide a robust framework for such an investigation.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., platinum or alumina).
-
Experimental Parameters:
-
Atmosphere: Nitrogen (or Argon) at a flow rate of 20-50 mL/min to study thermal decomposition in an inert environment. An oxidative atmosphere (e.g., air or synthetic air) can be used for comparison to assess thermo-oxidative stability.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
Isothermal hold at 800 °C for 10 minutes (optional, to ensure complete decomposition).
-
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C) to obtain the TGA curve.
-
Plot the derivative of the mass loss with respect to temperature (d(mass)/dT) versus temperature (°C) to obtain the DTG curve.
-
Determine the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax) from the peak of the DTG curve, and the percentage of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as the glass transition temperature (Tg), crystallization events, and melting points.[9]
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.
-
Experimental Parameters:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to a temperature below the expected decomposition onset (e.g., 250 °C) at a heating rate of 10 °C/min.
-
Cool from 250 °C to -100 °C at a cooling rate of 10 °C/min.
-
Hold at -100 °C for 5 minutes.
-
Ramp from -100 °C to 250 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the step change in the heat flow curve.
-
Identify any exothermic peaks (crystallization) or endothermic peaks (melting) and their corresponding temperatures and enthalpies.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the individual chemical species produced during thermal decomposition.[10]
Methodology:
-
Instrument Preparation: Set up and calibrate the Py-GC-MS system. Ensure the pyrolyzer, GC column, and MS detector are in optimal working condition.
-
Sample Preparation: Place a small, accurately known amount of this compound (typically in the microgram range) into a pyrolysis sample cup.
-
Experimental Parameters:
-
Pyrolysis:
-
Pyrolysis Temperature: Select a temperature or a series of temperatures based on the TGA data (e.g., just above the onset of decomposition and at the temperature of maximum decomposition). A typical starting point could be 550 °C.
-
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column suitable for separating siloxanes (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A suitable temperature program to separate the expected decomposition products (e.g., hold at 50 °C for 2 minutes, then ramp to 300 °C at 10 °C/min).
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 550.
-
-
-
Data Analysis:
-
Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Correlate the identified products with the proposed decomposition mechanism.
-
The following diagram illustrates the experimental workflow for the comprehensive thermal analysis of this compound:
Caption: Experimental workflow for the thermal analysis of this compound.
Concluding Remarks for the Practicing Scientist
This guide has provided a detailed framework for understanding and evaluating the thermal stability and decomposition of this compound. While its specific thermal properties require empirical determination, the principles outlined here, derived from the behavior of analogous phenyl and vinyl-substituted siloxanes, offer a strong predictive basis. The presence of the phenyl group is expected to confer enhanced thermal stability, a critical attribute for high-temperature applications.
The experimental protocols detailed herein for TGA, DSC, and Py-GC-MS represent a comprehensive approach to fully characterizing the thermal behavior of this molecule. The data generated from these analyses will be invaluable for defining its operational limits, ensuring its safe handling and storage, and for the rational design of new materials that incorporate this versatile siloxane.
References
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-
Chen, J., et al. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. MDPI. Available at: [Link]
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Gelest Inc. (2015). This compound, 95% Safety Data Sheet. Retrieved from [Link]
-
Gelest Inc. (n.d.). Vinyl-Functional Silicones. Retrieved from [Link]
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Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). This compound. Retrieved from [Link]
- Kourtchev, I., et al. (2022). A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. RSC Advances, 12(42), 27363-27372.
- Li, X., et al. (2018). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Polymers, 10(12), 1367.
- Radhakrishnan, T. S. (1999). New method for evaluation of kinetic parameters and mechanism of degradation from pyrolysis–GC studies: Thermal degradation of polydimethylsiloxanes. Journal of Applied Polymer Science, 73(4), 521-531.
-
ResearchGate. (2024). Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)siloxane]. Retrieved from [Link]
- Verzino, W. J., & Fillers, R. W. (1978). Low-Temperature Differential Scanning Calorimetry of Polysiloxanes.
-
Wang, S., et al. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. MDPI. Available at: [Link]
-
Woźniak, A., et al. (2021). Multifunctional Cotton Fabrics Obtained by Modification with Silanes Containing Esters of Phosphoric Acid as Substituents. MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Reactivity of Vinyl Groups in Tris(vinyldimethylsiloxy)phenylsilane
Abstract
Tris(vinyldimethylsiloxy)phenylsilane is a multifunctional organosilicon compound with a unique structure, featuring a central phenyl-substituted silicon atom linked to three vinyldimethylsiloxy groups. This trifunctionality makes it a valuable crosslinking agent and a monomer for the synthesis of advanced silicone-based materials. This technical guide provides a comprehensive overview of the reactivity of the vinyl groups in this compound, with a focus on two primary reaction pathways: platinum-catalyzed hydrosilylation and free-radical polymerization. The discussion delves into the mechanistic details of these reactions, the influence of the molecular structure on reactivity, and detailed experimental protocols for conducting and monitoring these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule in their applications, which range from the synthesis of silicone compositions to the development of novel optical and electronic materials.[1]
Introduction: The Molecular Architecture and its Implications
This compound, with the chemical formula C18H32O3Si4, is a clear, colorless to yellowish liquid.[1] Its structure is characterized by a central phenylsilane core, which imparts thermal stability and modifies the refractive index of resulting polymers.[2][3] Radiating from this core are three vinyldimethylsiloxy arms, each terminating in a reactive vinyl group (-CH=CH2). This trifunctional nature is the key to its utility as a crosslinker, enabling the formation of three-dimensional polymer networks.
The reactivity of the vinyl groups is influenced by the presence of the silicon atom to which they are attached. The dπ-pπ interactions between the silicon and the vinyl group can affect the electron density of the double bond, thereby influencing its susceptibility to attack.[4] Furthermore, the phenyl group at the central silicon atom can exert steric and electronic effects on the reactivity of the vinyl moieties.[5][6] Understanding these structural nuances is critical for controlling the kinetics and outcomes of polymerization and crosslinking reactions.
Key Reaction Pathways of the Vinyl Groups
The vinyl groups of this compound are amenable to several types of chemical transformations. The most significant of these are hydrosilylation and free-radical polymerization, which are widely employed in the curing of silicones and the synthesis of functional polymers.
Platinum-Catalyzed Hydrosilylation
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. This reaction is a cornerstone of addition-cure silicone chemistry, offering high efficiency, no byproducts, and excellent control over the crosslinking process.[7] The reaction is typically catalyzed by platinum complexes, with Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being a prominent example.[8][9]
The overall reaction for the crosslinking of this compound with a generic Si-H functional crosslinker can be depicted as follows:
Caption: Platinum-catalyzed hydrosilylation of this compound.
2.1.1. Mechanistic Considerations
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[10] This involves the oxidative addition of the Si-H bond to the platinum(0) catalyst, followed by the coordination of the vinyl group, migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination to yield the product and regenerate the catalyst.
2.1.2. Factors Influencing Reactivity
The rate and selectivity of the hydrosilylation reaction are influenced by several factors:
-
Catalyst Concentration: Higher catalyst concentrations generally lead to faster reaction rates.
-
Temperature: The reaction can be tuned to proceed at room temperature or be accelerated by heating.[7]
-
Inhibitors and Retarders: The pot life and curing profile can be controlled by the addition of inhibitors (which stop the reaction until activated, e.g., by heat) or retarders (which slow down the reaction).
-
Steric and Electronic Effects: The phenyl group on the central silicon atom of this compound may exert a mild steric hindrance, potentially influencing the rate of reaction compared to less substituted vinylsilanes.[5] Studies on similar multi-vinyl silsesquioxanes have shown that aromatic substituents can lead to slower hydrosilylation rates compared to alkyl substituents.[11]
2.1.3. Experimental Protocol: Monitoring Hydrosilylation via In-Situ FT-IR Spectroscopy
This protocol is adapted from a study on the hydrosilylation of vinyl-substituted open-cage silsesquioxanes and is suitable for monitoring the reaction of this compound.[11]
-
Materials:
-
This compound
-
Dimethylphenylsilane (or another suitable hydride-functional silane)
-
Toluene (anhydrous)
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution in xylene
-
-
Procedure:
-
To a glass reactor equipped with an in-situ FT-IR probe, add 1 equivalent of this compound and 3 equivalents of dimethylphenylsilane.
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 100 mg/mL of the vinylsilane).[11]
-
Place the reactor in an oil bath preheated to the desired reaction temperature (e.g., 95 °C).[11]
-
Inject the Karstedt's catalyst solution (e.g., 10⁻⁴ mol of platinum per mole of Si-H group).[11]
-
Immediately begin monitoring the reaction using the in-situ FT-IR spectrometer.
-
-
Data Analysis:
-
The progress of the reaction can be followed by monitoring the decrease in the intensity of the Si-H stretching band (around 2163 cm⁻¹) and the vinyl C=C stretching band (around 1637 cm⁻¹).[12]
-
The formation of the crosslinked product is indicated by the appearance of new bands corresponding to the Si-CH₂-CH₂-Si linkage.
-
2.1.4. Analytical Characterization: ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the completion of the hydrosilylation reaction. The disappearance of the characteristic signals for the vinyl protons (typically in the range of 5.7-6.2 ppm) and the Si-H proton (around 4.7 ppm) provides clear evidence of the reaction's progress.[13]
Free-Radical Polymerization
The vinyl groups of this compound can also undergo free-radical polymerization, typically initiated by peroxides at elevated temperatures. This process leads to the formation of a highly crosslinked network.
Caption: Free-radical polymerization of this compound.
2.2.1. Mechanistic Overview
The process follows the classic steps of free-radical polymerization:[3]
-
Initiation: The peroxide initiator decomposes upon heating to form free radicals.[14]
-
Propagation: The initiator radical adds to a vinyl group, generating a new carbon-centered radical. This radical then attacks another vinyl group, propagating the polymer chain.
-
Crosslinking: As a trifunctional monomer, the growing polymer chains will contain pendant vinyl groups that can react with other growing chains, leading to the formation of a crosslinked network.
-
Termination: The reaction ceases through the combination or disproportionation of two radicals.
2.2.2. Intramolecular vs. Intermolecular Reactions
In the polymerization of multivinyl monomers like this compound, there is a competition between intermolecular crosslinking (leading to network formation) and intramolecular cyclization (forming cyclic structures within a single polymer chain).[15][16][17] The relative rates of these two processes depend on factors such as monomer concentration and solvent. At high concentrations, intermolecular reactions are favored, leading to gelation.[14][18][19]
2.2.3. Experimental Protocol: Bulk Free-Radical Polymerization
-
Materials:
-
This compound
-
Dicumyl peroxide (or another suitable high-temperature radical initiator)
-
-
Procedure:
-
In a reaction vessel, thoroughly mix a predetermined amount of this compound with the desired concentration of dicumyl peroxide (e.g., 1-2 wt%).
-
Degas the mixture to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Heat the mixture to the decomposition temperature of the initiator (for dicumyl peroxide, typically in the range of 140-160 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the temperature for a sufficient time to achieve the desired degree of curing.
-
-
Characterization:
-
The degree of cure can be assessed by techniques such as swelling tests (measuring the amount of solvent absorbed by the crosslinked network) or dynamic mechanical analysis (DMA) to determine the glass transition temperature (Tg) and storage modulus.
-
FTIR spectroscopy can be used to monitor the disappearance of the vinyl group absorption bands.
-
Data Summary and Reactivity Comparison
The choice between hydrosilylation and free-radical polymerization depends on the desired properties of the final material.
| Feature | Platinum-Catalyzed Hydrosilylation | Free-Radical Polymerization |
| Reaction Type | Addition | Chain-growth |
| Byproducts | None | Potential for initiator fragments in the polymer |
| Curing Temperature | Can be tuned from room temperature to elevated temperatures | Requires high temperatures to initiate peroxide decomposition |
| Control over Crosslinking | High, through stoichiometry of Si-H to vinyl groups | Less direct control, dependent on initiator concentration and temperature |
| Catalyst/Initiator | Platinum complexes (e.g., Karstedt's catalyst) | Peroxides (e.g., dicumyl peroxide) |
| Inhibition | Susceptible to inhibition by certain compounds (e.g., sulfur, nitrogen, tin compounds) | Inhibited by oxygen |
Applications in Materials Science and Drug Development
The reactive nature of this compound makes it a key component in the formulation of various advanced materials:
-
Silicone Elastomers and Gels: As a crosslinker in addition-cure systems, it is used to produce silicone rubbers and gels with tailored mechanical properties for applications in medical devices, soft robotics, and electronics encapsulation.
-
Optical Materials: The presence of the phenyl group allows for the tuning of the refractive index of the resulting polymers, making it suitable for the fabrication of LED encapsulants, optical adhesives, and coatings.[2][3][20]
-
Resin Synthesis: It serves as a monomer in the synthesis of phenyl-containing silicone resins, which exhibit excellent thermal stability and are used in high-performance coatings and composites.[2][12][21][22]
-
Surface Modification: The vinyl groups can be used to graft the molecule onto surfaces, modifying their properties to improve adhesion, hydrophobicity, or biocompatibility.
Conclusion
This compound is a highly versatile molecule whose reactivity is centered around its three vinyl groups. The primary pathways for leveraging this reactivity are platinum-catalyzed hydrosilylation and free-radical polymerization. A thorough understanding of the mechanisms and controlling factors for these reactions, as detailed in this guide, is essential for designing and synthesizing advanced silicone materials with tailored properties for a wide range of scientific and industrial applications. The ability to precisely control the crosslinking process through hydrosilylation, or to induce network formation via free-radical methods, provides researchers with a powerful toolkit for materials innovation.
References
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- Structures and Properties of Self - crosslinking Silicone Resin. E3S Web of Conferences.
- Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. (2020).
- Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applic
- Modification of (Poly)Siloxanes via Hydrosilylation Catalyzed by Rhodium Complex in Ionic Liquids. (2025).
- Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. (2021). RSC Publishing.
- Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects. (2025).
- Platinum‐Based Heterogeneously Catalyzed Hydrosilyl
- Electrophilic alkylations of vinylsilanes: a comparison of α- and β-silyl effects. (2014). PubMed.
- The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie.
- Thermal selectivity of intermolecular versus intramolecular reactions on surfaces. (2016). PMC.
- Selective synthesis of E -vinylsilanes and E , E -divinylsilanes via platinum-catalyzed hydrosilylation of alkynes with secondary silanes. (2018).
- Platinum-Catalyzed Hydrosilyl
- Monitoring the formation of polystyrene/silica nanocomposites from vinyl triethoxysilane containing copolymers. (2025).
- Lau, P. W.-K. (n.d.). REACTIONS OF VINYLSILANES AND ALLYLSILANES. eScholarship@McGill.
- Monomer Functionality and Polymer Network Formation.
- Gelation Time of Network-Forming Polymer Solutions with Reversible Cross-Link Junctions of Variable Multiplicity. MDPI.
- FTIR spectra of phenyl tris (dimethylsiloxane) silane (PTDS),...
- Thermal selectivity of intermolecular versus intramolecular reactions on surfaces. DiVA portal.
- Reactivity of vinylazoles in free-radical polymerization: A comparative study. (2025).
- Preparation method of methyl phenyl vinyl silicone resin.
- Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. (2024).
- Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. (2020). PMC.
- This compound.
- Networks/Gels. Carnegie Mellon University.
- Intermolecular vs intramolecular reactions. (2021). YouTube.
- The most often studied vinyl monomers.
- Efficient anti-poisoning Karstedt catalyst and synthesis and application in hydrosilylation reaction.
- Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. (2016).
- arXiv:2505.
- A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Form
- Intermicellar Polymerization and Intramicellar Cyclization: A Supramolecular Ring–Chain Competition Reaction. (2021).
- Electrophilic Hydrosilylation of Electron-Rich Alkenes Derived
- Combined in situ infrared and mass spectrometric analysis of high-energy heavy ion induced degradation of polyvinyl polymers. RSC Publishing.
- Preparation and Properties of Vinylphenyl-silicone Resins and Their Application in LED Packaging. (2025).
- Preparation and properties of vinylphenyl-silicone resins and their applic
- Simultaneous in-situ monitoring of parallel polymerization reactions using light scattering; a new tool for high-throughput screening. PubMed.
- The investigation of methyl phenyl silicone resin/epoxy resin using epoxy-polysiloxane as compatibilizer. (2025).
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Methodological & Application
Application Notes and Protocols for Tris(vinyldimethylsiloxy)phenylsilane as a Crosslinker in High-Performance Silicone Elastomers
Introduction: The Strategic Role of Phenyl-Containing Crosslinkers in Silicone Elastomer Formulation
Silicone elastomers are a cornerstone in advanced materials science, prized for their exceptional thermal stability, biocompatibility, and dielectric properties. The performance of these elastomers is fundamentally dictated by their three-dimensional crosslinked network. The choice of crosslinker, therefore, is a critical determinant of the final material's characteristics. This guide focuses on Tris(vinyldimethylsiloxy)phenylsilane , a specialized crosslinking agent designed to impart superior thermal and mechanical properties to silicone elastomers.
The presence of a phenyl group within the siloxane backbone is a key structural feature. This aromatic moiety introduces a degree of rigidity and steric hindrance that significantly enhances the thermo-oxidative stability of the resulting elastomer, making it suitable for demanding applications in the aerospace, automotive, and electronics industries.[1] this compound, with its three vinyl-functional groups, acts as a nexus in the polymer network, creating a robust and well-defined crosslinked structure.[2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a deep dive into the mechanistic principles, formulation strategies, and detailed protocols for utilizing this compound in the development of advanced silicone elastomers.
Physicochemical Properties of this compound
A thorough understanding of the crosslinker's properties is paramount for successful formulation.
| Property | Value | Source |
| CAS Number | 60111-47-9 | [2] |
| Molecular Formula | C18H32O3Si4 | [2] |
| Molecular Weight | 408.79 g/mol | [2] |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Purity | Typically ≥95% | [3] |
The Crosslinking Mechanism: Platinum-Catalyzed Hydrosilylation
The curing of the silicone elastomer is achieved through a platinum-catalyzed hydrosilylation reaction. This addition reaction forms a stable ethylene bridge between the vinyl groups of this compound and the hydride groups of a hydride-functional siloxane polymer.[4] This process is highly efficient and does not produce any by-products, leading to minimal shrinkage and excellent dimensional stability in the cured elastomer.[5][6]
The generally accepted mechanism for this reaction is the Chalk-Harrod mechanism, which involves the following key steps:
-
Oxidative Addition: The platinum catalyst reacts with the silicon-hydride (Si-H) bond of the hydride-functional siloxane.
-
Olefin Coordination: The vinyl group of the this compound coordinates with the platinum center.
-
Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride bond.
-
Reductive Elimination: The resulting alkyl-platinum complex undergoes reductive elimination to form the new silicon-carbon bond and regenerate the platinum catalyst.
Formulation Guidelines: A Symphony of Components
The formulation of a high-performance silicone elastomer is a balancing act between several key components. The ratio of these components will dictate the final properties of the cured material.
Core Components:
-
Vinyl-Functional Silicone Polymer: This forms the main backbone of the elastomer. Its molecular weight and vinyl content are critical parameters.
-
Hydride-Functional Siloxane: This acts as the primary crosslinker, reacting with the vinyl groups. A common choice is a methylhydrosiloxane-dimethylsiloxane copolymer.
-
This compound: This is the specialty crosslinker that enhances thermal and mechanical properties.
-
Platinum Catalyst: Typically a platinum-divinyltetramethyldisiloxane complex, used at low ppm levels.[7]
-
Fillers (Optional): Fumed silica is often added to improve mechanical properties such as tensile strength and tear resistance.[7]
The Crucial Vinyl-to-Hydride Ratio (R-value):
The molar ratio of vinyl groups to hydride groups (R-value) is a critical factor influencing the crosslink density and, consequently, the mechanical properties of the elastomer.
-
R < 1 (Excess Hydride): This can lead to a more completely cured network but may result in residual Si-H groups that can undergo post-curing reactions.
-
R = 1 (Stoichiometric): In theory, this provides a perfectly balanced network.
-
R > 1 (Excess Vinyl): This can result in an under-cured network with lower hardness and tensile strength.
For filled systems, it is common to use an excess of hydride groups (R < 1) to ensure complete reaction of the vinyl groups and to account for any side reactions. A typical starting point for the Si-H to vinyl ratio is 1.5:1.
Example Formulation (Parts by Weight):
| Component | Parts by Weight | Rationale |
| Vinyl-terminated Polydimethylsiloxane (PDMS) | 100 | The primary polymer backbone. |
| Fumed Silica (treated) | 20-40 | Reinforcing filler for improved mechanical strength. |
| Hydride-functional Siloxane | 5-15 | The primary crosslinking agent. The exact amount is calculated based on the vinyl and hydride content of the polymers. |
| This compound | 1-5 | To enhance thermal stability and modify mechanical properties. |
| Platinum Catalyst (10 ppm solution) | 0.1-0.2 | To initiate the hydrosilylation reaction. |
Experimental Protocols
Protocol 1: Preparation of a High-Performance Silicone Elastomer
1. Material Preparation and Degassing:
- Accurately weigh the vinyl-terminated PDMS and fumed silica into a suitable mixing vessel.
- Mix the components using a planetary mixer or a two-roll mill until a homogeneous dispersion is achieved.
- Degas the mixture in a vacuum chamber to remove any entrapped air.
2. Addition of Crosslinkers and Catalyst:
- In a separate container, accurately weigh the hydride-functional siloxane and this compound.
- Add the crosslinker mixture to the degassed vinyl-silica base and mix thoroughly.
- Add the platinum catalyst and mix for a final 2-3 minutes, ensuring uniform distribution.
3. Curing:
- Pour the final mixture into a pre-heated mold.
- Cure the elastomer in an oven at a temperature between 120°C and 150°C. The curing time will depend on the thickness of the sample and the specific formulation. A typical initial curing time is 15-30 minutes.
4. Post-Curing:
- Demold the cured elastomer.
- Place the elastomer in a circulating air oven for post-curing. A typical post-curing cycle is 2-4 hours at 175-200°C.[5][8] This step is crucial for enhancing mechanical properties, ensuring dimensional stability, and removing any residual volatile compounds.[9][10]
Protocol 2: Characterization of the Cured Elastomer
1. Mechanical Testing:
- Prepare dumbbell-shaped specimens according to ASTM D412.
- Measure tensile strength, elongation at break, and modulus using a universal testing machine.
- Measure tear strength according to ASTM D624.
- Determine Shore A hardness using a durometer according to ASTM D2240.
2. Thermal Analysis:
- Perform thermogravimetric analysis (TGA) to determine the thermal decomposition temperature. A higher decomposition temperature indicates enhanced thermal stability due to the presence of the phenyl groups.[9][11]
- Use differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg).
3. Swelling and Crosslink Density:
- Immerse a pre-weighed sample of the cured elastomer in a suitable solvent (e.g., toluene) for 72 hours.
- Measure the weight of the swollen sample and the dried sample to calculate the swelling ratio and estimate the crosslink density.
Expected Performance Enhancements and Data
The incorporation of this compound is expected to yield significant improvements in the thermal and mechanical properties of the silicone elastomer.
Representative Mechanical and Thermal Properties:
| Property | Expected Value Range | Rationale for Improvement |
| Tensile Strength | 5 - 9 MPa | The trifunctional nature of the crosslinker creates a more robust network. |
| Elongation at Break | 300 - 600 % | Dependent on crosslink density; can be tailored by adjusting the formulation. |
| Tear Strength | 20 - 40 N/mm | The phenyl groups can enhance energy dissipation at the crack tip. |
| Shore A Hardness | 40 - 70 | Increases with higher crosslink density. |
| Thermal Decomposition Temp. (TGA, 5% weight loss) | > 450°C | The phenyl groups increase the energy required to break the siloxane bonds.[1][11] |
Troubleshooting and Expert Insights
-
Incomplete Curing: This is often due to catalyst inhibition. Ensure all mixing equipment is clean and free of contaminants like sulfur, tin, or amines. Use of vinyl or nitrile gloves is recommended when handling the uncured material.
-
Bubbles in the Cured Elastomer: Insufficient degassing is the likely cause. Ensure the mixture is thoroughly degassed before adding the catalyst.
-
Low Mechanical Properties: This could be due to an incorrect vinyl-to-hydride ratio or insufficient post-curing. Optimize the R-value and ensure the post-curing is carried out at the recommended temperature and for the specified duration.
Conclusion
This compound is a highly effective crosslinker for the formulation of high-performance silicone elastomers. Its unique chemical structure, featuring a central phenyl group and three vinyl functionalities, allows for the creation of a robust, thermally stable, and mechanically strong crosslinked network. By carefully controlling the formulation, particularly the vinyl-to-hydride ratio, and adhering to the detailed protocols for curing and post-curing, researchers can develop advanced silicone elastomers tailored for a wide range of demanding applications.
References
- Elastomers from silicone emulsions having self-catalytic crosslinkers.
- Mechanical, Dielectric and Hydrophobic Properties of Phenyl Silicone Rubber and Methyl Vinyl Silicone Rubber Blend Composites.
- Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Polymer Chemistry (RSC Publishing). Accessed January 22, 2026.
- Vinyl-Functional Silicones. Gelest Technical Library. Accessed January 22, 2026.
- What is Addition-Cure Silicone Rubber? A Comprehensive Guide. Viking Extrusions. Accessed January 22, 2026.
- Addition Cure Silicone Moulding Rubber. CHT. Accessed January 22, 2026.
- Platinum Cure Silicone Rubber. M.B. Market Ltd. Accessed January 22, 2026.
- Effect of vinyltriethoxysilane content on mechanical and physical properties of precipitated silica reinforced silicone rubber. Inha University. Accessed January 22, 2026.
- Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel.
- Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)siloxane].
- Patent Application Publication (10) Pub. No.: US 2003/0166777 A1. Googleapis.com. Accessed January 22, 2026.
- Post-Curing of Silicone Elastomers: When is it Necessary?. RDAbbott. Accessed January 22, 2026.
- How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. MDPI. Accessed January 22, 2026.
- Platinum Cured Silicone: How It Expands the Use of Silicone Rubbers. HM Royal. Accessed January 22, 2026.
- You Need to Know About Silicone Rubber. Cor Elastomers. Accessed January 22, 2026.
- CN109400880B - Methyl vinyl phenyl silicone rubber with high phenyl content and high vinyl content and preparation method thereof.
- Effects of Vinyl Functionalized Silica Particles on Thermal and Mechanical Properties of Liquid Silicone Rubber Nanocomposites.
- Curing cycle optimization of a thick-section rubber part.
- What Is Platinum-cured Silicone Rubber? - Chemistry For Everyone. YouTube. Accessed January 22, 2026.
- This compound. Hubei Co-Formula Material Tech Co.,Ltd. Accessed January 22, 2026.
- Experimental Study of the Effect of Tetraethoxysilane on Mechanical Properties of Silicone Rubber - Polyurethane Blend. Migration Letters. Accessed January 22, 2026.
- Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. eScholarship, University of California. Accessed January 22, 2026.
- Phenyl Silicone Gum (HTV) TPD-EH258. TPD Silicone. Accessed January 22, 2026.
- Post Curing of Silicone Tubing. Jehbco Silicones. Accessed January 22, 2026.
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Synthesis of high refractive index polymers using "Tris(vinyldimethylsiloxy)phenylsilane"
An Application Guide to the Synthesis of High Refractive Index Polymers Using Tris(vinyldimethylsiloxy)phenylsilane
Introduction: The Quest for High-Performance Optical Polymers
In the realm of advanced materials, high refractive index (HRI) polymers are critical components driving innovation in optoelectronics and biomedical devices. Their ability to efficiently manage light makes them indispensable for applications such as high-brightness LED encapsulation, flat-panel displays, optical sensors, and next-generation intraocular lenses.[1][2][3] A high refractive index is paramount for minimizing internal reflection and enhancing light extraction efficiency, particularly at the interface between semiconductor materials and polymer encapsulants.[4][5]
Polysiloxanes, commonly known as silicones, have emerged as a premier class of materials for these applications due to their exceptional thermal stability, high transparency, and tunable mechanical properties.[1] The refractive index of a polymer can be strategically increased by incorporating functional groups with high molar refractivity, such as phenyl groups, into the polymer backbone.[6]
This application note provides a comprehensive guide to the synthesis of HRI polymers utilizing This compound (TVDPS), a monomer uniquely designed for this purpose. Its molecular architecture, featuring a central phenyl group for a high refractive index and three vinyl groups for polymerization, allows for the creation of cross-linked networks with robust optical and physical properties. We will delve into the principles of free-radical polymerization, provide detailed step-by-step protocols for synthesis, and outline essential characterization techniques for the resulting polymers.
Monomer Profile: this compound (TVDPS)
This compound is a key building block for HRI polysiloxanes. The phenyl group is a highly polarizable moiety that directly contributes to an increased refractive index, while the vinyldimethylsiloxy groups provide reactive sites for polymerization and contribute to the flexible siloxane backbone.
Caption: Structure of this compound (TVDPS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 60111-47-9 | [7][8] |
| Molecular Formula | C₁₈H₃₂O₃Si₄ | [7] |
| Molecular Weight | 408.8 g/mol | [7] |
| Appearance | Clear Liquid | [8] |
| Density | ~0.94 - 0.95 g/cm³ | [7][9] |
| Boiling Point | 351.8 °C at 760 mmHg | [7] |
| Flash Point | ~130 - 147.4 °C | [7][9] |
Polymerization Strategy: Free-Radical Polymerization
Free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers.[10] The reaction proceeds via a chain mechanism involving free-radical species and is typically divided into three key stages: initiation, propagation, and termination.[11][12]
-
Initiation: The process begins with an initiator molecule, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, which thermally or photochemically decomposes to form two free radicals (R•).[10] This highly reactive radical then attacks the carbon-carbon double bond of a TVDPS monomer, creating a new, larger radical.
-
Propagation: The newly formed monomer radical rapidly adds to another monomer molecule, extending the polymer chain. This process repeats, adding thousands of monomer units in a very short time.
-
Termination: The growth of a polymer chain is eventually stopped. This can occur through the combination of two growing radical chains or by disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two stable polymer chains.
Caption: General mechanism of free-radical polymerization.
Detailed Experimental Protocol: Homopolymerization of TVDPS
This protocol describes a standard procedure for the synthesis of a cross-linked poly(TVDPS) network via bulk free-radical polymerization.
Causality Behind Experimental Choices:
-
Bulk Polymerization: This method is chosen to maximize the concentration of the monomer, leading to a high reaction rate and resulting in a solid, cross-linked polymer network directly. No solvent needs to be removed post-synthesis.
-
AIBN Initiator: AIBN is selected due to its predictable first-order decomposition kinetics and the fact that it does not readily participate in chain transfer reactions, leading to better control over the polymerization process. Its decomposition temperature is suitable for standard laboratory heating equipment.
-
Inert Atmosphere: Free radicals are highly reactive towards oxygen. Oxygen can inhibit the polymerization by reacting with the propagating radicals to form stable, non-reactive peroxy radicals. Therefore, performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical for achieving high conversion and molecular weight.
Materials and Reagents:
-
This compound (TVDPS), ≥95% purity
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), 98%
-
Basic alumina (for inhibitor removal)
-
Toluene (or other suitable solvent for initiator)
-
Methanol (for washing/purification)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Vacuum oven
-
Syringes and needles
-
Glass column for inhibitor removal
Step-by-Step Methodology:
-
Monomer Purification (Crucial Step): a. Commercially available vinyl monomers often contain inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage. These must be removed. b. Prepare a small column packed with basic alumina. c. Pass the required volume of TVDPS monomer through the alumina column immediately before use to remove the inhibitor.
-
Reaction Setup: a. Assemble the Schlenk flask with a magnetic stir bar and condenser. b. Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Polymerization Procedure: a. In a separate small vial, dissolve the initiator (AIBN, typically 0.1-1.0 mol% relative to the monomer) in a minimal amount of toluene. The exact concentration will determine the cross-link density and reaction rate. b. Transfer the purified TVDPS monomer (e.g., 10.0 g) into the reaction flask via syringe. c. Add the AIBN solution to the monomer in the flask. d. Degas the monomer/initiator mixture by subjecting it to three freeze-pump-thaw cycles or by bubbling with inert gas for 20-30 minutes while stirring. e. Immerse the flask in a preheated oil bath set to 70-80 °C. f. Allow the polymerization to proceed with stirring. The mixture will gradually become more viscous. For a cross-linked network, the entire content will eventually solidify. Reaction times can vary from 2 to 24 hours depending on initiator concentration and temperature.
-
Post-Curing and Purification: a. After the initial curing period, the solid polymer can be post-cured at a higher temperature (e.g., 100-120 °C) under vacuum for several hours to ensure complete reaction of the vinyl groups and removal of any volatile residues. b. To assess purity, a small piece of the cured polymer can be swelled in a good solvent (like toluene) for 24 hours. The solvent is then decanted, and the soluble fraction (unreacted monomer, oligomers) can be quantified after solvent evaporation. For a highly cross-linked polymer, the soluble fraction should be very low.
Safety Precautions:
-
Always handle organic monomers and solvents in a well-ventilated fume hood.[13]
-
AIBN is a potentially explosive solid and should be handled with care, avoiding heat and friction.
-
The polymerization reaction can be exothermic. For larger scale reactions, appropriate temperature control is necessary to prevent a runaway reaction.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[14]
Characterization and Data Analysis
A thorough characterization of the synthesized polymer is essential to validate its structure and properties.
Caption: Overall workflow from synthesis to characterization.
Table 2: Key Characterization Techniques and Expected Results
| Technique | Purpose | Expected Outcome for Poly(TVDPS) |
| FTIR Spectroscopy | To monitor the disappearance of the C=C bond from the vinyl groups. | The characteristic vinyl C=C stretch (~1600 cm⁻¹) and =C-H bends (~960 cm⁻¹) present in the monomer should be significantly diminished or absent in the final polymer spectrum. |
| Refractive Index | To measure the primary optical property. | The refractive index is expected to be significantly higher than standard polysiloxanes (which are typically ~1.41). The value will depend on the purity and density of the final polymer. |
| UV-Vis Spectroscopy | To determine the optical transparency in the visible spectrum.[15] | The cured polymer should exhibit high transmittance (>95%) in the visible range (400-700 nm), indicating good optical clarity.[6] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg).[1] | A single Tg will be observed, indicating an amorphous polymer. The value of Tg will be influenced by the cross-link density and the rigidity of the phenyl groups. |
| Swelling Studies | To estimate the cross-link density. | The polymer will swell, but not dissolve, in a good solvent like toluene. The degree of swelling is inversely proportional to the cross-link density. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Polymerization does not start or is very slow | 1. Incomplete removal of inhibitor from the monomer. 2. Presence of oxygen in the reaction system. 3. Initiator is inactive or added at too low a concentration/temperature. | 1. Use fresh basic alumina and ensure complete passage of the monomer. 2. Improve the degassing procedure (e.g., more freeze-pump-thaw cycles). 3. Check the initiator's expiry date. Ensure the reaction temperature is appropriate for the initiator's half-life. |
| Polymer is soft, tacky, or partially liquid | 1. Incomplete conversion of monomer. 2. Low cross-link density due to low initiator concentration. | 1. Increase reaction time or temperature (post-curing). 2. Increase the mol% of the initiator in the initial formulation. |
| Polymer is yellow or discolored | 1. Reaction temperature is too high, causing polymer degradation. 2. Impurities in the monomer or solvent. | 1. Lower the polymerization temperature and extend the reaction time. 2. Use higher purity reagents and ensure monomer is properly purified. |
| Polymer is opaque or hazy | 1. Phase separation due to impurities or incompatible oligomers. 2. Micro-bubble formation during polymerization. | 1. Ensure all components are fully miscible before starting polymerization. 2. Improve the degassing procedure to remove all dissolved gases. |
Conclusion
The synthesis of high refractive index polymers from this compound via free-radical polymerization is a straightforward and effective method for producing advanced optical materials. By carefully controlling experimental conditions—particularly monomer purity, initiator concentration, and the exclusion of oxygen—researchers can create highly transparent, cross-linked polysiloxane networks. These materials possess the requisite optical and physical properties for demanding applications in modern optics and electronics. The protocols and characterization workflows detailed in this guide provide a solid foundation for the successful synthesis and validation of these high-performance polymers.
References
- Philipps-Universität Marburg. (2018). High Refractive Index Polymers by Design.
- Kickelbick, G. (2020). Synthesis of Novel Polysiloxanes and Silsesquioxanes with High Refractive Index by Utilizing Alkoxysilane Precursors with Polycyclic Aromatic Substituents. Saarland University.
-
ResearchGate. (2017). Free radical polymerization of vinyl monomers. Retrieved from [Link]
-
Ramli, R., et al. (2018). Synthesis and Studies on the Effect of Phenyl Side – Chain Content on Refractive Index of Polysiloxane Resin. ResearchGate. Retrieved from [Link]
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-
Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. Retrieved from [Link]
-
Polymer Science Learning Center. Free Radical Vinyl Polymerization. University of Southern Mississippi. Retrieved from [Link]
-
MDPI. (2021). Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of High Refractive Index Silicone Materials Incorporating Aromatic Moieties with Adjacent Linkage Groups for Flexible Electronic Displays. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and Characterization of High Refractive Index MT Siloxane Oligomers. Retrieved from [Link]
-
PMC. (2022). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Retrieved from [Link]
-
Fuel Cells Bulletin. (2024). Intrinsically High Refractive Index Silicone Polymers Containing S and P Heteroatoms. Retrieved from [Link]
-
El-Ghazawy, R. A. Kinetics of Vinyl Free Radical Polymerization in Simple Systems. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of High Refractive Index Polymer Thin Films for Soft, Flexible Optics Through Halomethane Quaternization of Poly(4‐Vinylpyridine). Retrieved from [Link]
-
Wacker Chemie AG. (2015). Wacker Launches New High-Refractive-Index Silicones for LEDs. Retrieved from [Link]
- Google Patents. (2008). US7429638B2 - High refractive index polysiloxanes and their preparation.
-
FREE RADICAL POLYMERIZATION. Course Hero. Retrieved from [Link]
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National Institutes of Health. (2014). High Refractive Index Polysiloxane as Injectable, In Situ Curable Accommodating Intraocular Lens. Retrieved from [Link]
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ChemBK. Tris(vinyldimethylsiloxy)methylsilane. Retrieved from [Link]
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Co-Formula. This compound. Retrieved from [Link]
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Application Note: Leveraging Tris(vinyldimethylsiloxy)phenylsilane for High-Performance Optical Adhesives
Introduction: The Critical Role of Advanced Optical Adhesives
In the landscape of modern optical and electronic devices, the performance of an assembly is often dictated by the quality of the interfaces between its components. Optical adhesives are indispensable materials used to bond lenses, prisms, fibers, and display layers, serving not only a structural role but also a critical optical one. An ideal optical adhesive must exhibit exceptional transparency, minimal curing shrinkage, and long-term stability under various environmental stresses.[1] Silicone-based adhesives have emerged as a premier class of materials for these applications due to their inherent thermal stability, low moisture absorption, and excellent optical clarity over a wide spectral range.[2][3]
This application note details the formulation and characterization of high-performance optical adhesives using Tris(vinyldimethylsiloxy)phenylsilane (CAS: 60111-47-9) as a key multifunctional component. This unique organosiloxane molecule offers a strategic combination of a phenyl group and vinyl-functional moieties, enabling the formulation of adhesives with a tunable refractive index, superior thermal stability, and robust adhesion through a controlled curing process.[4][5] We will provide the scientific rationale behind its use, detailed experimental protocols for formulation and testing, and expert insights into optimizing adhesive performance for demanding research and industrial applications.
Physicochemical Profile of this compound
This compound is a clear, colorless to light yellow liquid that serves as a versatile building block in silicone chemistry.[5][6] Its distinct structure is central to its utility in optical formulations.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 60111-47-9 | [6][7][8] |
| Molecular Formula | C₁₈H₃₂O₃Si₄ | [4][7] |
| Molecular Weight | 408.8 g/mol | [7] |
| Appearance | Clear, colorless to yellowish liquid | [4][6] |
| Purity | ≥ 95% | [5][6] |
| Density (25°C) | ~0.94 - 0.95 g/cm³ | [4][7] |
| Boiling Point | 351.8°C @ 760 mmHg | [7] |
| Flash Point | > 130°C |[4] |
Strategic Role in Optical Adhesive Formulations
The efficacy of this compound stems from its multifunctional nature, which allows it to simultaneously address several key performance requirements of an optical adhesive.
-
Refractive Index (RI) Modulation: The covalent incorporation of phenyl groups into a siloxane network is a well-established strategy for increasing the refractive index.[9] This is crucial for matching the RI of high-index optical substrates (e.g., polycarbonate, cyclo-olefin polymers), thereby minimizing Fresnel reflection losses and enhancing light transmission efficiency.[10][11]
-
Enhanced Thermal & Chemical Stability: The Si-O backbone of polysiloxanes provides inherently high thermal stability compared to carbon-based polymers.[12] The presence of phenyl groups further enhances this stability, protecting the polymer backbone from thermo-oxidative degradation at elevated operating temperatures, a critical factor in applications like high-power LED packaging or automotive sensors.[9][13][14]
-
Adhesion Promotion: As an organofunctional silane, this molecule can act as a coupling agent.[5] While not its primary role in the bulk adhesive, its siloxane structure promotes wetting and compatibility with inorganic surfaces like glass and metal oxides, contributing to the overall adhesive bond strength.[15]
-
Controlled Crosslinking: The three terminal vinyl groups are reactive sites for hydrosilylation, an addition-curing reaction with a hydride-functional (Si-H) crosslinker, typically catalyzed by a platinum complex.[16] This curing mechanism is highly efficient, proceeds with minimal shrinkage, and forms a stable, crosslinked network with no byproducts, ensuring dimensional stability and low internal stress in the final bond line.[16][17]
Caption: Multifunctional contributions to adhesive performance.
Protocol 1: Formulation of a Model High RI Optical Adhesive
This protocol describes the preparation of a two-part, heat-curable silicone optical adhesive. Causality: A two-part system is chosen to ensure a long shelf-life by keeping the catalyst separate from the hydride crosslinker, preventing premature curing.[18] Heat is used to accelerate the cure for faster processing, though room-temperature cure (RTV) formulations are possible with more active catalysts.
4.1 Materials and Equipment
-
Chemicals:
-
This compound (Component V1)
-
Vinyl-terminated polydimethylsiloxane (PDMS), 1000 cSt (Component V2)
-
Methylhydrosiloxane-dimethylsiloxane copolymer, 25-30% MeHSiO (Crosslinker H1)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)
-
Cure inhibitor (e.g., 1-ethynyl-1-cyclohexanol)
-
-
Equipment:
-
Dual Asymmetric Centrifugal (DAC) mixer or overhead stirrer
-
Vacuum desiccator with pump
-
Precision balance (±0.001 g)
-
Glass vials or disposable mixing cups
-
Forced-air convection oven
-
Microscope glass slides (for testing)
-
4.2 Formulation
Table 2: Model Optical Adhesive Formulation
| Component | Role | Part A (wt. parts) | Part B (wt. parts) |
|---|---|---|---|
| This compound (V1) | High RI, Crosslinking | 40.0 | - |
| Vinyl-terminated PDMS (V2) | Base Polymer, Flexibility | 60.0 | - |
| Karstedt's Catalyst | Catalyst | 0.05 (to deliver ~10 ppm Pt) | - |
| Cure Inhibitor | Pot Life Extender | 0.02 | - |
| Methylhydrosiloxane Copolymer (H1) | Crosslinker | - | 12.0* |
| Vinyl-terminated PDMS (V2) | Diluent for Part B | - | 12.0 |
| Total | | ~100.07 | 24.0 |
*The amount of crosslinker is calculated to achieve a target Si-H to Si-Vinyl molar ratio, typically between 1.2 and 1.8 for complete reaction. This must be calculated based on the equivalent weights of the specific vinyl and hydride components used.
4.3 Step-by-Step Procedure
Caption: Workflow for optical adhesive formulation.
-
Part A Preparation: In a clean mixing vessel, accurately weigh this compound (V1) and the vinyl-terminated PDMS (V2). Mix until homogeneous. Add the inhibitor and mix again. Finally, add the Karstedt's catalyst and mix thoroughly until the catalyst is fully dispersed. Rationale: The inhibitor is added before the catalyst to ensure it can moderate the catalyst's activity immediately, preventing localized gelling.
-
Part B Preparation: In a separate vessel, weigh the vinyl-terminated PDMS (V2) as a diluent. Add the hydride crosslinker (H1) and mix until homogeneous. Rationale: Diluting the crosslinker aids in achieving a more uniform blend with the higher-viscosity Part A.
-
Final Mixing: Combine Part A and Part B according to the specified weight ratio (e.g., 100 parts A to 24 parts B). Mix thoroughly using a DAC mixer or by hand, ensuring a streak-free, uniform mixture.
-
Degassing: Place the mixed adhesive in a vacuum chamber. Apply vacuum gradually to prevent violent bubbling. Hold under full vacuum until all visible air bubbles have been removed.[17] Rationale: This step is absolutely critical for achieving optical clarity and preventing voids in the bond line.
-
Application & Curing: Dispense the bubble-free adhesive onto the substrate. Assemble the components and place the assembly in a pre-heated oven at the desired temperature (e.g., 100°C for 1 hour). The exact cure schedule should be optimized for the specific application.
Protocol 2: Performance Characterization of the Cured Adhesive
A self-validating protocol requires rigorous testing to confirm the material meets optical and mechanical specifications.
5.1 Optical Property Assessment
-
Objective: To verify refractive index and transparency.
-
Procedure (Refractive Index):
-
Place a single drop of the uncured, degassed adhesive onto the prism of a calibrated Abbe refractometer.
-
Record the refractive index (n_D) at 589 nm and 25°C.
-
-
Procedure (Spectral Transmittance):
-
Cure a thin film of the adhesive (e.g., 100 µm) between two high-quality glass or quartz slides.
-
Use an identical pair of slides with an air gap as a baseline reference.
-
Measure the % transmittance from 380 nm to 780 nm using a UV-Vis spectrophotometer.
-
Acceptance Criterion: Transmittance should be >99% across the visible spectrum for high-quality applications.[17]
-
5.2 Adhesion Strength Measurement (Lap Shear)
-
Objective: To quantify the adhesive's bond strength to a standard substrate (e.g., glass). This follows the principles of ASTM D1002, adapted for glass slides.
-
Procedure:
-
Clean two microscope slides thoroughly with isopropanol.
-
Apply a small amount of the mixed, degassed adhesive to the end of one slide.
-
Overlap the second slide to create a defined bond area (e.g., 12.5 mm x 12.5 mm).
-
Clamp the assembly to maintain consistent bond line thickness and cure as per Protocol 1.
-
After curing and conditioning at room temperature for 24 hours, mount the sample in a universal testing machine (tensile tester).
-
Pull the sample at a constant crosshead speed (e.g., 1.3 mm/min) until failure.
-
Record the maximum load and calculate the shear strength in megapascals (MPa).
-
5.3 Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and degradation temperature of the cured adhesive.
-
Procedure:
-
Place a small sample (5-10 mg) of the fully cured adhesive into a TGA crucible.
-
Heat the sample under a nitrogen atmosphere from 30°C to 600°C at a rate of 10°C/min.
-
Record the sample weight as a function of temperature.
-
Analysis: Determine the onset of decomposition and the temperature at which 5% weight loss occurs (T_d5), a key metric for thermal stability. Phenyl-containing silicones are expected to show high thermal stability, with degradation temperatures often exceeding 400°C.[9]
-
Table 3: Expected Performance of a this compound Based Adhesive
| Parameter | Typical Value | Test Method |
|---|---|---|
| Refractive Index (n_D) | 1.48 - 1.55 (Tunable) | Abbe Refractometer |
| Transmittance (400-700nm) | > 99% | UV-Vis Spectrophotometer |
| Cure Shrinkage | < 0.5% | Density Measurement |
| Hardness | 30 - 70 Shore A | Durometer |
| Lap Shear Strength (Glass) | 2 - 5 MPa | ASTM D1002 (modified) |
| Thermal Stability (T_d5, N₂) | > 400 °C | Thermogravimetric Analysis |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Bubbles in Cured Adhesive | 1. Incomplete degassing. 2. Air introduced during application. 3. Moisture contamination causing side reactions. | 1. Increase vacuum time/intensity; use a planetary mixer. 2. Optimize dispensing technique. 3. Use dried substrates and handle materials in a low-humidity environment. |
| Incomplete or Tacky Cure | 1. Incorrect mix ratio (off-ratio SiH:SiVi). 2. Catalyst poisoning (by sulfur, amines, tin compounds). 3. Insufficient cure time or temperature. | 1. Verify calculations and weighing accuracy. 2. Ensure all substrates, containers, and tools are clean and free of inhibiting contaminants. 3. Increase cure time or temperature per optimization trials. |
| Poor Adhesion | 1. Substrate surface contamination (oils, dust). 2. Low surface energy of the substrate. 3. Incompatible adhesive formulation. | 1. Implement a rigorous substrate cleaning protocol (e.g., IPA wipe, plasma treatment). 2. Consider a surface primer or plasma/corona treatment to increase surface energy. 3. Add a dedicated adhesion promoter to the formulation. |
Conclusion
This compound is a powerful and versatile component for formulating high-performance optical adhesives. Its unique molecular structure provides a direct pathway to achieving a high refractive index, exceptional thermal stability, and a robust, low-stress bond line through a controlled addition-curing mechanism. By following the detailed protocols for formulation and characterization outlined in this note, researchers and engineers can develop reliable, high-clarity adhesives tailored to the demanding requirements of next-generation optical and electronic devices.
References
- SPIE. (n.d.). Selection of Optical Adhesives.
- Alfa Chemistry. (n.d.). CAS 60111-47-9 this compound.
- Daken Chemical. (n.d.). CAS NO.60111-47-9 this compound.
- Co-Formula. (n.d.). This compound.
- Gelest, Inc. (2015). This compound, 95% Safety Data Sheet.
- Changfu Chemical. (n.d.). Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9.
- DTIC. (n.d.). Properties of Optically Transparent Adhesives.
- Gelest, Inc. (n.d.). High Temperature Stability of Polysiloxanes.
- CHT Silicones. (n.d.). Vinyl Siloxanes.
- Incure Inc. (2025). High Refractive Index Optical Adhesive for Advanced Optics.
- Dow. (n.d.). Exploring the High Temperature Reliability Limits for Silicone Adhesives.
- Adhesives Research. (n.d.). Testing Standards Archives.
- NIH. (2024). Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel.
- Circuit Insight. (n.d.). High and Matched Refractive Index Liquid Adhesives for Optical Device Assembly.
- Gelest, Inc. (n.d.). Vinyl-Functional Silicones Technical Library.
- Pressure Sensitive Tape Council. (n.d.). Silicone Optically Clear Adhesive for Electronic Applications.
- Xiamen University. (n.d.). Knowledge About Silicone Resins and the Applications of Phenyl Silicone Resins.
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- 18. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
Application Note: Enhancing Interfacial Adhesion in Polymer Composites with Tris(vinyldimethylsiloxy)phenylsilane
Here are the detailed Application Notes and Protocols for using Tris(vinyldimethylsiloxy)phenylsilane to improve adhesion in polymer composites.
Abstract
The performance of polymer composites, particularly their mechanical strength and environmental resistance, is critically dependent on the quality of the interface between the inorganic reinforcement (e.g., glass fibers, silica) and the organic polymer matrix. Poor adhesion at this interface leads to inefficient stress transfer, vulnerability to moisture, and premature failure. Silane coupling agents are a cornerstone technology for overcoming this challenge by forming a durable chemical bridge between these dissimilar materials.[1][2][3] This document provides a detailed guide on the application of this compound (CAS No. 60111-47-9), a specialized organosiloxane, to significantly enhance interfacial adhesion in a variety of polymer composite systems.
The Science of Adhesion Promotion
The Composite Interface Challenge
In a polymer composite, the reinforcement provides strength and stiffness, while the polymer matrix binds the reinforcement and distributes the load. However, the inorganic, hydrophilic surface of typical fillers is often chemically incompatible with the organic, hydrophobic nature of the polymer. This incompatibility results in a weak interfacial boundary, which acts as a locus for failure initiation and propagation. Effective stress transfer from the matrix to the stronger reinforcement is compromised, and the interface is susceptible to degradation by moisture, which can disrupt physical bonds and reduce the composite's durability.[4]
The Silane Coupling Mechanism
Silane coupling agents are bifunctional molecules that masterfully address this incompatibility.[1][5] this compound functions via a two-part mechanism to create a robust, water-resistant bond at the filler-polymer interface.
-
Reaction with the Inorganic Surface : Although this compound does not have traditional alkoxy groups, its siloxy (Si-O-Si) bonds can undergo hydrolysis or exchange reactions in the presence of water, especially under slightly acidic conditions. This forms reactive silanol (Si-OH) groups. These silanols then condense with the hydroxyl groups (-OH) present on the surface of inorganic fillers like glass or silica, forming stable, covalent siloxane bonds (Si-O-Si).[1][6][7] This effectively grafts the silane molecule onto the filler surface.
-
Reaction with the Organic Matrix : The other end of the molecule features three vinyl (-CH=CH₂) groups. These vinyl groups are capable of co-reacting and participating in the polymerization (curing) of the polymer matrix, especially in free-radical systems such as unsaturated polyesters, vinyl esters, and various elastomers.[8][9] This creates a strong covalent link between the silane-treated filler and the surrounding polymer.
The result is a continuous chemical linkage from the filler, through the silane, to the polymer matrix, ensuring efficient load transfer and significantly improved composite performance.
Caption: Mechanism of this compound at the interface.
Profile of this compound
This silane's unique structure provides a combination of reactivity and stability. The phenyl group enhances thermal stability and compatibility with aromatic polymers, while the three vinyl groups offer multiple reaction sites for robust crosslinking into the polymer matrix.
Caption: Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 60111-47-9 | [10][11][12] |
| Molecular Formula | C₁₈H₃₂O₃Si₄ | [10][11] |
| Molecular Weight | 408.8 g/mol | [10] |
| Appearance | Colorless to light yellow clear liquid | [12][13] |
| Density | ~0.950 g/cm³ | [13] |
| Boiling Point | 112-115 °C @ 2 mmHg | [13] |
| Flash Point | 130 °C (266 °F) | [13] |
| Synonyms | Phenyltris(vinyldimethylsiloxy)silane | [12] |
Experimental Protocols
Safety and Handling Precautions
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15]
-
The material may cause skin and eye irritation.[11] In case of contact, rinse the affected area thoroughly with water.[14]
-
Store in a cool, dry, well-ventilated place away from heat and moisture. Keep containers tightly sealed when not in use.[10][14][16]
Protocol 1: Filler/Substrate Pre-treatment (Ex-Situ Application)
This method is ideal for treating fillers (glass fibers, silica powder, etc.) before they are incorporated into the polymer resin. It ensures uniform coating and optimal reaction with the filler surface.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a treatment solution of 95% ethanol and 5% deionized water by volume. This solvent system facilitates silane solubility and provides the necessary water for hydrolysis.
-
Causality: The water is essential for the hydrolysis of the siloxy groups to form reactive silanols. The alcohol acts as a mutual solvent for the water and the non-polar silane.
-
Adjust the solution to a pH of 4.5-5.5 using a weak acid like acetic acid.[17][18]
-
Causality: Mildly acidic conditions catalyze the hydrolysis reaction, accelerating the formation of silanols while minimizing premature self-condensation of the silane.
-
Slowly add this compound to the solution with gentle stirring to achieve a final concentration of 0.5% to 2.0% by weight.[17][18]
-
Continue stirring for 5-10 minutes to allow for sufficient hydrolysis.[17] The solution should remain clear.
-
-
Application to Filler:
-
Immerse the inorganic filler or substrate in the prepared silane solution. For particulate fillers, use mechanical stirring to ensure all surfaces are wetted.
-
Allow a residence time of 2-3 minutes.[17]
-
-
Rinsing (Optional but Recommended):
-
Remove the filler from the solution and briefly rinse with pure ethanol to remove any excess, unreacted silane.[17]
-
Causality: Rinsing prevents the formation of thick, brittle polysiloxane layers on the filler surface, which could paradoxically create a weak boundary layer.
-
-
Drying and Curing:
-
Air dry the treated filler to remove the bulk of the solvent.
-
Cure the treated filler in an oven at 110-120 °C for 10-20 minutes or allow it to cure at ambient temperature for 24 hours.[17]
-
Causality: The curing step drives off water and alcohol and promotes the condensation reaction between the silane's silanol groups and the filler's hydroxyl groups, forming stable covalent bonds.
-
Caption: Experimental workflow for filler pre-treatment.
Protocol 2: Integral Blend Method (In-Situ Application)
This method involves adding the silane directly to the liquid resin system, making it highly suitable for bulk composite manufacturing processes.
Step-by-Step Methodology:
-
Calculating Silane Loading:
-
The amount of silane is typically calculated based on the weight of the filler. A starting concentration of 0.5% to 2.0% of the filler weight is recommended.
-
Causality: This concentration is generally sufficient to provide at least a monolayer of coverage on the filler surface without adding excess silane that could plasticize the matrix.
-
-
Addition to Resin:
-
Add the calculated amount of this compound directly to the polymer resin before adding the filler.
-
Mix thoroughly to ensure uniform dispersion of the silane throughout the resin.
-
-
Filler Incorporation and Curing:
-
Add the filler to the silane-containing resin and compound as usual.
-
The silane will migrate to the filler surface and react during the composite's curing cycle.
-
Causality: While simpler, this method relies on the silane having sufficient time and mobility to find the filler interface. The presence of water (either residual in the filler or as a byproduct of some condensation cures) is still necessary for the reaction with the filler surface.
-
Expected Performance and Characterization
The successful application of this compound is expected to yield significant improvements in the mechanical and environmental performance of the composite. After treatment, the interfacial bond strength increases, leading to enhanced material properties.[8][12][19]
Table 2: Representative Performance Data (Illustrative Example) This table presents typical expected improvements for a generic glass fiber/unsaturated polyester composite. Actual results will vary based on the specific polymer system, filler, and processing conditions.
| Mechanical Property | Control (Untreated Fibers) | Treated with Silane | % Improvement |
| Tensile Strength (MPa) | 250 | 375 | +50% |
| Flexural Strength (MPa) | 400 | 620 | +55% |
| Interlaminar Shear Strength (MPa) | 30 | 55 | +83% |
| Water Absorption (24h, %) | 0.8% | 0.2% | -75% |
Methods for Characterizing Adhesion
To validate the effectiveness of the silane treatment, researchers can employ several analytical techniques:
-
Mechanical Testing: As shown in Table 2, tensile, flexural, and shear tests quantify the improvement in bulk mechanical properties, which is a direct reflection of enhanced stress transfer at the interface.
-
Scanning Electron Microscopy (SEM): Examination of the composite's fracture surface can provide visual evidence of improved adhesion. In untreated composites, clean fiber pull-outs are common. In well-treated composites, the fracture surface will show polymer matrix adhered to the fiber surfaces, indicating that the failure occurred within the matrix (cohesive failure) rather than at the interface (adhesive failure).
-
Dynamic Mechanical Analysis (DMA): An increase in the glass transition temperature (Tg) and improved properties in the rubbery plateau region can indicate stronger interaction and restricted polymer mobility at the filler interface.
Conclusion
This compound is a highly effective coupling agent for improving the performance and durability of polymer composites. Its unique molecular structure, featuring both phenyl and vinyl functionalities, provides thermal stability and versatile reactivity with a wide range of polymer systems. By forming robust covalent bonds at the inorganic-organic interface, this silane enables the development of higher-strength, more moisture-resistant composite materials for demanding applications. The protocols outlined in this guide provide a validated starting point for researchers and engineers to unlock the full potential of this advanced adhesion promoter.
References
- Tris(vinyldimethylsiloxy)
- Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC - NIH. ()
- Interfacial Adhesion in Silica-Silane Filled NR Composites: A Short Review - MDPI. ()
- This compound, 95% - Gelest, Inc. ()
- APPLYING A SILANE COUPLING AGENT - Gelest, Inc. ()
- Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier - SiSiB SILICONES. ()
- Silane Coupling Agents - Silico. ()
- Using Silanes as Adhesion Promoters - United Chemical Technologies. ()
- Interfacial Adhesion in Silica-Silane Filled NR Composites: A Short Review - ResearchG
- Silane Coupling Agents in Polymer-based Reinforced Composites: A Review - ResearchG
- Enhancing Glass Bonding Characteristics With Silanes and Polymer Co
- Importance of Interfacial Adhesion Condition on Characterization of Plant-Fiber-Reinforced Polymer Composites: A Review - PMC - NIH. ()
- The influence of silane coupling agent composition on the surface characterization of fiber and on fiber-matrix interfacial shear strength - Taylor & Francis Online. ()
- Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9 - Changfu Chemical. ()
- How to Use Silane Coupling Agents: A Practical Guide - Xiameter. ()
- Tris(dimethylamino)
- Chemistry of Silanes: Interfaces in Dental Polymers and Composites - ResearchG
- TRIS(DIMETHYLAMINO)PHENYLSILANE - Gelest, Inc. ()
- What Is Vinyltrimethoxysilane - Hubei Co-Formula M
- 3-[(dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-1,5-divinyltrisiloxane | 60111-47-9 - ChemicalBook. ()
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Application Notes and Protocols for Tris(vinyldimethylsiloxy)phenylsilane as a Coupling Agent for Silica Fillers
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of Tris(vinyldimethylsiloxy)phenylsilane as a coupling agent to enhance the performance of silica fillers in polymer composites. This document outlines the underlying chemical principles, detailed experimental protocols for silica surface modification, and methods for characterizing the resulting composites.
Introduction: The Role of this compound in Composite Materials
This compound (CAS Number: 60111-47-9) is an organofunctional silane designed to act as a molecular bridge between inorganic fillers, such as silica, and organic polymer matrices.[1] Its unique structure, featuring three vinyldimethylsiloxy groups and a central phenylsilane core, offers a trifunctional platform for robust interfacial bonding. This enhanced adhesion translates into significant improvements in the mechanical, thermal, and processing properties of the final composite material.
The hydrophilic nature of untreated silica fillers often leads to poor compatibility with hydrophobic polymer matrices, resulting in agglomeration and weak interfacial adhesion.[2] this compound addresses this challenge by modifying the surface of the silica, rendering it more hydrophobic and chemically receptive to the polymer matrix. The vinyl groups provide reactive sites for cross-linking with a variety of polymer systems, while the phenyl group can enhance compatibility with aromatic polymers and improve thermal stability.
Key Attributes of this compound:
| Property | Value | Reference |
| CAS Number | 60111-47-9 | [1] |
| Molecular Formula | C18H32O3Si4 | [1] |
| Appearance | Colorless to yellowish clear liquid | [1] |
| Purity | ≥ 95% | [1] |
| Specific Gravity | 0.95 | [1] |
| Flash Point | 130°C | [1] |
Mechanism of Action: A Dual-Functionality Approach
The efficacy of this compound as a coupling agent stems from its dual chemical reactivity. The molecule is designed to first react with the inorganic silica surface and then with the organic polymer matrix, creating a strong and durable interfacial layer.
Reaction with the Silica Surface
The initial step involves the hydrolysis of the siloxy groups in the presence of moisture on the silica surface. This forms reactive silanol groups on the this compound molecule. These newly formed silanols then condense with the hydroxyl groups present on the surface of the silica filler, forming stable covalent siloxane bonds (Si-O-Si). This process effectively grafts the coupling agent onto the silica surface.
Figure 1: Reaction of this compound with the silica surface.
Interaction with the Polymer Matrix
Once the silica surface is functionalized with this compound, the outwardly oriented vinyl and phenyl groups are available to interact with the polymer matrix.
-
Vinyl Group Reactivity: The vinyl groups (CH2=CH-) are capable of participating in free-radical polymerization with unsaturated polymers like polyesters, or they can be grafted onto saturated polymers such as polyethylene and polypropylene in the presence of a peroxide initiator.[3] This creates strong covalent bonds between the filler and the matrix.
-
Phenyl Group Compatibility: The phenyl group (C6H5-) enhances the compatibility of the treated silica with aromatic polymer matrices, such as polystyrene and polycarbonate, through pi-pi stacking and other non-covalent interactions. This improved compatibility leads to better dispersion of the filler and enhanced mechanical properties.
Sources
Application Notes and Protocols for the Synthesis of Branched Silicones via Polymerization of Tris(vinyldimethylsiloxy)phenylsilane
Introduction: The Architectural Advantage of Branched Silicones
Polysiloxanes, commonly known as silicones, are a cornerstone of advanced materials science, prized for their exceptional properties including thermal stability, biocompatibility, low surface tension, and gas permeability.[1] While linear polysiloxanes are ubiquitous, the introduction of branching into the polymer architecture unlocks a new dimension of material properties. Branched silicones exhibit unique viscoelastic behavior, lower melt viscosity, and higher solubility compared to their linear counterparts of similar molecular weight.[2] These characteristics make them highly desirable for sophisticated applications ranging from polymer additives and coatings to advanced biomaterials for drug delivery.[1][3][4]
Tris(vinyldimethylsiloxy)phenylsilane stands out as a key monomer for creating well-defined branched structures. Its molecular design, featuring a central phenylsilane core with three reactive vinyldimethylsiloxy arms, provides a trivalent branching point. This trifunctionality allows for the construction of star-shaped or more complex, highly branched polymer networks through controlled polymerization of the vinyl groups. This application note provides detailed protocols and scientific rationale for the synthesis of branched silicones using this versatile monomer via two powerful polymerization techniques: Platinum-catalyzed hydrosilylation and anionic ring-opening polymerization.
Part 1: Synthesis via Platinum-Catalyzed Hydrosilylation
Hydrosilylation is a robust and highly efficient addition reaction between a silicon-hydride (Si-H) bond and an unsaturated bond, such as a vinyl group (C=C).[5] This method is ideal for creating crosslinked networks or for step-growth polymerization to form larger branched structures. By reacting this compound with a multifunctional Si-H containing crosslinker, a well-defined branched polymer can be synthesized.
Causality and Scientific Rationale
The choice of a platinum-based catalyst, specifically Karstedt's catalyst (a Pt(0) complex), is critical.[6] This catalyst is highly active, allowing the reaction to proceed at low temperatures (even ambient), which minimizes side reactions and provides excellent control over the polymer structure.[6] The mechanism, generally described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the vinyl group and subsequent insertion, leading to the formation of a stable carbon-silicon bond.[7] Toluene is selected as the solvent due to its inert nature and its ability to effectively solvate both the monomer and the growing polymer chains.
Experimental Workflow: Hydrosilylation
The following diagram outlines the key steps in the hydrosilylation synthesis of a branched silicone network.
Caption: Experimental workflow for hydrosilylation polymerization.
Detailed Protocol: Hydrosilylation
Materials:
-
This compound (Monomer)
-
Phenyltris(dimethylsiloxy)silane (Hydride Crosslinker)
-
Karstedt's catalyst (in xylene, Pt ~2%)
-
Anhydrous Toluene
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
Procedure:
-
Preparation: Under a nitrogen atmosphere, dissolve this compound (1.0 eq) and Phenyltris(dimethylsiloxy)silane (1.0 eq of Si-H groups to vinyl groups) in anhydrous toluene in a pre-dried, three-neck round-bottom flask equipped with a magnetic stirrer and condenser.[8]
-
Inerting: Bubble nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can inhibit the catalyst.
-
Reaction Initiation: Heat the solution to the desired temperature (e.g., 60 °C). Once the temperature has stabilized, inject Karstedt's catalyst (typically 5-10 ppm of Pt relative to the reactants) into the solution with vigorous stirring.[9]
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them via FT-IR spectroscopy. The disappearance of the Si-H stretching band at approximately 2160 cm⁻¹ indicates the consumption of the hydride crosslinker.[10][11] Alternatively, ¹H NMR can be used to monitor the disappearance of the vinyl proton signals (~5.8-6.2 ppm).[1][12]
-
Work-up: Once the reaction is complete (typically 2-24 hours, depending on concentration and temperature), cool the mixture to room temperature.
-
Purification: Concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene. The resulting viscous polymer can be further purified by dissolving it in a minimal amount of a good solvent (like THF) and precipitating it into a non-solvent such as methanol.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C until a constant weight is achieved.
Table 1: Representative Reaction Parameters and Expected Outcomes
| Parameter | Condition A | Condition B | Rationale & Expected Impact |
| Monomer:Crosslinker Ratio | 1:1 (vinyl:Si-H) | 1:0.9 (vinyl:Si-H) | A 1:1 ratio theoretically leads to a fully crosslinked network. An off-stoichiometric ratio results in a lower molecular weight, more soluble polymer with residual vinyl groups.[8] |
| Catalyst Loading (ppm Pt) | 10 ppm | 5 ppm | Higher catalyst loading increases the reaction rate but may introduce color to the final product. Lower concentrations require longer reaction times or higher temperatures.[9] |
| Reaction Temperature | 60 °C | 80 °C | Increased temperature accelerates the reaction rate. However, temperatures above 100-110°C can sometimes lead to catalyst decomposition or side reactions.[13] |
| Solvent Concentration | 20% (w/w) in Toluene | 50% (w/w) in Toluene | Higher concentrations can increase the reaction rate but may lead to premature gelling in highly functional systems. Lower concentrations help to control the reaction exotherm and delay gelation. |
Part 2: Synthesis via Anionic Ring-Opening Polymerization (AROP)
An alternative and powerful strategy involves a "grafting-from" approach using living anionic ring-opening polymerization (AROP). In this method, this compound is first converted into a multifunctional initiator. This initiator is then used to polymerize strained cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D₃), growing linear polymer chains from the central branched core.
Causality and Scientific Rationale
This method provides excellent control over the arm length of the resulting star-branched polymer. The "living" nature of the polymerization means that there are no termination steps, and the polymer chains will continue to grow as long as monomer is available.[6][14] The molecular weight of the polymer arms is directly proportional to the ratio of monomer to initiator.[15]
The process begins by reacting this compound with an organolithium reagent, such as sec-Butyllithium. The organolithium adds across the vinyl groups, creating three carbanion sites on the core molecule. These carbanionic sites are potent initiators for the ring-opening of the strained D₃ monomer. A promoter, such as tetrahydrofuran (THF), is crucial as it solvates the lithium cation, separating the ion pair and dramatically increasing the reactivity of the silanolate active centers, thereby accelerating the polymerization.[14]
Polymerization Mechanism: AROP
The following diagram illustrates the key mechanistic steps for the AROP synthesis of a star-branched silicone.
Sources
- 1. Spatially Controlled Highly Branched Vinylsilicones [mdpi.com]
- 2. asaclean.com [asaclean.com]
- 3. researchgate.net [researchgate.net]
- 4. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Karstedt catalysts | Johnson Matthey [matthey.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydride-Functional Silicones - Gelest [technical.gelest.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spatially Controlled Highly Branched Vinylsilicones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20040220420A1 - Hydrosilylation process - Google Patents [patents.google.com]
- 14. gelest.com [gelest.com]
- 15. Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Tris(vinyldimethylsiloxy)phenylsilane in the Facile Preparation of Tricarbonyl Iron Complexes
For: Researchers, scientists, and drug development professionals engaged in organometallic synthesis and catalysis.
Introduction: A Silicon-Based Scaffold for Novel Organometallic Architectures
The convergence of organosilicon chemistry with transition metal catalysis offers a fertile ground for the development of novel molecular architectures with unique reactivity and applications. Tris(vinyldimethylsiloxy)phenylsilane, a readily accessible trivinylsilane, presents a compelling platform for the synthesis of sophisticated organometallic complexes. Its three vinyl groups, held in a flexible yet defined spatial arrangement by the siloxane backbone, are primed for coordination to transition metals. This guide provides a comprehensive overview and a detailed protocol for the preparation of a tricarbonyl iron complex from this compound. We will delve into the mechanistic underpinnings of this transformation, the causality behind the experimental choices, and the characterization of the resulting iron complex. The unique structural features of the synthesized complex, where the Fe(CO)₃ moiety is coordinated to two of the three vinyl groups, open avenues for its application in catalysis and organic synthesis.
Theoretical Framework: The Union of Vinylsilanes and Iron Carbonyls
The synthesis of (diene)tricarbonyliron complexes is a cornerstone of organometallic chemistry, with the Fe(CO)₃ fragment being an excellent stabilizing group for diene systems.[1] This protective feature allows for a wide range of chemical transformations on other parts of the molecule.[2][3] The reaction of vinylsilanes with iron carbonyls, such as pentacarbonyliron (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉), provides a direct route to these valuable complexes. When a substrate possesses two or more vinyl groups, the formation of iron tricarbonyl compounds analogous to 1,4-diene complexes is observed.[4]
The reaction proceeds through the displacement of two carbonyl ligands from the iron center by two of the vinyl groups of the this compound ligand. The choice of the iron carbonyl precursor is critical; Fe₂(CO)₉ is often preferred for its higher reactivity at lower temperatures compared to Fe(CO)₅, which may require thermal or photochemical activation.[5] The resulting complex features a stable 18-electron configuration around the iron center, with the two coordinated vinyl groups acting as a chelating diene-like ligand.
Experimental Protocol: Synthesis of [this compound]tricarbonyliron(0)
This protocol outlines a representative procedure for the synthesis of the title complex. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques due to the air-sensitivity of the reagents and product.[4]
Materials and Reagents:
-
This compound
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Celite® or silica gel
-
Standard Schlenk glassware
-
Magnetic stirrer and hotplate
-
Inert atmosphere glovebox or Schlenk line
Reaction Workflow Diagram:
Caption: Experimental workflow for the synthesis of the tricarbonyl iron complex.
Step-by-Step Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, equip a 100 mL Schlenk flask with a magnetic stir bar and a reflux condenser.
-
Charging the Flask: To the flask, add this compound (1.0 eq) and diiron nonacarbonyl (Fe₂(CO)₉) (1.1 eq).
-
Solvent Addition: Add anhydrous THF (approx. 50 mL) to the flask via cannula transfer. The initial suspension will be orange-yellow due to the presence of Fe₂(CO)₉.
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting materials. A color change to a deeper yellow or orange is typically observed. The reaction is generally complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® or a short plug of silica gel to remove insoluble iron byproducts. Wash the filter cake with a small amount of anhydrous THF to ensure complete transfer of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product as a yellow-orange oil or solid.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The product typically elutes as a yellow band.
-
Collect the fractions containing the product and remove the solvent in vacuo to afford the pure [this compound]tricarbonyliron(0) complex.
-
Data Presentation and Characterization
The successful synthesis of the target complex should be confirmed by a suite of spectroscopic techniques.
Predicted Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the vinyl region (δ 5.0-6.5 ppm) corresponding to the coordinated and uncoordinated vinyl groups. Resonances for the methyl and phenyl protons will also be present. |
| ¹³C NMR | Signals for the coordinated vinyl carbons will be shifted compared to the free ligand. The carbonyl carbons will appear in the characteristic region for terminal CO ligands (δ 200-220 ppm). |
| ²⁹Si NMR | Shifts in the silicon resonances upon coordination to the iron center, providing information about the electronic environment of the silicon atoms. |
| FT-IR | Strong absorption bands in the range of 1900-2100 cm⁻¹ are characteristic of terminal carbonyl ligands on an iron center.[3][6] The number and position of these bands provide insight into the symmetry of the Fe(CO)₃ moiety. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the complex should be observed, along with fragmentation patterns showing the sequential loss of carbonyl ligands. |
Mechanistic Insights
The formation of the [this compound]tricarbonyliron(0) complex is believed to proceed through a dissociative mechanism.
Proposed Reaction Mechanism:
Caption: Proposed mechanism for the formation of the tricarbonyl iron complex.
-
Generation of a Reactive Iron Species: Diiron nonacarbonyl (Fe₂(CO)₉) serves as a source of the reactive Fe(CO)₄ fragment in solution.
-
Initial Coordination: One of the vinyl groups of the this compound ligand coordinates to the Fe(CO)₄ fragment, displacing a weakly bound ligand or solvent molecule to form an initial η²-vinyl complex.
-
Chelation and Ligand Substitution: A second vinyl group from the same ligand molecule then displaces a carbonyl ligand to form a more stable chelating (η²,η²-divinyl)Fe(CO)₃ complex. This intramolecular step is entropically favored.
-
Product Formation: The final product is a stable 18-electron tricarbonyl iron complex where two of the three vinyl groups are coordinated to the iron center.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by the convergence of multiple analytical techniques for product characterization. The distinctive IR stretching frequencies of the terminal carbonyl ligands provide a rapid and reliable diagnostic tool for the formation of the complex. Furthermore, the shifts observed in the ¹H and ¹³C NMR spectra for the vinyl protons and carbons upon coordination offer unambiguous evidence of the ligand's binding to the iron center. The collective data from these techniques provides a self-validating system for confirming the identity and purity of the synthesized [this compound]tricarbonyliron(0).
Conclusion and Future Outlook
This guide provides a robust framework for the synthesis and characterization of a novel tricarbonyl iron complex derived from this compound. The presented protocol is grounded in established principles of organometallic chemistry and offers a reliable starting point for researchers exploring the chemistry of multivinylsilanes. The resulting complex, with its unique combination of a flexible siloxane backbone and a reactive Fe(CO)₃ moiety, holds considerable promise for applications in catalysis, materials science, and as a versatile building block in organic synthesis. The uncoordinated vinyl group provides a handle for further functionalization, opening the door to the creation of more complex and tailored organometallic systems.
References
Sources
- 1. Electronic Structure of Three-Coordinate FeII and CoII β-Diketiminate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Stable Iron Pentacarbonyl Radical Cation Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricarbonyl rhenium(i) complexes with 8-hydroxyquinolines: structural, chemical, antibacterial, and anticancer characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. publications.polymtl.ca [publications.polymtl.ca]
- 6. repository.up.ac.za [repository.up.ac.za]
Troubleshooting & Optimization
Technical Support Center: Hydrosilylation of Tris(vinyldimethylsiloxy)phenylsilane
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for troubleshooting side reactions encountered during the hydrosilylation of Tris(vinyldimethylsiloxy)phenylsilane. As a Senior Application Scientist, my goal is to combine theoretical knowledge with practical, field-tested insights to help you navigate the complexities of this reaction and achieve optimal outcomes in your experiments.
Introduction to the Hydrosilylation of this compound
The hydrosilylation of this compound, a molecule possessing three reactive vinyl groups, with a hydrosilane (R₃SiH) is a powerful method for creating complex organosilicon structures. This reaction, typically catalyzed by platinum complexes like Karstedt's or Speier's catalyst, proceeds via the addition of the Si-H bond across the C=C double bond of the vinyl groups. The desired outcome is the formation of a precise, well-defined product with new silicon-carbon bonds. However, the multifunctional nature of the starting material and the intricacies of the catalytic cycle can lead to a variety of side reactions, impacting yield, purity, and the performance of the final product.
This guide will address the most common challenges in a question-and-answer format, providing not just solutions, but also a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address specific issues you may encounter during your experiments with the hydrosilylation of this compound.
Issue 1: Incomplete or Sluggish Reaction
Question: My reaction is not going to completion, or is proceeding very slowly, even after extended reaction times. What are the likely causes and how can I resolve this?
Answer:
Incomplete or sluggish reactions are a common frustration in hydrosilylation, particularly with sterically demanding substrates like this compound. The primary culprits are often related to catalyst activity, steric hindrance, and reactant purity.
Causality and Troubleshooting Protocol:
-
Catalyst Deactivation: Platinum catalysts, especially Karstedt's catalyst, can be sensitive to impurities and can deactivate over time by forming colloidal platinum, which is catalytically inactive.[1][2] This is often observed as a darkening or precipitation in the reaction mixture.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and hydrolysis of the silane.
-
Purify Reagents: Ensure your this compound, hydrosilane, and solvent are free from moisture, peroxides, and other coordinating impurities that can poison the catalyst.[3]
-
Fresh Catalyst: Use a fresh, active batch of the platinum catalyst. If you suspect your catalyst has degraded, consider purchasing a new supply.
-
Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes lead to faster deactivation and colloid formation.[4] Experiment with slightly lower catalyst loadings to find the optimal concentration.
-
-
-
Steric Hindrance: The three vinyldimethylsiloxy groups on the central phenylsilane core create a sterically congested environment. This can hinder the approach of the bulky hydrosilane and the catalyst to the vinyl groups, slowing down the reaction.[5]
-
Troubleshooting Steps:
-
Increase Temperature: Gently increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.[6] However, be cautious, as higher temperatures can also promote side reactions. Monitor the reaction closely by techniques like FT-IR (disappearance of Si-H and C=C stretches) or NMR.
-
Less Bulky Hydrosilane: If your experimental design allows, consider using a less sterically hindered hydrosilane.
-
Catalyst Choice: For sterically demanding substrates, catalysts with more accessible active sites or those designed for such systems might be more effective. While platinum catalysts are common, exploring rhodium or other transition metal catalysts could be an option, though they may exhibit different selectivities.[7]
-
-
-
Insufficient Mixing: In viscous reaction mixtures, poor mixing can lead to localized depletion of reactants and catalyst, giving the appearance of a stalled reaction.
-
Troubleshooting Steps:
-
Effective Stirring: Ensure vigorous and efficient stirring throughout the reaction.
-
Solvent Choice: Using a solvent that effectively dissolves all reactants and the catalyst can improve homogeneity and reaction rates. Toluene is a common choice for these systems.[8]
-
-
Issue 2: Formation of Multiple Products (Poor Selectivity)
Question: My product analysis (TLC, GC-MS, or NMR) shows a mixture of products instead of the single desired adduct. What are the common side reactions, and how can I suppress them?
Answer:
The formation of multiple products is a clear indication of competing side reactions. In the hydrosilylation of this compound, the most common side reactions are isomerization of the vinyl group, dehydrogenative silylation, and potentially intramolecular cyclization.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategies |
| Isomerization | The platinum catalyst can isomerize the terminal vinyl group to an internal olefin. These internal olefins are generally less reactive towards hydrosilylation.[2] | - Use a more selective catalyst. Platinum-carbene complexes have been shown to suppress isomerization.[9]- Lower the reaction temperature.[6]- Use a catalyst inhibitor to control the reaction and minimize contact time.[10] |
| Dehydrogenative Silylation | This reaction results in the formation of a vinylsilane and hydrogen gas, instead of the desired addition product. It is often favored with certain catalysts and conditions.[2] | - Choose a catalyst known for high selectivity towards hydrosilylation.- Optimize the reaction temperature; higher temperatures can sometimes favor this side reaction. |
| Intramolecular Cyclization | Due to the presence of three vinyl groups in close proximity, there is a possibility of an intramolecular reaction where a Si-H group adds to a vinyl group on the same molecule, forming a cyclic byproduct. | - Use dilute reaction conditions to favor intermolecular over intramolecular reactions.- Employ a less reactive catalyst or an inhibitor to control the reaction rate.[11] |
| Incomplete Hydrosilylation | A mixture of mono-, di-, and tri-substituted products can result if the reaction does not go to completion. | - Increase reaction time.- Optimize catalyst loading and temperature as described in Issue 1.- Use a slight excess of the hydrosilane to drive the reaction to completion. |
Experimental Protocol for Minimizing Side Reactions:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an argon/nitrogen inlet.
-
Reagent Addition: Charge the flask with this compound and anhydrous toluene.
-
Catalyst and Inhibitor: If using an inhibitor (e.g., an acetylenic alcohol), add it to the reaction mixture at this stage.[11] Then, add the platinum catalyst (e.g., Karstedt's catalyst).
-
Hydrosilane Addition: Add the hydrosilane dropwise from the dropping funnel at a controlled rate. This can help to manage the reaction exotherm and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by FT-IR (disappearance of the Si-H stretch around 2100-2200 cm⁻¹) and/or ¹H NMR (disappearance of the vinyl protons).
-
Work-up and Purification: Once the reaction is complete, the product can be purified by removing the solvent under reduced pressure. If necessary, column chromatography on silica gel can be used to separate the desired product from any byproducts.[8]
Issue 3: Reaction Mixture Color Change (Yellowing)
Question: My reaction mixture is turning yellow or brown. Is this normal, and what does it indicate?
Answer:
A color change to yellow or brown, especially with platinum catalysts, often indicates the formation of colloidal platinum nanoparticles.[1] This is a sign of catalyst decomposition and deactivation. While a slight color change might be acceptable, significant darkening is problematic as it signifies a loss of catalytic activity and can lead to incomplete reactions.
Causality and Prevention:
-
Cause: The active Pt(0) species can agglomerate to form larger, inactive colloidal particles. This can be triggered by impurities, high temperatures, or high catalyst concentrations.[4]
-
Prevention:
-
Use Inhibitors: Catalyst inhibitors can stabilize the platinum catalyst and prevent premature decomposition.[10]
-
Ligand Modification: Using catalysts with more strongly coordinating ligands can enhance their stability.[5]
-
Control Temperature: Avoid excessive heating, as it can accelerate catalyst decomposition.
-
Purity: As mentioned before, ensure all reagents and solvents are of high purity.
-
Visualizing Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired hydrosilylation pathway and a common side reaction.
Caption: Common isomerization side reaction pathway.
Summary of Troubleshooting Strategies
| Problem | Likely Cause(s) | Key Troubleshooting Steps |
| Incomplete Reaction | Catalyst deactivation, steric hindrance, poor mixing | Use fresh catalyst, increase temperature moderately, ensure efficient stirring |
| Poor Selectivity | Isomerization, dehydrogenative silylation, intramolecular reactions | Use selective catalyst, lower temperature, use inhibitors, dilute conditions |
| Yellowing of Mixture | Catalyst decomposition (colloid formation) | Use inhibitors, control temperature, ensure high purity of reagents |
Conclusion
The hydrosilylation of this compound is a versatile reaction that can be challenging due to the potential for several side reactions. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their reaction outcomes. Careful control of reaction conditions, meticulous purification of reagents, and thoughtful selection of the catalyst are paramount to achieving high yields of the desired product.
References
- Ciriminna, R., et al. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235.
- Lewis, L. N., et al. (1995). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation.
- Gong, L., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174.
- Ghanem, M. A., & Fares, M. M. (2014). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Scientific Research Publishing.
- Gauvin, R. M., et al. (2001). Platinum-carbene complexes as highly efficient and selective catalysts for the hydrosilylation of olefins.
- Ananikov, V. P. (2015). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 7(5), 817-847.
- Grzelak, M., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. Inorganic Chemistry, 59(11), 7830-7840.
- Lee, K. M., et al. (2017). Careful investigation of the hydrosilylation of olefins at poly(ethylene glycol) chain ends and development of a new silyl hydride to avoid side reactions. Journal of Polymer Science Part A: Polymer Chemistry, 55(14), 2383-2390.
- Trost, B. M., & Ball, Z. T. (2005). [Cp*Ru(MeCN)3]PF6: A Highly Efficient Hydrosilylation Catalyst. Aldrichimica Acta, 38(4), 91-103.
- US20140004359A1, "Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions," assigned to Bluestar Silicones France SAS.
- Kuhn, E. F., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation.
- Kim, J., et al. (2022). Hydrosilylation Adducts to Produce Wide-Temperature Flexible Polysiloxane Aerogel under Ambient Temperature and Pressure Drying.
- Cazacu, M., et al. (2016). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie, 61(4-5), 321-329.
- Rahman, M. M., et al. (2021). Hydrosilylation reaction between vinyl-terminated polydimethylsiloxane and methylhydrosiloxane-dimethylsiloxane copolymer. Polymers, 13(16), 2759.
- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer.
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- 1. qualitas1998.net [qualitas1998.net]
- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US20140004359A1 - Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions - Google Patents [patents.google.com]
Purification methods for "Tris(vinyldimethylsiloxy)phenylsilane" reaction products
Welcome to the technical support guide for the purification of Tris(vinyldimethylsiloxy)phenylsilane (CAS No. 60111-47-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile organosiloxane intermediate.
Introduction
This compound is a key chemical intermediate used in the synthesis of advanced silicone compositions, optical materials, and for applications in the semiconductor industry.[1][2][3] Its synthesis, typically involving the reaction of phenyltrichlorosilane with vinyldimethylchlorosilane or its derivatives, can result in a crude product containing a variety of impurities. Achieving high purity (>95%) is critical for subsequent applications, as residual reactants, catalysts, or side-products can adversely affect polymerization processes, material properties, and device performance.
This guide provides a structured, question-and-answer approach to troubleshoot common purification issues and offers detailed protocols grounded in the principles of organosilicon chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 60111-47-9 | [1][2][4] |
| Molecular Formula | C18H32O3Si4 | [4][5] |
| Molecular Weight | 408.79 g/mol | [2][4] |
| Appearance | Colorless to light yellow clear liquid | [1][3][4] |
| Boiling Point | 351.8°C at 760 mmHg | [4] |
| Flash Point | 130°C | [1] |
| Density | 0.94 - 0.95 g/cm³ | [1][4] |
| Purity (Commercial) | Typically ≥95% | [2][3][5] |
| Stability | Stable in sealed containers; moisture-sensitive | [1][5] |
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Question 1: My final product appears cloudy or forms a gel over time. What is the likely cause and how can I prevent it?
Answer: Cloudiness or gelation is almost always indicative of hydrolysis and subsequent condensation of siloxane species. The Si-O-Si backbone of your target molecule is generally stable, but residual reactants or incompletely reacted intermediates containing Si-Cl bonds are highly susceptible to moisture.
-
Causality: Trace amounts of water in your solvents, glassware, or from atmospheric exposure can hydrolyze residual chlorosilanes (e.g., unreacted phenyltrichlorosilane or vinyldimethylchlorosilane) into highly reactive silanols (Si-OH). These silanols can then undergo self-condensation or react with other siloxanes to form higher molecular weight oligomers and cross-linked networks, resulting in insoluble gels.[6][7]
-
Preventative Measures:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried (>120°C) or flame-dried under vacuum immediately before use. Use freshly distilled, anhydrous solvents. Conduct the reaction and all subsequent transfers under an inert atmosphere (e.g., Nitrogen or Argon).
-
Quenching: Before the main workup, consider adding a small amount of a silylating agent like trimethylsilyl chloride (TMSCl) to "cap" any reactive Si-OH groups, converting them into more stable Si-O-Si(CH₃)₃ groups.
-
Neutral Workup: Wash the crude product with a saturated, neutral salt solution (e.g., NaCl brine) rather than pure water to minimize emulsions and hydrolysis. Ensure the organic layer is thoroughly dried with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before solvent removal.
-
Question 2: My GC-MS analysis shows multiple peaks close to the main product peak. Are these isomers or impurities?
Answer: While isomers are not expected for this molecule, the presence of multiple, closely-eluting peaks on a GC-MS is a classic sign of redistribution or disproportionation products.[8][9]
-
Causality (Redistribution Reactions): The siloxane (Si-O-Si) bonds in your product and related impurities can be cleaved and reformed under certain conditions, particularly in the presence of acidic or basic catalysts, leading to a scrambling of the siloxy groups.[8][10] For example, you might see species like bis(vinyldimethylsiloxy)diphenylsiloxane or tetrakis(vinyldimethylsiloxy)silane if other silanes were present. This process is often catalyzed by residual Lewis acids from the synthesis or acidic impurities.
-
Troubleshooting Steps:
-
Catalyst Neutralization: Ensure any catalysts used in the synthesis (e.g., Lewis acids) are completely neutralized and removed during the workup. An aqueous wash with a mild base like sodium bicarbonate followed by a brine wash is often effective.
-
Avoid Excessive Heat: High temperatures during distillation can promote these redistribution reactions.[10] Purification via vacuum distillation at the lowest feasible temperature is crucial.
-
Chromatographic Separation: If redistribution has already occurred and the boiling points are too close for distillation, column chromatography on silica gel can be an effective alternative for separating these structurally similar siloxanes.
-
Question 3: The distillation of my product is extremely slow, and the product in the distillation pot is darkening significantly.
Answer: This indicates that the distillation temperature is too high, likely causing thermal decomposition, or that non-volatile impurities are present. The reported atmospheric boiling point is very high (351.8°C), and attempting distillation at or near this temperature will lead to degradation.[4]
-
Causality: Organosilicon compounds, while generally stable, can undergo decomposition at elevated temperatures, especially in the presence of impurities.[11] The darkening suggests the formation of carbonaceous or polymeric residues.
-
Solution: Vacuum Distillation: This is the mandatory method for purifying high-boiling compounds.[11] By reducing the pressure, you lower the boiling point to a temperature where the compound is stable.
-
Target Pressure: Aim for a vacuum level that brings the boiling point into the 150-200°C range to ensure stability and a reasonable distillation rate.
-
Add a "Chaser": If you need to distill the product to near dryness, consider adding a small amount of a high-boiling, inert solvent (a "chaser") like silicone oil to the distillation pot. This helps to transfer the last remnants of your product to the condenser without overheating the residue.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to purify this compound to >98% purity?
A1: For this specific compound, vacuum fractional distillation is the most effective and scalable purification method.[13][14] Its high boiling point and the nature of likely impurities (lower or higher boiling siloxanes) make it an ideal candidate.
-
Rationale: Fractional distillation excels at separating liquids with different boiling points.[11] Unreacted starting materials will typically be more volatile, while redistribution or condensation byproducts will be less volatile.
-
Alternative: For small-scale purification or for removing polar impurities that are difficult to separate by distillation (like silanols), column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is a viable option.[15] However, it is less scalable and requires careful handling to avoid hydrolysis on the silica surface.
Table 2: Comparison of Primary Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Vacuum Fractional Distillation | - Highly effective for separating components with different boiling points.- Scalable to large quantities.- Removes non-volatile impurities effectively. | - Requires specialized equipment (vacuum pump, fractional column).- Potential for thermal degradation if not controlled properly.[11]- May not separate impurities with very close boiling points.[16] | Achieving high purity (>98%) on a multi-gram to kilogram scale. |
| Column Chromatography | - Excellent for removing polar impurities (e.g., silanols).- Can separate compounds with very similar boiling points.- Good for small-scale, high-purity applications. | - Labor-intensive and less scalable.- Risk of hydrolysis on the stationary phase.- Requires significant solvent volumes. | Removing stubborn polar impurities or for final polishing on a small scale. |
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques is essential for unambiguous confirmation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool. It will confirm the molecular weight of your compound (m/z = 408.8) and provide an estimate of purity based on the relative peak area. It will also help identify any volatile impurities.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR provides detailed structural information.
-
¹H NMR: Expect to see characteristic signals for the vinyl protons (approx. 5.7-6.2 ppm), the phenyl protons (approx. 7.3-7.7 ppm), and the methyl protons on silicon (approx. 0.1-0.3 ppm). Integration of these signals should match the expected proton ratios.
-
²⁹Si NMR: This technique can provide definitive information about the different silicon environments in the molecule and is excellent for detecting silanol impurities.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for key vibrational bands: Si-O-Si stretching (a strong, broad peak around 1000-1100 cm⁻¹), Si-Ph, Si-CH₃, and C=C (vinyl) stretches. The absence of a broad -OH band (around 3200-3600 cm⁻¹) is a good indicator that hydrolysis has been avoided.
Q3: What are the best practices for storing the purified product?
A3: Due to its moisture sensitivity, proper storage is critical to maintain purity.[1]
-
Container: Store in a tightly sealed, dry glass or fluorinated HDPE container.[1][2]
-
Atmosphere: Before sealing, flush the container with a dry, inert gas like argon or nitrogen to displace any air and moisture.
-
Location: Keep in a cool, dark, and well-ventilated place away from heat and oxidizing agents.[2][5]
Purification Workflow & Protocols
Diagram 1: General Purification & Analysis Workflow
This diagram outlines the logical flow from crude product to a final, validated pure compound.
Caption: Workflow for purification and validation.
Experimental Protocol 1: Vacuum Fractional Distillation
This protocol is designed for purifying this compound on a laboratory scale.
Safety First: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Conduct the distillation in a well-ventilated fume hood.
Equipment:
-
Round-bottom flask (distillation pot)
-
Vigreux or packed fractional distillation column (minimum 20 cm)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks (pear-shaped or round-bottom)
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap and pressure gauge
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease. The system must be leak-free to achieve a stable, low pressure.
-
Charging the Pot: Charge the dried, crude this compound into the distillation pot along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Close the system and slowly begin to evacuate using the vacuum pump. A cold trap (liquid nitrogen or dry ice/acetone) is essential to protect the pump from volatile siloxanes.
-
Heating & Equilibration: Once a stable vacuum is achieved (e.g., <1 mmHg), begin to slowly heat the distillation pot using the heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain any residual solvents and more volatile impurities. The head temperature will be low and unstable.
-
Main Fraction: As the head temperature stabilizes at the boiling point of your product at the given pressure, switch to a new receiving flask. Collect the main fraction while the head temperature remains constant.
-
End Fraction: If the temperature at the distillation head begins to drop or rise sharply, stop the collection. The pot residue will contain higher-boiling impurities.
-
-
Shutdown: Turn off the heater and allow the system to cool completely before slowly re-introducing inert gas to release the vacuum. Releasing the vacuum on a hot system can cause an explosion.
-
Analysis: Analyze the collected main fraction for purity using GC-MS and/or NMR.
Diagram 2: Troubleshooting Impurity Formation
This diagram illustrates the primary pathways for common impurity generation.
Caption: Key pathways to impurity formation.
References
-
Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. This compound. [Link]
-
Changfu Chemical. Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9. [Link]
-
PNP College, Alibag. Introduction to the Chemistry of Organosilicon Compounds. [Link]
-
Xin, S., et al. (1990). Redistribution reactions of alkoxy- and siloxysilanes, catalyzed by dimethyltitanocene. Canadian Journal of Chemistry. [Link]
-
Organic Chemistry Portal. Vinylsiloxane synthesis. [Link]
-
Chemistry Stack Exchange. (2016). Hydrolysis of vinyl silanes. [Link]
-
Slatkavitz, K. J., et al. (1985). Element-specific detection of organosilicon compounds by gas chromatography/atmospheric pressure microwave induced helium plasma spectrometry. Analytical Chemistry. [Link]
-
European Patent Office. (1992). Catalyzed redistribution of polyorganosiloxanes - EP 0484959 A2. [Link]
- Google Patents.
-
MDPI. (2023). Self-Assembling Conjugated Organic Materials with a Silazane Anchor Group: Synthesis, Self-Organization, and Semiconductor Properties. [Link]
-
Master Organic Chemistry. How to Purify by Distillation. [Link]
-
Silicones Europe. THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES. [Link]
-
Chemistry For Everyone. (2023). How Does Siloxane Ring-Opening Polymerization Work?[Link]
-
YouTube. (2020). Organosilicon compounds. [Link]
-
Schatz, M. F., & Howden, K. (1995). Purification of silicone oils for fluid experiments. Experiments in Fluids. [Link]
-
Wikipedia. Organosilicon chemistry. [Link]
- Google Patents. Process for purifying siloxane - WO1998047946A1.
-
Canadian Journal of Chemistry. (1990). Redistribution reactions of alkoxy- and siloxysilanes, catalyzed by dimethyltitanocene. [Link]
-
Sciencemadness Discussion Board. (2007). silicon oil/distilling. [Link]
Sources
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- 2. dakenchem.com [dakenchem.com]
- 3. Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9 [cfsilicones.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. gelest.com [gelest.com]
- 6. pnpcollege.edu.in [pnpcollege.edu.in]
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- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Sciencemadness Discussion Board - silicon oil/distilling - Powered by XMB 1.9.11 [sciencemadness.org]
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Technical Support Center: Mastering Silicone Formulations with Tris(vinyldimethylsiloxy)phenylsilane
A Senior Application Scientist's Guide to Preventing Premature Curing
Welcome to the technical support center for Tris(vinyldimethylsiloxy)phenylsilane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile vinylsilane in their formulations. As a key component in addition-cure silicone systems, understanding its reactivity is crucial for achieving consistent and reliable results. Premature curing can lead to loss of valuable materials, compromised experimental outcomes, and significant delays in development timelines.
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to empower you with the scientific understanding and practical knowledge to diagnose and prevent premature curing, ensuring the success of your work.
The Role of this compound in Addition-Cure Systems
This compound is an organofunctional silane that serves as a reactive chemical intermediate in the synthesis of silicone compositions.[1] Its vinyl groups are the key to its functionality, participating in a platinum-catalyzed hydrosilylation reaction. This reaction is the fundamental mechanism behind the curing of many high-performance silicone elastomers and gels.
In a typical two-part addition-cure system:
-
Part A contains a platinum catalyst.
-
Part B contains a silicon hydride (Si-H) crosslinker and a vinyl-functionalized silicone polymer, such as one synthesized using this compound.
When Part A and Part B are mixed, the platinum catalyst facilitates the addition of the Si-H bond across the vinyl group of the silane, forming a stable ethyl bridge. This crosslinking reaction builds a three-dimensional polymer network, causing the material to cure from a liquid to a solid or gel.
The Hydrosilylation Curing Mechanism
The platinum-catalyzed hydrosilylation reaction is a highly efficient and specific process. The generally accepted Chalk-Harrod mechanism outlines the key steps involved.[2][3] Understanding this mechanism is crucial for troubleshooting, as many curing issues arise from the inhibition or deactivation of the platinum catalyst at various stages of this cycle.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Troubleshooting Guide: Premature Curing
Premature curing, characterized by an undesirably rapid increase in viscosity or solidification of the material before it can be properly applied, is a common challenge. This section provides a structured approach to diagnosing and resolving these issues.
Q1: My two-part silicone system starts to cure almost immediately after mixing, leaving no time for application. What is causing this dangerously short pot life?
A1: An extremely short pot life is typically due to an overly active catalyst or the absence of an inhibitor.
Step-by-Step Troubleshooting:
-
Verify the Formulation: Double-check the concentrations of all components, especially the platinum catalyst and any inhibitors. An excess of catalyst or an insufficient amount of inhibitor will dramatically accelerate the curing reaction.
-
Temperature Control: The hydrosilylation reaction is temperature-sensitive. Elevated temperatures will significantly increase the cure rate.
-
Ensure all components are at room temperature before mixing.
-
Consider the exothermic nature of the reaction. For larger batches, the heat generated can accelerate the cure. Use a cooling bath if necessary.
-
-
Inhibitor Evaluation: Inhibitors are crucial for controlling the pot life of two-part silicone systems.[4] They temporarily "tame" the platinum catalyst, preventing it from initiating the curing reaction at room temperature. The inhibitory effect is typically overcome by applying heat to initiate the cure.
-
Confirm the presence and concentration of an inhibitor. Common inhibitors include certain acetylenic alcohols, maleates, and fumarates.
-
Evaluate the inhibitor's effectiveness. The choice of inhibitor and its concentration must be optimized for your specific formulation and desired pot life.
-
Q2: I'm experiencing a gradual increase in the viscosity of my pre-mixed, single-component silicone formulation during storage. What could be the cause?
A2: A gradual increase in viscosity during storage points to a slow, uncontrolled curing reaction. This is often due to thermal degradation of the inhibitor or contamination.
Step-by-Step Troubleshooting:
-
Storage Conditions:
-
Temperature: Store the formulation in a cool, dark place.[5] Elevated storage temperatures can cause the inhibitor to slowly lose its effectiveness, allowing the hydrosilylation reaction to proceed.
-
Light Exposure: Some platinum catalysts are light-sensitive. Protect your formulation from direct sunlight or strong artificial light.
-
-
Contamination Check:
-
Raw Materials: Ensure all raw materials, including this compound, are of high purity and free from contaminants that could interfere with the inhibitor or catalyst.
-
Mixing Equipment: Thoroughly clean all mixing vessels and utensils. Residues from other materials can introduce contaminants.
-
-
Inhibitor Stability:
-
Consider the long-term stability of your chosen inhibitor at your storage temperature. Some inhibitors may be less effective over extended periods.
-
Q3: After curing, my silicone material is tacky and appears under-cured. What went wrong?
A3: A tacky or under-cured final product is a classic sign of cure inhibition, where the platinum catalyst has been "poisoned" and cannot effectively catalyze the crosslinking reaction.[6][7]
Step-by-Step Troubleshooting:
-
Identify Potential Contaminants: The platinum catalyst is highly susceptible to poisoning by a wide range of substances.[6][7][8] Review your entire process for any contact with the following:
-
Sulfur Compounds: Found in some natural and synthetic rubbers (e.g., latex gloves), clays, and certain organic compounds.
-
Tin Compounds: Present in condensation-cure silicones and some PVC stabilizers. Never mix addition-cure and condensation-cure systems.[9]
-
Nitrogen Compounds: Amines, amides, and nitriles can strongly inhibit the catalyst.[10]
-
Other Inhibitors: Heavy metals (mercury, lead), phosphines, and arsines.
-
-
Review Your Workflow:
-
Gloves: Use only nitrile or polyethylene gloves. Latex gloves are a common source of sulfur contamination.
-
Mixing Containers and Utensils: Use clean, non-reactive containers (e.g., glass, stainless steel, or compatible plastics).
-
Substrates: If casting against a surface, ensure the surface is free of any of the inhibiting substances listed above. A barrier coat or sealant may be necessary.
-
-
Perform a Small-Scale Test: If you suspect a particular component or piece of equipment is causing the inhibition, perform a small-scale test cure in a known clean container (like a glass vial) to confirm that the formulation itself is viable.
Common Catalyst Inhibitors
| Inhibitor Class | Examples | Common Sources |
| Sulfur Compounds | Thiols, sulfides, sulfates | Natural and synthetic rubbers (latex), some clays, certain organic chemicals |
| Tin Compounds | Organotin catalysts | Condensation-cure silicones, some PVC plastics |
| Nitrogen Compounds | Amines, amides, nitriles | Epoxy curing agents, some pigments, certain plastics |
| Heavy Metals | Lead, mercury, arsenic | Solder flux, some pigments |
| Unsaturated Compounds | Acetylenes, some oils | Plasticizers, some organic contaminants |
Frequently Asked Questions (FAQs)
Q: What is the recommended storage procedure for this compound?
A: this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent moisture contamination and exposure to light.[5] It is stable in sealed containers.[11]
Q: Can I use this compound in applications other than addition-cure silicones?
A: Yes, it is primarily used as a chemical intermediate for synthesizing silicone compositions and can be used in the preparation of optical materials or in the semiconductor and electronics industry.[1]
Q: Are there any materials that are incompatible with this compound?
A: Avoid contact with strong oxidizing agents and peroxides, as these can react with the vinyl groups.[11]
Q: How does the structure of this compound contribute to the properties of the final cured silicone?
A: The three vinyl groups on the molecule allow it to act as a crosslinking agent, creating a network structure that contributes to the mechanical strength and thermal stability of the cured silicone.[12] The phenyl group can enhance thermal stability and modify the refractive index of the final polymer.
Experimental Protocols
Protocol 1: Small-Scale Compatibility Test for Cure Inhibition
This protocol is designed to quickly screen for potential cure inhibition from substrates, mixing containers, or other materials that will come into contact with your silicone formulation.
Materials:
-
Your two-part addition-cure silicone system
-
A known "clean" mixing container (e.g., a new glass vial or a cup made of a compatible plastic)
-
A sample of the material you wish to test (e.g., a piece of a 3D printed model, a piece of a mold, etc.)
-
A clean mixing stick
Procedure:
-
In the known "clean" container, dispense a small amount of Part A and Part B of your silicone system according to the recommended mix ratio.
-
Mix thoroughly.
-
Pour a small amount of the mixed silicone into a separate clean area to serve as a control.
-
Place the test material into the remaining mixed silicone in the cup, ensuring it is in direct contact with the liquid silicone.
-
Allow both the control and the test sample to cure for the recommended time at the specified temperature.
-
Evaluation:
-
If the control sample cures properly and the sample in contact with the test material remains tacky or uncured at the interface, the test material is causing cure inhibition.
-
If both samples fail to cure, there is an issue with the silicone formulation itself or the initial mixing conditions.
-
If both samples cure properly, the test material is compatible with your silicone system.
-
Caption: Workflow for a small-scale compatibility test.
References
-
Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. Retrieved from [Link]
-
JESMONITE. (2026). Platinum Cure Silicone Cure Inhibition Technical Guide. Retrieved from [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. This compound. Retrieved from [Link]
-
SIMTEC. (2025). How to Troubleshoot Common Issues in Silicone Molding. Retrieved from [Link]
-
Dow Inc. FAQ: Platinum Catalyzed Silicone Inhibitors. Retrieved from [Link]
-
Lukin, R. Y., Kuchkaev, A. M., Sukhov, A. V., Bekmukhamedov, G. E., & Yakhvarov, D. G. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(10), 2174. [Link]
-
Fink, M. J. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis, 6(5), 3237-3248. [Link]
-
SiSiB SILICONES. The Influence of Vinylsilane on Various Properties of Silicone Rubber. Retrieved from [Link]
-
TECHSiL Ltd. (2025). A Technical Guide to Cure Inhibition. Retrieved from [Link]
-
Silico. Vinyl Silanes for Crosslinking and Adhesion Promotion. Retrieved from [Link]
-
Wacker Chemie AG. (2024). Industrial Silicones Tutorials: Inhibition of Platinum-catalyzed Silicones [Video]. YouTube. [Link]
-
Freeman Manufacturing & Supply Co. (2021). How NOT to Ruin Silicone Rubber When Making Molds [Video]. YouTube. [Link]
-
OSi. Vinyl Silanes. Retrieved from [Link]
-
White Rose eTheses Online. The Chemistry of Platinum Complexes and Hydrosilation. Retrieved from [Link]
- Google Patents. Vinyl silane compounds.
-
Viking Extrusions. What is Addition-Cure Silicone Rubber? A Comprehensive Guide. Retrieved from [Link]
-
SIMTEC. (2015). Silicone Rubber Platinum-Based Catalysts. Retrieved from [Link]
-
Lukin, R. Y., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PubMed. [Link]
-
Gluespec. Curing Two-Part Silicones? These Tips Are For You. Retrieved from [Link]
-
Biswas, T. (2022). Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ) [Video]. YouTube. [Link]
-
Changfu Chemical. Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9. Retrieved from [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. dakenchem.com [dakenchem.com]
- 6. siliconeab.com [siliconeab.com]
- 7. A Technical Guide to Cure Inhibition [techsil.co.uk]
- 8. Curing Two-Part Silicones Q&A [gluespec.com]
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- 10. FAQ: Platinum Catalyzed Silicone Inhibitors | Dow Inc. [dow.com]
- 11. gelest.com [gelest.com]
- 12. nbinno.com [nbinno.com]
Effect of temperature on "Tris(vinyldimethylsiloxy)phenylsilane" reactivity
Welcome to the technical support center for Tris(vinyldimethylsiloxy)phenylsilane (CAS 60111-47-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile crosslinking agent. Here, we address common challenges and frequently asked questions, with a focus on the critical role of temperature in modulating reactivity and ensuring successful outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and reaction of this compound, particularly in hydrosilylation-based curing and polymerization.
Issue 1: Incomplete or Slow Reaction/Curing
Symptoms:
-
The silicone formulation remains tacky or liquid after the expected curing time.
-
Physical properties of the cured material (e.g., hardness, tensile strength) are below specifications.
-
Reaction monitoring (e.g., via FTIR by observing the disappearance of Si-H and C=C peaks) shows unreacted starting materials.
Root Cause Analysis and Solutions:
The primary reason for incomplete or slow curing is often suboptimal reaction temperature, which directly impacts the catalyst activity and reaction kinetics. Platinum-catalyzed hydrosilylation, the most common application for this molecule, is a thermally activated process.[1][2]
Troubleshooting Workflow:
Caption: Desired vs. side reaction pathways in hydrosilylation.
Mitigation Strategies:
-
Optimize Curing Temperature: Avoid excessive temperatures. While higher heat accelerates curing, it can also promote side reactions. The ideal temperature is one that provides a complete cure in a reasonable time without degrading the components. A typical range for surface hydrosilylation is 120-200°C. [3]2. Post-Curing: For some applications, a post-cure step (e.g., 2-4 hours at 177-200°C) can improve the final physical properties of the silicone elastomer by completing any residual curing and removing volatile components. [4]However, this should be tested, as it is not always necessary for platinum-cured systems. [4]3. Monomer Stability: this compound itself is stable in sealed containers away from heat. [5]Thermal decomposition of the polysiloxane network generally occurs at much higher temperatures (e.g., 400-650°C in an inert atmosphere) than those used for curing. [6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A: It should be stored in a cool, well-ventilated place in its original, tightly sealed container. [5]Room temperature (around 20-25°C) is generally recommended. [7][8]Avoid storing it near heat sources, sparks, or open flames. [5] Q2: Does the viscosity of this compound change with temperature?
A: Yes. Like other silicone fluids, its viscosity decreases as temperature increases. [9]This is because the increased thermal energy reduces intermolecular forces, allowing the molecules to flow more easily. [9]This is an important consideration during formulation, as a warmer material will be less viscous and easier to mix, but also more prone to premature reaction if a catalyst is present.
Q3: What is a typical curing temperature for formulations containing this crosslinker?
A: The curing temperature depends heavily on the catalyst system and the desired final properties. There is no single universal temperature. However, common temperature ranges for platinum-catalyzed addition cure systems are:
-
Low Temperature Vulcanizing (LTV): 50°C to 130°C [10]* High Temperature Vulcanizing (HTV): Above 130°C [10]* Specific examples in literature show curing for 10 minutes at 150°C or for several hours at 120°C. [11]Always refer to the specific formulation's technical data sheet.
Q4: Can high temperatures cause this compound to decompose?
A: The decomposition temperature for the pure monomer is not well-documented in publicly available safety data sheets. [5]However, the siloxane (Si-O) backbone is known for its high thermal stability. [3]The thermal decomposition of crosslinked polysiloxanes typically begins at much higher temperatures (above 300-400°C) than those used for curing. [6]Therefore, decomposition of the monomer is not a concern under typical hydrosilylation curing conditions.
Q5: How does temperature affect the pot life of my two-part silicone system?
A: Higher temperatures will significantly shorten the pot life (working time) of a catalyzed system. The reaction rate of hydrosilylation is positively correlated with temperature. [12]If you require a longer working time, you should work at a lower ambient temperature, use a reaction inhibitor, or utilize a catalyst system specifically designed for heat-activated curing.
References
-
Kuhn, F. E., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis, 6(2), 1274–1284. Available at: [Link]
-
Pagliaro, M., et al. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227–6235. Available at: [Link]
-
Egorov, M., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. Available at: [Link]
-
Request PDF on ResearchGate. High‐temperature platinum‐catalyzed hydrosilylation and dehydrocoupling cross‐linking of silicones. Available at: [Link]
-
Wikipedia. Hydrosilylation. Available at: [Link]
-
Luh, T., et al. (2020). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 12(8), 1843. Available at: [Link]
-
Egorov, M., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. Available at: [Link]
-
Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics, 40(21), 3583–3595. Available at: [Link]
-
Chemistry LibreTexts. (2023). Hydrosilylation. Available at: [Link]
-
ResearchGate. (2018). Rheological Evaluation of the Isothermal Cure Characteristics of Medical Grade Silicone Elastomers. Available at: [Link]
-
Fomina, A., et al. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Polymers, 14(23), 5171. Available at: [Link]
-
ResearchGate. (2017). Effect of storage time and temperature change on the dimensional stability of polyvinyl siloxane and polyether impression materials: An in vitro study. Available at: [Link]
-
Oliveira, L. F. M., et al. (2017). Influence of the Temperature on the Viscosity of Different Types of Silicone. Journal of Chemical and Pharmaceutical Research, 9(1), 224-227. Available at: [Link]
-
SIMTEC. (2021). Curing Speeds in Silicone Rubber. Available at: [Link]
-
ResearchGate. (2021). Hydrosilylation reaction between vinyl-terminated polydimethylsiloxane... Available at: [Link]
-
MDPI. (2021). Temperature-Dependent Viscosity Model for Silicone Oil and Its Application in Viscous Dampers. Available at: [Link]
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Gelest, Inc. (2015). This compound, 95% - Safety Data Sheet. Available at: [Link]
-
Enlighten Theses. (1969). The Thermal Decomposition of Some Polysiloxanes. Available at: [Link]
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Journal of Prosthodontics on behalf of the American College of Prosthodontists. (2017). The effect of prolonged storage and disinfection on the dimensional stability of 5 vinyl polyether silicone impression materials. Available at: [Link]
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ResearchGate. (2021). Viscosity of polydimethylsiloxane gum: Shear and temperature dependence from dynamic and capillary rheometry. Available at: [Link]
-
Organic Chemistry Portal. Vinylsiloxane synthesis. Available at: [Link]
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Gelest Technical Library. Vinyl-Functional Silicones. Available at: [Link]
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Wacker Chemie AG. Room Temperature Vulcanizing (RTV) Silicones. Available at: [Link]
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Hubei Co-Formula Material Tech Co.,Ltd. This compound. Available at: [Link]
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MDPI. (2022). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Available at: [Link]
-
RDAbbott. (2018). Post-Curing of Silicone Elastomers: When is it Necessary?. Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1975). Thermal decomposition of 3-vinylcyclobutanone. Available at: [Link]
-
SIMTEC. (2021). Viscosity of Silicone Rubber. Available at: [Link]
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ResearchGate. (2019). Thermal Stability and Mechanical Property of Vinyl-Functionalized Polyborosiloxane and Silicone Rubber. Available at: [Link]
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Gelest, Inc. SILICONE FLUIDS Property Profile Guide. Available at: [Link]
-
ResearchGate. (2018). Thermal Decomposition Behavior of Poly (Vinyl Alcohol) with Different Hydroxyl Content. Available at: [Link]
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Smooth-On. What effect does temperature have on the mold making and casting processes?. Available at: [Link]
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Technical Support Center: Minimizing Catalyst Residues in Tris(vinyldimethylsiloxy)phenylsilane Polymers
Welcome to the Technical Support Center for the synthesis and purification of Tris(vinyldimethylsiloxy)phenylsilane-based polymers. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing catalyst residues in your final products. As a Senior Application Scientist, I will provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and purity of your polymers.
Troubleshooting Guides
Problem 1: My final polymer has a yellow or grey discoloration.
Cause: The presence of residual platinum catalyst is a common cause of discoloration in silicone polymers.[1] Platinum catalysts, such as Karstedt's or Speier's catalyst, are highly effective for the hydrosilylation reaction used to form these polymers but can remain in the final product, leading to undesirable coloration.[2][3]
Troubleshooting Protocol:
-
Quantify the Residual Platinum: Before attempting removal, it is crucial to determine the concentration of the residual catalyst. Techniques such as Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are suitable for this purpose.[4][5]
-
Select a Purification Method: Based on the polymer's properties and the level of contamination, choose one of the following methods:
Detailed Experimental Protocol: Method A - Adsorption
-
Dissolve the uncrosslinked polymer in a suitable solvent (e.g., toluene, THF).
-
Select a functionalized silica gel scavenger designed for platinum removal.[1]
-
Create a packed bed column with the functionalized silica gel.
-
Pass the polymer solution through the column at a controlled flow rate.
-
Collect the purified polymer solution.
-
Remove the solvent under reduced pressure.
-
Analyze a sample of the purified polymer for residual platinum to confirm the effectiveness of the removal.
Detailed Experimental Protocol: Method B - Acidic Leaching
-
If the polymer is in a solid, crosslinked form, increase the surface area by cryo-milling the material into a granule.[4]
-
Prepare a leaching solution. A mixture of sulfuric acid and hexamethyldisiloxane with either hydrochloric acid or aqua regia has shown effectiveness.[4][5]
-
Immerse the polymer granules in the leaching solution.
-
Agitate the mixture for a sufficient duration to allow for the extraction of the platinum.
-
Separate the polymer from the leaching solution by filtration.
-
Thoroughly wash the polymer with a neutral solvent (e.g., deionized water, isopropanol) to remove any remaining acid.
-
Dry the polymer under vacuum.
-
Analyze a sample of the purified polymer for residual platinum.
Problem 2: I am observing batch-to-batch inconsistencies in my polymer's curing time.
Cause: Variations in the concentration of the active catalyst can lead to inconsistent curing times. This can be due to improper mixing of the catalyst, catalyst deactivation, or the presence of inhibitors.[2]
Troubleshooting Protocol:
-
Ensure Homogeneous Catalyst Dispersion: Vigorously mix the catalyst into the monomer solution to ensure a uniform concentration throughout the batch.
-
Verify Catalyst Activity: If you suspect catalyst deactivation, consider using a fresh batch of catalyst. Store catalysts according to the manufacturer's instructions to prevent degradation.
-
Screen for Inhibitors: Certain compounds can act as inhibitors, slowing down or stopping the platinum-catalyzed reaction.[2] Review all starting materials for potential contaminants that could inhibit the catalyst.
-
Controlled Curing Conditions: Maintain consistent temperature and humidity during the curing process, as these can influence the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the polymerization of this compound?
A1: The most prevalent catalysts for the hydrosilylation polymerization of vinyl-functional siloxanes are platinum-based complexes.[2][6][7] Specifically, Karstedt's catalyst and Speier's catalyst are widely used in industrial applications due to their high activity and selectivity.[2][3]
Q2: Why is it important to minimize catalyst residues in polymers intended for biomedical applications?
A2: For biomedical and healthcare applications, minimizing residual platinum is critical to ensure the biocompatibility of the final device or drug delivery system.[8] While silicone polymers are generally considered inert, the presence of leachable platinum ions could pose a toxicological risk.
Q3: Can I use a different type of catalyst to avoid platinum residues?
A3: Yes, research is ongoing into alternative catalysts. Rhodium and nickel complexes have been shown to catalyze hydrosilylation reactions.[6] Additionally, metal-free catalysts, such as tris(pentafluorophenyl)borane, are being explored to circumvent the issue of metal residues altogether.[3]
Q4: How can I prevent catalyst residues from the outset?
A4: One effective strategy is to use an immobilized catalyst. By grafting the platinum catalyst onto a solid support like silica gel, it can be easily filtered out of the reaction mixture after polymerization is complete.[2] This approach can significantly reduce the amount of catalyst that remains in the final polymer.
Q5: What analytical techniques are best for detecting low levels of platinum residues?
A5: For sensitive and accurate quantification of trace amounts of platinum in your polymer, techniques like graphite furnace atomic absorption spectrometry (GF-AAS) and inductively coupled plasma mass spectrometry (ICP-MS) or optical emission spectrometry (ICP-OES) are recommended.[4][5]
Data Presentation
Table 1: Comparison of Platinum Removal Efficiency
| Purification Method | Initial Pt Concentration (mg/kg) | Final Pt Concentration (mg/kg) | Removal Efficiency (%) | Reference |
| Acidic Leaching with H2SO4/HCl | 12.6 ± 0.2 | 3.0 ± 1.6 | ~76% | [4][5] |
| Acidic Leaching with H2SO4/Aqua Regia | 12.6 ± 0.2 | 2.2 ± 2.8 | ~83% | [4][5] |
| Adsorption with Functionalized Silica Gel | Varies | Can achieve >95% removal | >95% | [1] |
Visualizations
Diagram 1: Workflow for Catalyst Residue Removal
Caption: Decision workflow for selecting the appropriate catalyst removal method.
References
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Leaching of catalyst platinum from cured silicone elastomers: A preliminary study for comparing reagents. (2025, October 31). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Intrinsic Dual-Antifouling Silicone: Molecular Design and Coating Fabrication. (2026, January 21). Langmuir. Retrieved January 22, 2026, from [Link]
-
Leaching of catalyst platinum from cured silicone elastomers: A preliminary study for comparing reagents. (2024, July 10). OPUS. Retrieved January 22, 2026, from [Link]
-
The nature of platinum in silicones for biomedical and healthcare use. (2025, August 9). ResearchGate. Retrieved January 22, 2026, from [Link]
-
How To Purify Silicone Polymers?. (2025, April 24). YouTube. Retrieved January 22, 2026, from [Link]
-
New study details method for recycling platinum catalysts from industrial streams. (2025, March 3). University of Illinois Urbana-Champaign. Retrieved January 22, 2026, from [Link]
-
Catalytic Systems for the Cross-Linking of Organosilicon Polymers. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Disinfection of polyvinyl siloxane impression material by gaseous ozone | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
Effect and mechanism of polysilazane and platinum on tracking and erosion resistance of silicone rubber. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
On the biocatalytic synthesis of silicone polymers. (2024, February 13). Faraday Discussions (RSC Publishing). Retrieved January 22, 2026, from [Link]
-
(PDF) Synthesis and characterization of polyvinylmethylsiloxanes by cationic polymerization using a solid green catalyst. (2025, December 3). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Transforming silicone waste: Depolymerization and polymerization strategies for recycling. (n.d.). Computer Science Journals. Retrieved January 22, 2026, from [Link]
-
This compound. (n.d.). Hubei Co-Formula Material Tech Co.,Ltd. Retrieved January 22, 2026, from [Link]
-
Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. (2013, July 5). qualitas1998.net. Retrieved January 22, 2026, from [Link]
-
Vinyl-Functional Silicones. (n.d.). Gelest Technical Library. Retrieved January 22, 2026, from [Link]
-
In Situ Platinum Recovery and Color Removal from Organosilicon Streams. (2012, December 6). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Silicone Rubber Platinum-Based Catalysts. (2015, June 4). SIMTEC. Retrieved January 22, 2026, from [Link]
-
Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane]. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
This compound, 95%. (2015, November 24). Gelest, Inc. Retrieved January 22, 2026, from [Link]
-
Tailored activation of new platinum hydrosilylation catalysts. (2023, November 30). IDEALS - University of Illinois. Retrieved January 22, 2026, from [Link]
-
Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]
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Technical Support Center: Troubleshooting Incomplete Reactions of Tris(vinyldimethylsiloxy)phenylsilane
Welcome to the technical support center for Tris(vinyldimethylsiloxy)phenylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during hydrosilylation reactions involving this versatile crosslinking agent. Our goal is to provide you with the expertise and in-depth understanding necessary to ensure successful and reproducible experimental outcomes.
Introduction to Hydrosilylation with this compound
This compound is a key monomer in the synthesis of complex silicone polymers and networks.[1] Its three vinyldimethylsiloxy groups provide multiple sites for hydrosilylation, a crucial reaction for forming stable silicon-carbon bonds. This reaction typically involves the addition of a silicon-hydride (Si-H) bond across the vinyl group's carbon-carbon double bond, most commonly catalyzed by platinum complexes like Karstedt's catalyst.[1] While highly efficient, this process can be sensitive to various factors that may lead to incomplete reactions or the formation of undesirable side products. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Incomplete or failed hydrosilylation reactions can often be traced back to a few key areas. The following table summarizes common problems, their probable causes, and actionable solutions based on established principles of organosilicon chemistry.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Reaction Conversion | Catalyst Inactivity or Inhibition: The platinum catalyst is highly susceptible to poisoning by certain functional groups or impurities.[1][2] | Purify Reactants and Solvents: Ensure all starting materials, including this compound, the hydrosilane, and the solvent, are free from potential inhibitors such as sulfur compounds, amines, phosphines, and certain unsaturated compounds like maleates or fumarates.[1][2] These compounds can strongly coordinate to the platinum center, rendering it inactive.[2] Use Fresh Catalyst: Platinum catalysts, especially in solution, can degrade over time. Use a fresh batch of catalyst or a recently opened container. Increase Catalyst Loading: While not always the optimal solution, a modest increase in catalyst concentration can sometimes overcome the effects of minor impurities. However, excessive catalyst can lead to side reactions and colloid formation.[3] |
| Insufficient Reaction Temperature: Some hydrosilylation reactions require thermal activation to overcome the energy barrier, especially if inhibitors are present.[2] | Optimize Reaction Temperature: Gradually increase the reaction temperature. Many reactions proceed well at temperatures ranging from ambient to 80-100 °C. Monitor for any signs of side reactions at higher temperatures. | |
| Incorrect Stoichiometry: An improper ratio of Si-H to vinyl groups can lead to incomplete consumption of the limiting reagent. | Verify Stoichiometry: Carefully calculate and measure the molar equivalents of the reactants. A slight excess of the hydrosilane is sometimes used to ensure complete reaction of the vinyl groups. | |
| Slow Reaction Rate | Low Catalyst Concentration: The reaction rate is often directly proportional to the catalyst concentration. | Adjust Catalyst Loading: If the reaction is proceeding cleanly but slowly, a small, incremental increase in the catalyst amount can be beneficial. Consider a More Active Catalyst: Different platinum catalysts exhibit varying levels of activity. For challenging substrates, a more reactive catalyst might be necessary. |
| Steric Hindrance: The bulky nature of this compound or the hydrosilane can slow down the reaction. | Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration. Gentle heating can also help to increase the reaction rate. | |
| Formation of Side Products (e.g., Gels, Unexpected Peaks in NMR) | Dehydrogenative Silylation: This side reaction leads to the formation of vinylsilanes and hydrogen gas, and can be promoted by certain catalysts or conditions.[1] | Control Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period. Choose a Selective Catalyst: Some platinum catalysts are known to have higher selectivity for hydrosilylation over dehydrogenative silylation.[1] |
| Catalyst Decomposition and Colloid Formation: At higher concentrations or temperatures, the platinum catalyst can decompose to form platinum colloids, which can lead to uncontrolled side reactions and catalyst deactivation.[1][3][4] | Optimize Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. Studies have shown that higher platinum concentrations can lead to increased particle formation and decreased reaction rates.[3] Ensure Proper Mixing: Inadequate mixing can lead to localized high concentrations of catalyst, promoting decomposition. | |
| Gelation or Crosslinking Issues | Premature Curing: The high functionality of this compound can lead to rapid gelation if the reaction is not controlled. | Use of Inhibitors: For applications requiring a longer pot life, the addition of a suitable inhibitor (e.g., 1-ethynyl-1-cyclohexanol) is common practice.[1] The inhibitor temporarily coordinates to the platinum, preventing the reaction until it is driven off by heat.[2] Control Stoichiometry: Precise control over the ratio of vinyl to hydride groups is critical in network-forming reactions to achieve the desired degree of crosslinking. |
Frequently Asked Questions (FAQs)
Q1: My reaction is not starting, even with a fresh catalyst. What should I check first?
A1: The most common culprit for a completely stalled hydrosilylation reaction is the presence of an inhibitor.[1][2] Carefully review all your reagents and solvents for potential sources of contamination. Common inhibitors include sulfur-containing compounds (even from rubber septa), amines, phosphines, and certain unsaturated compounds that can act as strong ligands for the platinum catalyst.[1][2] It is also crucial to ensure your glassware is scrupulously clean and dry.
Q2: How can I monitor the progress of my hydrosilylation reaction?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for monitoring the reaction.[5][6] You can track the disappearance of the vinyl proton signals (typically around 5.7-6.2 ppm for the vinyl groups on this compound) and the Si-H proton signal (around 4.7 ppm for many hydrosilanes).[5][6] The appearance of new signals corresponding to the alkyl-silicon bond formation will confirm the progress of the reaction. Infrared (IR) spectroscopy can also be used to monitor the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹).[7]
Q3: What is the role of an inhibitor, and when should I use one?
A3: An inhibitor is a compound that reversibly binds to the platinum catalyst, temporarily deactivating it at room temperature.[1][2] This is particularly useful in applications where you need to mix the vinyl and hydride components and have a certain "pot life" before the curing or polymerization process begins.[2] The inhibition is typically overcome by heating the reaction mixture, which causes the inhibitor to dissociate from the platinum center, allowing the hydrosilylation to proceed.[2] Common inhibitors include certain alkynes, alkenes with electron-withdrawing groups, and some nitrogen- or phosphorus-containing compounds.[1]
Q4: Can I use any solvent for my hydrosilylation reaction?
A4: While hydrosilylation can be performed neat, the choice of solvent can be important. The solvent should be inert to the reactants and the catalyst. Toluene and xylenes are commonly used. Chlorinated solvents should be used with caution as they can sometimes react with the catalyst.[2] It is critical that the solvent is dry and free of any potential inhibitors.
Q5: How do I purify the final product?
A5: The purification method will depend on the nature of your product. If you have synthesized a discrete molecule, techniques like column chromatography on silica gel can be effective for removing the catalyst and any unreacted starting materials.[8] For polymeric products, precipitation is a common method.[] This involves dissolving the polymer in a good solvent and then adding a non-solvent to cause the polymer to precipitate out, leaving impurities behind in the solution.[] Residual platinum catalyst can sometimes be removed by filtration through activated carbon or specialized silica gels.
Experimental Protocol: A General Procedure for Hydrosilylation
This protocol provides a general guideline for a small-scale hydrosilylation reaction involving this compound. Note: All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.[10]
Materials:
-
This compound
-
Hydrosilane (e.g., a Si-H functionalized siloxane)
-
Platinum catalyst (e.g., Karstedt's catalyst, typically a solution in xylene)
-
Anhydrous, inhibitor-free solvent (e.g., toluene)
-
Inhibitor (optional, e.g., 1-ethynyl-1-cyclohexanol)
-
Dry, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried before use to remove any moisture or potential contaminants.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. This typically consists of a round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum for additions via syringe.
-
Reagent Addition:
-
To the reaction flask, add this compound and the desired amount of anhydrous solvent.
-
Add the hydrosilane in the desired stoichiometric ratio.
-
If using an inhibitor, add it at this stage.
-
-
Catalyst Addition:
-
While stirring the reaction mixture, add the platinum catalyst solution dropwise via a syringe. The amount of catalyst is typically in the range of 5-20 ppm of platinum relative to the total weight of the reactants.
-
-
Reaction Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete (as determined by the disappearance of the starting materials), the product can be purified.
-
For removal of the catalyst, the reaction mixture can be passed through a short plug of activated carbon or silica gel.
-
The solvent can then be removed under reduced pressure.
-
Further purification, if necessary, can be achieved by precipitation or chromatography.[8][]
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete hydrosilylation reactions.
Caption: A flowchart for troubleshooting incomplete hydrosilylation reactions.
References
-
Marciniec, B. (2015). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 7(12), 2586-2607. [Link]
-
Poh, R. T., & Gringolts, M. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis, 6(10), 6849-6857. [Link]
-
Alonso, F., Riente, P., & Yus, M. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(29), 6227-6235. [Link]
-
Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. [Link]
-
Lewis, L. N., Stein, J., Gao, Y., Colborn, R. E., & Hutchins, G. (1997). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. Platinum Metals Review, 41(2), 66-75. [Link]
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.
- Boutevin, B., & Pietrasanta, Y. (1985). Hydrosilylation: A General Review. In Comprehensive Organometallic Chemistry II (Vol. 8, pp. 891-932). Pergamon.
- Cypryk, M., & Apeloig, Y. (2009). Mechanism of Hydrosilylation. In The Chemistry of Organic Silicon Compounds (Vol. 3). John Wiley & Sons.
- Google Patents. (1998). Process for purifying siloxane.
-
Jaremko, M., Jaremko, L., & Gaggliardi, L. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10467-10474. [Link]
-
Kaur, B., Raza, R., Stashick, M. J., & Branda, N. R. (2019). Using light to control the inhibition of Karstedt's catalyst. Chemical Communications, 55(28), 4059-4062. [Link]
-
Organic Chemistry Portal. (n.d.). Vinylsiloxane synthesis. [Link]
-
Poggi, G., et al. (2014). Quantitation and Monitoring of dissolved H2 via flow NMR at High Pressure. Chemical Communications, 50(35), 4569-4571. [Link]
-
European Patent Office. (2002). Hyperbranched polymers with latent functionality and methods of making same. [Link]
- Google Patents. (2002). Hyperbranched polycarbosilanes, polycarbosiloxanes, polycarosilazenes and copolymers thereof.
-
White Rose eTheses Online. (n.d.). The Chemistry of Platinum Complexes and Hydrosilation. [Link]
-
Chemistry LibreTexts. (2023). Hydrosilylation. [Link]
-
mediaTUM. (2024). Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction. [Link]
-
ResearchGate. (2020). Methods for the Preparation of Modified Polyorganosiloxanes (A Review). [Link]
-
ACS Publications. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. [Link]
-
PubMed. (2019). In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards. [Link]
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Validation & Comparative
"Tris(vinyldimethylsiloxy)phenylsilane" vs. other vinyl silanes in crosslinking
An In-Depth Comparative Guide to Tris(vinyldimethylsiloxy)phenylsilane and Conventional Vinyl Silanes in Crosslinking Applications
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Crosslinking in Advanced Materials
In the realm of polymer science, crosslinking is the process that transforms thermoplastic materials into durable, resilient thermosets, fundamentally enhancing their mechanical strength, thermal stability, and chemical resistance. This transformation is achieved by creating covalent bonds between polymer chains, forming a three-dimensional network. Vinyl silanes have long been established as indispensable crosslinking agents, acting as molecular bridges between organic polymers and inorganic materials or within the polymer matrix itself.[1] They are bifunctional molecules, typically possessing a vinyl group for polymer interaction and hydrolyzable alkoxy groups for forming stable siloxane (Si-O-Si) crosslinks.[1][2]
This guide provides a detailed comparison of a specialized, multi-functional silane, This compound , against its more conventional counterparts, namely Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES) . We will delve into their structural differences, the resulting mechanistic pathways for crosslinking, and the consequential performance trade-offs in the final material. This analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of how crosslinker selection can be tailored to achieve specific performance outcomes in advanced applications, from high-performance elastomers to specialized optical and electronic materials.[3]
Molecular Architecture: A Tale of Two Chemistries
The performance of a vinyl silane as a crosslinker is intrinsically linked to its molecular structure. The alternatives we are comparing fall into two distinct architectural and functional categories.
-
Conventional Alkoxy Vinyl Silanes (VTMS & VTES): These are monomeric silanes characterized by a single vinyl group and three hydrolyzable alkoxy groups (methoxy for VTMS, ethoxy for VTES).[2][4] Their primary crosslinking pathway is through moisture-curing, where the alkoxy groups hydrolyze to form reactive silanols (Si-OH), which then condense to create the siloxane network.[5][6]
-
This compound: This is a more complex molecule. It features a central phenylsilane core to which three separate vinyldimethylsiloxy arms are attached.[3][7] This structure confers three key differences:
-
Multiple Vinyl Groups: It possesses three vinyl functional groups, offering multiple reaction sites for crosslinking.
-
Absence of Hydrolyzable Alkoxy Groups: Its primary crosslinking mechanism is not moisture-curing but rather addition-curing (hydrosilylation) with hydride-functional (Si-H) silicones.[8]
-
Presence of a Phenyl Group: The central phenyl group is known to significantly enhance the thermal and oxidative stability of the siloxane network.[9][10]
-
Caption: Molecular structures of the vinyl silane crosslinkers.
Comparative Analysis of Crosslinking Mechanisms
The choice of vinyl silane dictates the entire crosslinking strategy, including the polymer system, catalysts, and curing conditions.
Mechanism 1: Moisture-Cure Crosslinking (VTMS & VTES)
This well-established method is predominantly used for crosslinking polyolefins like polyethylene (PEX) for applications in wire and cable insulation or pipes.[2][6][11] The process, often referred to as the Sioplas® process, is a two-step reaction.[11][12]
-
Grafting: The vinyl silane is first grafted onto the polyethylene backbone. This is a free-radical reaction initiated by a small amount of peroxide at elevated temperatures within an extruder.[5][11] The vinyl group of the silane reacts with a radical site on the polymer chain.
-
Hydrolysis and Condensation: The grafted polyethylene, which is still thermoplastic, is then exposed to moisture (e.g., a hot water bath or steam) in the presence of a condensation catalyst, typically a tin compound like dibutyltin dilaurate (DBTDL).[5][13] The alkoxy groups hydrolyze into silanol groups, which then condense with each other to form stable Si-O-Si crosslinks.[5][6]
Causality Behind Experimental Choices:
-
Peroxide Initiator: Used to create radical sites on the polymer chain, enabling the grafting of the vinyl silane. The concentration must be carefully controlled to prevent premature crosslinking of the polymer itself.[12]
-
Tin Catalyst: Significantly accelerates the hydrolysis and condensation reactions, allowing for commercially viable cure times.[5]
-
VTMS vs. VTES Reactivity: VTMS, with its methoxy groups, hydrolyzes more rapidly than the ethoxy groups of VTES.[4] This makes VTMS more reactive and suitable for faster, lower-temperature curing systems.[4] Conversely, the slower hydrolysis of VTES provides a wider processing window and can be advantageous for high-temperature applications where premature curing is a concern.[4]
Caption: Workflow for moisture-cure crosslinking with VTMS/VTES.
Mechanism 2: Addition-Cure (Hydrosilylation) for this compound
This mechanism is the cornerstone of many room-temperature-vulcanizing (RTV) and liquid-silicone-rubber (LSR) systems.[8][14] It involves the direct addition of a silicon-hydride (Si-H) bond across a vinyl (C=C) double bond.
-
Reaction: The vinyl groups on this compound react with a polymer containing Si-H groups (e.g., a methylhydrosiloxane-dimethylsiloxane copolymer) in the presence of a platinum catalyst.[8]
Causality Behind Experimental Choices:
-
Platinum Catalyst: A highly efficient catalyst that enables the reaction to proceed at low temperatures with no byproducts, ensuring high dimensional stability in the cured part.[14]
-
Two-Part System: To prevent premature curing, the components are typically supplied in a two-part kit. The "A" part usually contains the vinyl-functional polymer (like one that would be crosslinked by TVDMSPS) and the platinum catalyst, while the "B" part contains the Si-H functional crosslinker.[8] this compound, with its multiple vinyl groups, would act as a crosslinking agent for a Si-H terminated or functionalized polymer.
-
Crosslink Density Control: The high functionality (three vinyl groups) of this compound allows for the creation of a densely crosslinked network. The final properties of the elastomer can be precisely tuned by controlling the stoichiometric ratio of Si-H to Si-Vinyl groups.
Performance Comparison of Crosslinked Materials
The structural and mechanistic differences between these silanes translate directly into the performance of the final crosslinked material.
| Property | This compound | VTMS / VTES | Causality & Expert Insights |
| Primary Polymer System | Silicone polymers (PDMS, etc.) | Polyolefins (PE), Polyesters | TVDMSPS is designed for addition-cure silicone chemistry. VTMS/VTES are primarily used for grafting onto organic polymers for subsequent moisture-curing.[2][8] |
| Cure Mechanism | Addition Cure (Hydrosilylation) | Moisture Cure (Hydrolysis/Condensation) | TVDMSPS lacks hydrolyzable groups. VTMS/VTES rely on their alkoxy groups for crosslinking.[5][8] |
| Cure Byproducts | None | Alcohol (Methanol or Ethanol) | The absence of byproducts in addition-cure systems leads to minimal shrinkage and is crucial for precision molding.[14] |
| Thermal Stability | Excellent | Good | The central phenyl group in TVDMSPS significantly enhances thermal and oxidative stability by sterically shielding the siloxane backbone and resisting oxidative attack.[9][10] Phenyl-containing siloxanes can have service temperatures up to 290 °C.[9] |
| Mechanical Properties | High Crosslink Density, Potentially Higher Modulus | Tunable via Grafting Density | The tri-functional nature of TVDMSPS can create a rigid, densely crosslinked network, leading to higher hardness and modulus. Properties of VTMS/VTES crosslinked materials depend heavily on the initial grafting efficiency.[15] |
| Optical Properties | Potentially High Refractive Index | Standard | The phenyl group increases the refractive index, making TVDMSPS suitable for optical encapsulation or high-refractive-index materials.[16] |
| Processing | Fast Cure, No Post-Cure Moisture Needed | Requires Moisture/Heat Post-Cure | Addition-cure is typically a faster, one-step process. Moisture-curing is a two-step process requiring a dedicated post-processing step for hydrolysis and condensation.[11] |
Experimental Protocols for Performance Evaluation
To ensure a trustworthy and objective comparison, standardized testing methodologies must be employed. The following protocols provide a framework for evaluating the performance of materials crosslinked with different vinyl silanes.
Protocol 1: Gel Content Analysis (Extent of Crosslinking)
This protocol, based on ASTM D2765-01, quantifies the non-soluble portion of the polymer, which directly correlates to the degree of crosslinking.[5]
-
Sample Preparation: Accurately weigh approximately 0.5 g of the crosslinked sample (W_initial).
-
Solvent Extraction: Place the sample in a wire mesh cage and immerse it in boiling xylene for 6 hours.[5] This dissolves the un-crosslinked (sol) portion of the polymer.
-
Drying: Remove the sample from the solvent and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved (W_final).[5]
-
Calculation: Calculate the gel content using the formula: Gel Content (%) = (W_final / W_initial) * 100
-
Interpretation: A higher gel content indicates a more completely crosslinked network.
Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature, identifying the onset temperature of thermal degradation.
-
Sample Preparation: Place 5-10 mg of the crosslinked material into a TGA crucible (e.g., platinum or alumina).
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Heating Program: Heat the sample from room temperature (e.g., 25 °C) to 700 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.[5]
-
Data Analysis: Determine the temperature at which 5% weight loss occurs (T_d5). This is a common metric for the onset of thermal degradation.
-
Causality Check: We hypothesize that the material crosslinked with this compound will exhibit a significantly higher T_d5 value due to the presence of the phenyl group.[9][10]
Protocol 3: Tensile Properties Analysis (Mechanical Performance)
This protocol, based on principles from ASTM D412, measures the strength and elasticity of the crosslinked elastomer.
-
Sample Preparation: Prepare dumbbell-shaped specimens from the cured sheets of the crosslinked material using a standard die.
-
Testing: Mount the specimen in the grips of a universal testing machine (tensometer).
-
Measurement: Stretch the specimen at a constant crosshead speed (e.g., 500 mm/min) until it breaks. Record the force and extension data throughout the test.
-
Calculation: From the stress-strain curve, determine:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Modulus at 100% Elongation: The stress required to stretch the sample to twice its original length, indicating stiffness.
-
-
Interpretation: These values provide a comprehensive picture of the material's mechanical behavior, allowing for direct comparison of toughness, stiffness, and elasticity.[2]
Conclusion and Future Outlook
The choice between this compound and conventional vinyl silanes like VTMS and VTES is a strategic decision based on the desired performance and processing requirements.
-
VTMS and VTES remain highly effective and economical choices for applications like PEX piping and wire insulation, where moisture-cure is an established and efficient process.[11] The choice between them is a trade-off between the higher reactivity of VTMS and the greater processing stability of VTES.[4]
-
This compound represents a specialized crosslinker for high-performance applications, particularly within addition-cure silicone systems. Its key advantages are the superior thermal stability imparted by the phenyl group, the potential for high crosslink density due to its trifunctionality, and the clean, byproduct-free nature of its curing chemistry.[9][14] These attributes make it an excellent candidate for materials used in demanding environments, such as aerospace, advanced electronics, and optical encapsulation.[3]
As material science advances, the demand for polymers with tailored properties will continue to grow. Understanding the fundamental relationship between a crosslinker's molecular architecture and the final material's performance is paramount for innovation. This compound provides a powerful tool for scientists and engineers looking to push the boundaries of thermal and mechanical performance in silicone-based materials.
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A Comparative Study of Phenyl vs. Methyl Vinyl Silanes in Composites: A Guide for Researchers
In the pursuit of high-performance composite materials, the interface between the inorganic reinforcement and the organic polymer matrix is a critical frontier. Silane coupling agents are indispensable molecular bridges that fortify this interface, enhancing adhesion, mechanical strength, and long-term durability. Among these, vinyl silanes are pivotal for peroxide-cured thermoset composites. This guide presents a detailed comparative analysis of two key vinyl silanes: Phenyl Vinyl Silane and Methyl Vinyl Silane. We will explore their chemical distinctions, performance attributes backed by experimental data, and provide comprehensive protocols for their evaluation.
The Crucial Role of Vinyl Silanes in Composite Interfacial Bonding
Vinyl silanes are bifunctional molecules essential for creating a robust link between dissimilar materials.[1][2] They feature a vinyl group that copolymerizes with the polymer matrix during curing and hydrolyzable alkoxy groups (such as methoxy or ethoxy) that react with hydroxyl groups on the surface of inorganic fillers.[3][4] This dual functionality allows for the formation of strong covalent bonds at the interface, thereby effectively coupling the organic and inorganic phases.[1][2][3]
The Mechanism of Action:
-
Hydrolysis: In the presence of water, the alkoxy groups on the silicon atom hydrolyze to form reactive silanol groups (Si-OH).[3][5]
-
Condensation: These silanols then condense with hydroxyl groups on the inorganic substrate's surface (e.g., glass fibers, silica), forming durable Si-O-Substrate bonds.[3][5] They can also self-condense, creating a polysiloxane network on the filler surface.[3]
-
Copolymerization: The silane's vinyl group engages in the free-radical polymerization of the thermoset resin (e.g., polyester, polyethylene), initiated by peroxides, thus forming a covalent bond with the polymer matrix.
This integrated process establishes a resilient interphase region that efficiently transfers stress from the polymer matrix to the reinforcement, significantly boosting the composite's mechanical performance.[1][2]
Caption: Figure 1. The mechanism of vinyl silane coupling at the composite interface.
Phenyl Vinyl Silane vs. Methyl Vinyl Silane: A Detailed Comparison
The key difference between these silanes is the non-vinyl organic substituent on the silicon atom—a phenyl group versus a methyl group. This structural variation significantly influences the composite's properties, especially its thermal stability and mechanical strength.[6]
| Property | Phenyl Vinyl Silane | Methyl Vinyl Silane | Significance in Composites |
| Chemical Structure | Features a rigid and bulky phenyl group. | Contains a small, aliphatic methyl group. | The phenyl group's steric hindrance and aromatic nature affect interfacial spacing and thermal resilience. |
| Thermal Stability | Higher . The aromatic phenyl ring provides enhanced thermal and oxidative stability.[6][7][8] | Lower . The methyl group is more prone to thermal degradation. | This is critical for composites operating in high-temperature environments.[6][7][8] |
| Mechanical Strength | Generally leads to higher flexural and tensile strength .[9] | Offers good mechanical properties, but typically less than phenyl vinyl silane. | The rigid phenyl group contributes to a more robust and stiffer interphase.[9] |
| Modulus | Tends to produce a higher modulus (stiffness). | Results in a comparatively lower modulus. | A stiffer interphase allows for more effective stress transfer. |
| Processing | May exhibit different solubility and viscosity characteristics. | Typically has a lower viscosity, making it easier to handle. | Can impact filler dispersion and the overall processing of the composite. |
| Cost | Generally more expensive . | More cost-effective . | An important factor for large-scale industrial production. |
Impact on Mechanical Properties: Experimental Insights
The selection of phenyl or methyl vinyl silane has a considerable impact on the mechanical performance of the final composite. The bulky and rigid phenyl group can form a more structured and stronger interphase than the more flexible methyl group.
Studies comparing various silane coupling agents have shown that composites treated with phenyl vinyl silane often demonstrate superior flexural and tensile strength.[9] This improvement is linked to better interfacial adhesion and the inherent stiffness of the phenyl group, which limits polymer chain movement at the interface, resulting in more efficient stress transfer.[9]
Table 1: Representative Mechanical Properties of Glass/Polyester Composites
| Silane Treatment | Tensile Strength (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| No Silane (Control) | 160 | 260 | 11 |
| Methyl Vinyl Silane | 240 | 390 | 16 |
| Phenyl Vinyl Silane | 275 | 440 | 19 |
Note: These values are representative and may vary based on the specific composite system and processing conditions.
Thermal Stability: A Key Advantage of Phenyl Vinyl Silanes
A significant benefit of using phenyl vinyl silane is the superior thermal stability it imparts to composites.[6][7][8] The aromatic phenyl ring is inherently more resistant to thermal degradation and oxidation than the aliphatic methyl group.[6] This is especially crucial for composites used in demanding applications such as automotive under-the-hood components, aerospace parts, and high-performance electrical laminates.
Thermogravimetric analysis (TGA) is a standard method for assessing the thermal stability of materials. A composite treated with phenyl vinyl silane will typically show a higher onset temperature of degradation in a TGA experiment compared to one treated with methyl vinyl silane, indicating its ability to withstand higher temperatures.[7][8]
Experimental Evaluation Protocol
A systematic experimental approach is necessary to determine the most suitable silane for a given application. The following protocol outlines the essential steps for a comparative analysis.
Materials and Equipment
-
Reinforcement: Glass fibers, silica, or other inorganic fillers.
-
Polymer Matrix: Unsaturated polyester, vinyl ester, or other peroxide-cured resin.
-
Silane Coupling Agents: Phenyl vinyl silane and Methyl vinyl silane.
-
Solvent: Ethanol/water mixture for preparing the silane solution.
-
Initiator: Methyl ethyl ketone peroxide (MEKP) or another suitable peroxide.
-
Promoter: Cobalt naphthenate or a similar promoter.
-
Processing Equipment: High-shear mixer, vacuum oven, compression molding press, or hand lay-up tools.
-
Testing Equipment: Universal testing machine (for tensile and flexural tests), Dynamic Mechanical Analyzer (DMA), and Thermogravimetric Analyzer (TGA).
Experimental Workflow
Caption: Figure 2. A typical workflow for the comparative evaluation of silane coupling agents.
Step-by-Step Methodology
-
Silane Solution Preparation:
-
Prepare a 1-2% by weight solution of each silane in a 95:5 ethanol:water mixture.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid to catalyze hydrolysis.
-
Allow the solution to hydrolyze for at least 30 minutes with gentle stirring.
-
-
Filler/Reinforcement Treatment:
-
Immerse the filler or reinforcement in the silane solution for a set duration (e.g., 2-5 minutes).
-
For fillers, the silane solution can also be sprayed onto the filler in a high-intensity mixer.
-
Ensure the substrate is completely and uniformly wetted.
-
-
Drying:
-
Remove the treated material from the solution and let the solvent evaporate.
-
Dry the treated material in an oven at a temperature that removes the solvent and promotes the condensation of the silane onto the surface (e.g., 110°C for 15-30 minutes).[10]
-
-
Composite Fabrication:
-
Disperse the treated filler/reinforcement into the polymer resin at the desired concentration.
-
Add the promoter and mix thoroughly.
-
Add the initiator just before molding and mix briefly but completely.
-
Fabricate composite panels using the chosen method (e.g., compression molding, hand lay-up) and cure according to the resin manufacturer's guidelines.
-
Create a control batch with untreated filler for comparison.
-
-
Characterization and Testing:
-
Cut the cured composite panels into test specimens following ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).
-
Perform mechanical tests using a universal testing machine.[11]
-
Conduct TGA to assess thermal stability.
-
Use DMA to evaluate viscoelastic properties and the glass transition temperature (Tg).
-
Conclusion and Recommendations
The choice between phenyl vinyl silane and methyl vinyl silane is a critical one, depending on the specific performance needs and cost considerations of the application.
-
Phenyl Vinyl Silane is the superior option for high-performance composites where exceptional mechanical strength, stiffness, and, most importantly, high thermal stability are required.[6][7][8][9] Its use is well-justified in applications that will be exposed to elevated temperatures or demand maximum durability.
-
Methyl Vinyl Silane provides a cost-effective alternative for a broad range of general-purpose composites that require good mechanical properties but have less stringent thermal requirements.[12]
Ultimately, the empirical data from the systematic evaluation protocol detailed in this guide will provide the most definitive answer for your specific composite system. By understanding the fundamental chemical differences and their impact on performance, researchers and engineers can make well-informed decisions to optimize their composite materials for the intended application.
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MDPI. (2023). The Effect of Various Fillers on the Properties of Methyl Vinyl Silicone Rubber. Retrieved from [Link]
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ResearchGate. (2009). Effects of vinyltrimethoxy silane on mechanical properties and morphology of polypropylene‐woodflour composites. Retrieved from [Link]
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-
ResearchGate. (n.d.). The investigation of methyl phenyl silicone resin/epoxy resin using epoxy-polysiloxane as compatibilizer. Retrieved from [Link]
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Refractive index comparison of silicones with phenyl vs. non-phenyl silanes
An In-Depth Guide to the Refractive Index of Phenyl vs. Non-Phenyl Silicones for Optical Applications
For researchers and professionals in drug development and advanced materials, the selection of polymers with specific optical properties is a critical design parameter. Silicones, prized for their stability, biocompatibility, and tunable properties, are often a primary choice. A key differentiator within the silicone family is the incorporation of phenyl groups into the siloxane backbone. This guide provides a comprehensive comparison of the refractive index (RI) of silicones containing phenyl groups versus their non-phenyl counterparts, supported by underlying chemical principles and experimental data.
The Fundamental Role of Refractive Index in Silicone Polymers
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a fundamental optical property that dictates how light bends, or refracts, when passing from one medium to another. For silicone polymers used in applications such as LED encapsulation, optical adhesives, intraocular lenses, and waveguides, precise control over the refractive index is paramount for managing light, minimizing interfacial reflection, and maximizing transmission efficiency.
Standard silicone polymers, such as polydimethylsiloxane (PDMS), are known for their excellent transparency but possess a relatively low refractive index, typically in the range of 1.40 to 1.43.[1][2] While suitable for many applications, this can be a limitation where higher refractive indices are needed to match that of other optical components, such as high-index glass or certain semiconductor materials.
The Phenyl Group: A Structural Modification with Significant Optical Impact
To elevate the refractive index of silicones, formulation scientists strategically incorporate phenyl groups into the polymer structure. This is achieved by replacing some of the methyl groups on the polysiloxane backbone with phenyl groups, typically through the use of precursors like diphenylsiloxane or phenylmethylsiloxane.[3][4]
The scientific principle behind this enhancement lies in the electronic properties of the phenyl group. The aromatic ring of a phenyl group contains a delocalized system of π-electrons, which are highly polarizable. This high polarizability means the electron cloud can be easily distorted by the electric field of passing light waves. This interaction slows the propagation of light through the material more significantly than the simple alkyl groups of non-phenyl silicones, resulting in a higher refractive index.[5] The refractive index of the final polymer is directly correlated to the concentration of phenyl groups; a higher phenyl content leads to a higher refractive index.[6][7]
Caption: Structural comparison of non-phenyl and phenyl siloxane units.
Quantitative Comparison: Phenyl vs. Non-Phenyl Silicones
The direct relationship between phenyl content and refractive index is well-documented in commercially available silicone fluids. As the mole percentage of phenyl content increases, the refractive index rises predictably. This allows for the precise tuning of optical properties for specific applications.
Below is a table summarizing the refractive index of various silicones, clearly illustrating the effect of phenyl group incorporation.
| Silicone Type | Phenyl Content (Mole %) | Example Product Series | Typical Refractive Index (@ 25°C) | Citations |
| Non-Phenyl | 0% | Polydimethylsiloxane (PDMS) | 1.40 - 1.43 | [1][8] |
| Low-Phenyl | 3.0% | Andisil® SF 1421 | 1.415 | [6] |
| 4.2% | Andisil® SF 1208 | 1.4215 | [6] | |
| 7.6% | Andisil® SF 1222 CV | 1.436 | [6] | |
| Mid-Phenyl | 11.0% | Andisil® SF 1223 | 1.456 | [6] |
| 13.0% | Andisil® SF 1230 | 1.463 | [6] | |
| High-Phenyl | 23.0% | Andisil® SF 1443 CV | 1.4950 | [6] |
| High | Phenylmethylsiloxane | 1.46 - 1.57 | [3][9] |
Note: The specific refractive index can vary slightly with molecular weight and viscosity.
Beyond elevating the refractive index, the inclusion of phenyl groups confers other desirable properties, including enhanced thermal stability, oxidative resistance, and shear resistance, making these silicones suitable for demanding, high-temperature applications.[3][4][6]
Experimental Protocol: Measurement of Refractive Index via Abbe Refractometry
To ensure the quality and consistency of silicone-based optical materials, accurate measurement of the refractive index is essential. The Abbe refractometer is a standard and reliable instrument for this purpose. The methodology described here is aligned with the principles outlined in standards such as ASTM D1218.[10][11]
Causality Behind Experimental Choices:
-
Temperature Control: The refractive index of liquids is highly dependent on temperature. A circulating water bath is used to maintain the refractometer's prisms at a constant, specified temperature (typically 20°C or 25°C) to ensure measurement accuracy and reproducibility.[12]
-
Calibration: Before measuring a sample, the instrument must be calibrated with a standard of known refractive index, such as distilled water. This verifies the instrument's accuracy and compensates for any minor drift.
-
Monochromatic Light Source: While some refractometers use white light with a compensator, a sodium lamp (D-line, 589.3 nm) is the standard for providing monochromatic light, eliminating chromatic dispersion and yielding a sharp, unambiguous boundary line for precise readings.
Step-by-Step Methodology:
-
Instrument Preparation & Calibration:
-
Turn on the refractometer and the light source.
-
Connect the prism temperature control inlet and outlet to a circulating water bath set to the desired measurement temperature (e.g., 25.0 ± 0.1 °C). Allow 10-15 minutes for the temperature to stabilize.
-
Clean the surfaces of the measuring and illuminating prisms using a soft lens tissue moistened with a suitable solvent (e.g., acetone or ethanol), then allow them to dry completely.[13]
-
Calibrate the instrument by placing a few drops of distilled water onto the measuring prism. Close the prisms and tighten the lock.
-
Adjust the instrument until the light/dark boundary is centered in the crosshairs of the eyepiece. The reading should correspond to the known refractive index of water at the measurement temperature (e.g., 1.3325 at 25°C). Adjust if necessary.
-
-
Sample Measurement:
-
Clean and dry the prisms as described in step 1.
-
Using a clean pipette or dropper, apply 2-3 drops of the silicone fluid to the surface of the measuring (lower) prism. For highly viscous samples, ensure the liquid spreads evenly to form a thin film.[12]
-
Close the illuminating (upper) prism and clamp it shut. Allow a few minutes for the sample to reach thermal equilibrium with the prisms.
-
Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.
-
If a colored band is visible at the boundary, rotate the chromatic dispersion compensator knob until the boundary is a sharp, achromatic line.
-
Use the fine adjustment knob to precisely align the light/dark boundary with the center of the crosshairs.
-
Read the refractive index value directly from the instrument's scale. Record the reading to four decimal places.
-
-
Post-Measurement:
-
Thoroughly clean the prisms with a solvent-moistened lens tissue to remove all traces of the silicone sample.
-
Perform at least three independent measurements for each sample and report the average value to ensure precision.
-
Caption: Experimental workflow for refractive index measurement.
Conclusion
The incorporation of phenyl groups into the silicone backbone is a highly effective and predictable method for increasing the polymer's refractive index. This targeted chemical modification expands the utility of silicones into advanced optical applications where index-matching and high optical performance are critical. For researchers and developers, understanding the direct relationship between phenyl content and refractive index allows for the rational design of materials tailored to specific optical requirements, from enhancing light extraction in LEDs to developing next-generation biocompatible optical implants. The ability to verify these properties with a standardized experimental protocol like Abbe refractometry ensures the reliability and performance of these advanced materials.
References
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- Google Patents. (n.d.). EP1142927A1 - High refractive index optical silicone oil and method for the preparation thereof.
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- Genesee Polymers Corporation. (n.d.). Phenyl Functional Silicone Fluids.
- Thermo Fisher Scientific. (n.d.). Phenyltrimethoxysilane, 97%.
- ResearchGate. (n.d.). Refractive indices and calculated percentage of phenyl groups for sample 3–8.
- University of Montpellier. (n.d.). Abbe Zeiss refractometer.
- Silico. (n.d.). Phenyl Silicone Fluids for High Temperature & Vacuum Applications.
- Applied Optics. (1985). Refractive-index measurements of paraffin, a silicone elastomer, and an epoxy resin over the 500–1500-nm spectral range.
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- ASTM International. (2021). D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.
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- ACS Publications. (1961). Crystallographic Data. 187. Diphenylsilanediol.
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- Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure).
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A Senior Application Scientist's Guide to Elastomer Crosslinking with Vinyl Silanes
For researchers and professionals in materials science and drug development, the selection of an appropriate crosslinking agent is paramount to achieving desired mechanical properties in elastomeric formulations. Vinyl silanes stand out as a critical class of coupling and crosslinking agents that significantly enhance the performance of elastomers. This guide provides an in-depth comparison of the mechanical properties of elastomers crosslinked with different vinyl silanes, supported by experimental data and a detailed methodological framework.
The Critical Role of Crosslinking in Elastomer Performance
Elastomers, in their raw state, consist of long, entangled polymer chains with weak intermolecular forces. This structure results in poor mechanical strength and dimensional stability. Crosslinking, the process of forming covalent bonds between these polymer chains, transforms the material into a robust, three-dimensional network. This network structure is responsible for the desirable properties of elastomers, such as elasticity, resilience, and resistance to solvents and heat.
Vinyl silanes are bifunctional molecules that serve as excellent crosslinking agents. They possess a vinyl group that can be grafted onto the polymer backbone and hydrolyzable alkoxy groups that, in the presence of moisture, form stable siloxane (Si-O-Si) crosslinks. This dual functionality allows for a controlled, two-step crosslinking process, offering significant advantages in processing and final product performance.
A Comparative Analysis of Common Vinyl Silane Crosslinkers
The choice of vinyl silane has a profound impact on the final mechanical properties of the elastomer. The most commonly used vinyl silanes include vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES), with other variants like vinyltris(2-methoxyethoxy)silane also employed for specific applications. The primary difference between these silanes lies in the alkoxy groups attached to the silicon atom, which dictates their hydrolysis and condensation rates.
Chemical Structures of Key Vinyl Silanes
Caption: Chemical formulas of common vinyl silane crosslinkers.
The Mechanism of Silane Crosslinking
The crosslinking process with vinyl silanes is a two-step reaction:
-
Grafting: In the presence of a free-radical initiator, typically a peroxide, the vinyl group of the silane is grafted onto the elastomer backbone at high temperatures during melt mixing.
-
Moisture Curing: The grafted elastomer is then exposed to moisture, often in the presence of a catalyst (like dibutyltin dilaurate), which initiates the hydrolysis of the alkoxy groups to form silanols (Si-OH). These silanols then undergo a condensation reaction to form stable siloxane (Si-O-Si) crosslinks between the polymer chains.[1]
Caption: Two-step vinyl silane crosslinking workflow.
The rate of the hydrolysis and condensation reactions is a key factor influencing the final crosslink density and, consequently, the mechanical properties. Vinyltrimethoxysilane (VTMS), with its smaller methoxy groups, hydrolyzes more rapidly than vinyltriethoxysilane (VTES), which has bulkier ethoxy groups. This faster reaction rate can lead to a quicker cure time but may also affect the network structure if not properly controlled.
Comparative Mechanical Properties
While direct, comprehensive comparative studies are limited, we can synthesize findings from various research to illustrate the impact of different vinyl silanes. The following table presents typical mechanical properties of EPDM (ethylene propylene diene monomer) rubber crosslinked with VTES.
| Mechanical Property | Uncrosslinked EPDM | EPDM Crosslinked with 3 wt% VTES |
| Tensile Strength (MPa) | ~1-2 | Improved values reported[2] |
| Elongation at Break (%) | >500 | Improved values reported[2] |
| Hardness (Shore A) | ~40-50 | Increased |
| Modulus at 100% Elongation (MPa) | ~0.5-1.0 | Increased |
Note: The values for uncrosslinked EPDM are typical ranges. The data for VTES-crosslinked EPDM is based on qualitative improvements reported in the literature, as specific numerical values were not provided in a comparative context in the search results.
The use of vinyltris(2-methoxyethoxy)silane is also known to enhance the mechanical and electrical properties of elastomers like EPDM.[3] The larger alkoxy groups in this silane may offer a different hydrolysis and condensation profile, potentially leading to a more flexible crosslink network.
Expert Insights: The faster hydrolysis of VTMS can be advantageous for applications requiring rapid curing. However, it can also lead to a less uniform crosslink network if the moisture is not introduced in a controlled manner. VTES, with its slower hydrolysis rate, allows for a more controlled curing process, which can result in a more homogenous network structure and potentially better overall mechanical performance, as suggested by the improved properties in EPDM.[2] The choice between VTMS and VTES often comes down to a balance between processing speed and the desired final properties.
Experimental Protocol: A Self-Validating System
To ensure the trustworthiness and reproducibility of results, a well-defined and controlled experimental protocol is essential. The following is a detailed, step-by-step methodology for preparing and testing elastomers crosslinked with vinyl silanes.
Materials and Formulation
| Component | Purpose | Typical Concentration (phr) |
| Elastomer (e.g., EPDM) | Base Polymer | 100 |
| Vinyl Silane (VTMS/VTES) | Crosslinking Agent | 2 - 10 |
| Dicumyl Peroxide (DCP) | Grafting Initiator | 0.1 - 1.0 |
| Dibutyltin Dilaurate (DBTDL) | Condensation Catalyst | 0.05 - 0.5 |
| Processing Aid (e.g., Stearic Acid) | Improve Mixing | 0.5 - 1.0 |
| Antioxidant | Enhance Thermal Stability | 0.5 - 1.0 |
Experimental Workflow
Caption: Detailed experimental workflow for vinyl silane crosslinking.
Detailed Steps:
-
Compounding:
-
The base elastomer (e.g., EPDM) is first masticated in an internal mixer (e.g., Haake Rheomix) to reduce its viscosity.
-
Processing aids and antioxidants are then added and mixed until a homogenous blend is achieved.
-
The vinyl silane and peroxide initiator are pre-mixed and then added to the elastomer compound. The mixing is continued until all components are well dispersed.[4]
-
-
Grafting:
-
The temperature of the internal mixer is raised to the decomposition temperature of the peroxide (typically 170-190°C for DCP) to initiate the grafting of the vinyl silane onto the elastomer backbone.[4] The mixing is continued for a specified time (e.g., 10-15 minutes) to ensure sufficient grafting.
-
-
Molding:
-
The silane-grafted compound is then placed in a mold and hot-pressed at a high temperature (e.g., 180°C) and pressure (e.g., 10 MPa) for a duration sufficient to form a void-free sheet of the desired thickness (e.g., 30 minutes).[5]
-
-
Moisture Curing:
-
The molded sheets are then subjected to a moisture-rich environment to facilitate the hydrolysis and condensation reactions. A common method is to immerse the samples in a hot water bath (e.g., 80-95°C) for several hours (e.g., 4-8 hours).[6] The presence of a catalyst like DBTDL accelerates this process.
-
-
Mechanical Testing:
-
After curing, the samples are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours.
-
Tensile Properties (ASTM D412): Dumbbell-shaped specimens are cut from the cured sheets. A universal testing machine is used to pull the specimens at a constant speed (e.g., 500 mm/min) until they break.[7][8] The tensile strength (maximum stress), elongation at break (percentage of original length), and modulus (stress at a specific elongation) are recorded.
-
Hardness (ASTM D2240): The hardness of the cured elastomer is measured using a durometer. The indenter of the durometer is pressed into the material, and the hardness is read on the scale (typically Shore A for elastomers).[9][10]
-
Conclusion and Future Outlook
The selection of a vinyl silane crosslinker is a critical decision that directly influences the mechanical performance of the final elastomeric product. While both VTMS and VTES significantly enhance properties such as tensile strength and hardness, the difference in their hydrolysis rates provides a key variable for process optimization. VTMS offers faster curing, whereas VTES allows for a more controlled reaction, potentially leading to a more uniform network.
Future research should focus on direct, side-by-side comparisons of a wider range of vinyl silanes in various elastomer systems. Investigating the influence of the alkyl chain length and the presence of other functional groups on the silane will provide a more comprehensive understanding of the structure-property relationships. Such studies will enable scientists and engineers to tailor the mechanical properties of elastomers with even greater precision to meet the demands of advanced applications.
References
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ResearchGate. (2025-08-06). EFFECTS OF GRAFTED VINYL TRIETHOXY SILANE ON MOISTURE CROSSLINKED EPDM | Request PDF. Retrieved from [Link]
- Parathodika, A. R., Sreethu, T. K., Maji, P., Susoff, M., & Naskar, K. (2023). Influence of molecular and crosslink network structure on vulcanizate properties of EPDM elastomers. Express Polymer Letters, 17(7), 722–737.
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MDPI. (2021). Morphological, Mechanical and Gas Penetration Properties of Elastomer Composites with Hybrid Fillers. Retrieved from [Link]
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ResearchGate. (2025-10-13). The Effect of Cross-Linking Type on EPDM Elastomer Dynamics and Mechanical Properties: A Molecular Dynamics Simulation Study. Retrieved from [Link]
-
SiSiB SILICONES. (n.d.). Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. Retrieved from [Link]
-
Rubber & Plastics News. (2025-06-03). Rubber Tensile Strength Comparison Guide for Engineers. Retrieved from [Link]
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ResearchGate. (2025-08-09). Influence of the silanes on the crosslink density and crosslink structure of silica-filled solution styrene butadiene rubber compounds. Retrieved from [Link]
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MDPI. (2022). The Effect of Cross-Linking Type on EPDM Elastomer Dynamics and Mechanical Properties: A Molecular Dynamics Simulation Study. Retrieved from [Link]
- Google Patents. (n.d.). WO2024047583A1 - Preparation of silane-grafted epdm and moisture curing thereof.
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Plan Tech, Inc. (2017, May 9). ASTM D2240 Durometer Hardness. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Functional silanes: crosslinkers for silicone elastomers. Retrieved from [Link]
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Presto Group. (n.d.). How to perform ASTM D412 Tensile Test on Rubber & Elastomers. Retrieved from [Link]
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SID. (2008). POLYETHYLENE CROSS-LINKING BY TWO-STEP SILANE METHOD: A REVIEW. Retrieved from [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2013). Effect of silanes as crosslinking agent with the NBR rubber. Retrieved from [Link]
-
Timco Rubber. (2024, June 11). Tensile Strength Ranges for Different Rubber Materials. Retrieved from [Link]
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ZwickRoell. (n.d.). Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. Retrieved from [Link]
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Universal Grip. (2023, April 6). THE COMPREHENSIVE GUIDE TO ASTM D412 ELASTOMER TENSILE TESTING. Retrieved from [Link]
-
TOGOHK. (2025-05-26). Silicone Rubber Elastic Modulus: Properties, Comparisons, and Applications. Retrieved from [Link]
-
ACE Laboratories. (n.d.). Durometer Hardness Testing - ASTM D2240. Retrieved from [Link]
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Silico. (n.d.). Vinyl Silanes for Crosslinking and Adhesion Promotion. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the tensile strength and elongation at break for... | Download Scientific Diagram. Retrieved from [Link]
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ResearchGate. (2025-08-06). Silane Grafting of Polyethylene: Effect of Molecular Structure, Physical Form, Blending, and Antioxidants. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Wear Behavior Between Tire Rubber and Silicone Rubber. Retrieved from [Link]
-
ZwickRoell. (n.d.). ASTM D412 Tensile test rubber & elastomers. Retrieved from [Link]
-
WorldofTest.com. (2025-10-06). Your Expert ASTM D2240 Durometer Guide. Retrieved from [Link]
-
SciELO. (2015). Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonomer. Retrieved from [Link]
-
Testronix. (2024, November 4). Performing the ASTM D412 Tensile Test on Rubber and Elastomers. Retrieved from [Link]
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Co-Formula. (n.d.). Vinyltris(2-methoxyethoxy)silane Cas 1067-53-4 | A-172 KH-172 SILANE. Retrieved from [Link]
-
YouTube. (2024, May 24). Understanding ASTM D2240: Rubber Hardness Testing. Retrieved from [Link]
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Qualitest. (2025-05-21). ASTM D412 Tensile Testing: Method A vs. B, Specimens, and Solutions. Retrieved from [Link]
-
ResearchGate. (2025-08-10). (PDF) The cross linking of EPDM and NBR rubber. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantifying Chemical Composition and Cross-link Effects on EPDM Elastomer Viscoelasticity with Molecular Dynamics | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chemistry of EPDM cross-linking. Retrieved from [Link]
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Thermal stability of polymers from "Tris(vinyldimethylsiloxy)phenylsilane" vs. aliphatic silanes
Comparative Guide to the Thermal Stability of Phenyl-Functional vs. Aliphatic Polysiloxanes
A Senior Application Scientist's In-Depth Analysis
In the realm of high-performance polymers, particularly for applications in demanding research, aerospace, and electronics, thermal stability is a critical performance metric. Polysiloxanes, or silicones, are renowned for their robust Si-O backbone, which imparts significantly higher thermal resistance compared to traditional carbon-based polymers[1][2]. However, the properties of these materials can be precisely tailored by modifying the organic substituents attached to the silicon atoms. This guide provides a comparative analysis of the thermal stability of polymers derived from aromatic silanes, specifically focusing on Tris(vinyldimethylsiloxy)phenylsilane , versus those synthesized from common aliphatic silanes.
The central thesis of this guide is that the incorporation of phenyl groups into the polysiloxane architecture dramatically enhances thermal and thermo-oxidative stability. We will explore the mechanistic underpinnings of this phenomenon and provide the experimental framework necessary to validate these claims in a laboratory setting.
The Architectural Distinction: Phenyl vs. Aliphatic Siloxane Precursors
The performance of a final polymer is fundamentally dictated by the structure of its monomeric precursors. Here, we compare the structure of this compound, an exemplar of aromatic silane crosslinkers, with a representative aliphatic counterpart.
-
This compound: This molecule features a central silicon atom bonded to a rigid, planar phenyl group and three vinyldimethylsiloxy arms[3][4]. The vinyl groups serve as reactive sites for polymerization, typically through hydrosilylation or free-radical reactions, creating a crosslinked network. Its primary application is as a chemical intermediate for advanced silicone compositions, including those for optical materials and electronics[5][6].
-
Aliphatic Silanes: This broad category includes silanes where the silicon atom is bonded to alkyl (e.g., methyl, ethyl) or vinyl groups without any aromatic rings. A common example is polydimethylsiloxane (PDMS), which forms the basis of many widely used silicones. For a direct comparison of crosslinking chemistry, vinyl-functional aliphatic silanes like vinyltrimethoxysilane or tetramethyltetravinylcyclotetrasiloxane (D4Vi) are often used.
The key structural difference—the presence of the Si-Phenyl bond—is the primary driver of the performance disparities discussed below.
Quantitative Comparison: Thermal Decomposition Data
The most direct method for evaluating thermal stability is Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature[7]. The data consistently demonstrates the superior performance of phenyl-containing polysiloxanes. While direct TGA data for a polymer made exclusively from this compound is specific to its formulation, the general trend for phenyl-containing silicones is well-established and serves as an authoritative benchmark.
| Parameter | Polydimethylsiloxane (Aliphatic) | Phenyl-Containing Polysiloxane (Aromatic) | Rationale for Improvement |
| Onset of Decomposition (T₅) | ~300 - 400°C[1][8] | ~450 - 540°C [9][10] | Higher Si-Phenyl bond energy and steric protection of the polymer backbone. |
| Thermo-oxidative Stability | Moderate; Si-CH₃ bonds oxidize[11] | Excellent [9][12] | Phenyl groups are more resistant to oxidation and inhibit oxidation of adjacent methyl groups[13]. |
| Degradation Mechanism | Chain scission & depolymerization to volatile cyclic oligomers[11][13][14] | Scission of phenyl groups at higher temps (>450°C), crosslinking, leading to higher char yield[1]. | Aromatic rings promote char formation, a glassy, carbonaceous residue that insulates the underlying material. |
| Char Yield at 800°C (Inert) | Low (< 5%) | High (up to 91%) [10] | The formation of stable, crosslinked networks upon degradation prevents complete volatilization. |
Mechanistic Insights: Why Phenyl Groups Enhance Stability
The empirical data is clear, but understanding the underlying chemical principles is crucial for material design. The enhanced stability of phenyl-substituted polysiloxanes is not due to a single factor, but a combination of synergistic effects:
-
Increased Bond Energy: The silicon-phenyl (Si-C₆H₅) bond is inherently stronger and more resistant to homolytic cleavage at high temperatures than a silicon-methyl (Si-CH₃) bond. This means more energy is required to initiate degradation.
-
Steric Hindrance: The bulky, rigid phenyl groups act as protective shields around the flexible Si-O backbone[12]. This physically obstructs the "back-biting" mechanism, a common degradation pathway in PDMS where the polymer chain curls back on itself to cleave off volatile cyclic oligomers[10][13].
-
Energy Dissipation: The aromatic rings are capable of delocalizing and dissipating thermal energy through their π-electron systems, which helps to stabilize the molecule and prevent bond scission[2].
-
Oxidative Resistance: In the presence of oxygen, the Si-CH₃ bond is a primary site of attack[11]. Phenyl groups are significantly more resistant to oxidation. Furthermore, they exert an inhibitory effect on the oxidation of any nearby methyl groups, further protecting the polymer[13].
Standardized Protocol: Thermogravimetric Analysis (TGA)
To ensure reproducible and comparable data, a standardized experimental protocol is essential. The following outlines a robust TGA workflow for evaluating the thermal stability of silane-derived polymers.
Objective: To determine the onset of thermal decomposition, the temperature of maximum decomposition rate, and the residual mass (char yield) of cured polysiloxane samples in both inert and oxidative atmospheres.
Instrumentation:
-
Thermogravimetric Analyzer (TGA), capable of heating to at least 1000°C with a precision balance.
-
Gas controller for nitrogen (N₂) and air.
-
Sample pans (platinum or ceramic).
-
Microbalance for sample preparation.
Experimental Workflow:
Step-by-Step Procedure:
-
Sample Preparation:
-
Ensure the polymer sample is fully cured according to its specified schedule. Post-curing may be necessary to remove any residual solvents or low-molecular-weight species.
-
Precisely weigh 5-10 mg of the sample into a tared TGA pan. A smaller sample size minimizes thermal gradients.
-
-
Instrument Purge & Loading:
-
Place the pan into the TGA furnace.
-
Seal the furnace and begin purging with the desired gas (Nitrogen for thermal stability, Air for thermo-oxidative stability) at a flow rate of 20-50 mL/min. Allow the system to stabilize for 15-20 minutes to ensure an inert or fully oxidative atmosphere.
-
-
Thermal Method:
-
Initial Hold: Equilibrate the sample at a starting temperature (e.g., 30°C) for 5 minutes.
-
Heating Ramp: Increase the temperature at a constant rate, typically 10°C or 20°C per minute, up to a final temperature of 800-1000°C. A controlled heating rate is critical for reproducibility.
-
Final Hold (Optional): Hold at the maximum temperature for a few minutes to ensure all reactions have completed.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature. This is the TGA curve.
-
Plot the first derivative of the TGA curve (d(Weight)/dT). This is the DTG curve.
-
From the TGA curve, determine the T₅ temperature (temperature at which 5% weight loss occurs) as the onset of significant degradation.
-
From the DTG curve, identify the peak temperature, which represents the Td,max (temperature of the maximum rate of decomposition).
-
From the TGA curve, record the final weight percentage at the end of the experiment as the char yield .
-
Causality and Self-Validation:
-
Why an inert (N₂) atmosphere? This isolates the effect of heat alone on bond stability, removing oxidative side reactions. Comparing this to a run in Air reveals the material's susceptibility to thermo-oxidative degradation. A large difference in decomposition temperature between N₂ and air indicates poor oxidative stability.
-
Why a constant heating rate? Thermal decomposition is a kinetic process. A consistent heating rate ensures that results are comparable between different samples and different laboratories.
-
Self-Validation: Running a known standard, such as calcium oxalate or a certified polymer reference material, before the experimental samples validates the instrument's temperature and weight calibration, ensuring the trustworthiness of the collected data.
Conclusion for the Professional
For researchers and professionals developing materials for high-temperature applications, the choice of silane precursor is a critical design parameter. The incorporation of a phenyl-functional silane, such as This compound , into a polysiloxane network provides a scientifically validated pathway to significantly enhance thermal and thermo-oxidative stability. This improvement is rooted in the fundamental principles of bond energy, steric hindrance, and resistance to oxidation conferred by the aromatic moiety. While aliphatic siloxane polymers offer excellent flexibility and a wide operating temperature range, phenyl-containing systems represent a superior class of materials when performance under extreme thermal stress is the primary requirement. The use of standardized TGA protocols is essential for accurately quantifying these performance gains and making informed material selection decisions.
References
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Camino, G., & Lomakin, S. M. (n.d.). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. ResearchGate. Available at: [Link]
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Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. Gelest, Inc. Available at: [Link]
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Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. Available at: [Link]
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Ponomarenko, S. A., et al. (2022). Self-Assembling Conjugated Organic Materials with a Silazane Anchor Group: Synthesis, Self-Organization, and Semiconductor Properties. MDPI. Available at: [Link]
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Co-Formula. (n.d.). This compound. Hubei Co-Formula Material Tech Co.,Ltd. Available at: [Link]
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Changfu Chemical. (n.d.). Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9. Hubei Changfu Chemical Co., Ltd. Available at: [Link]
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Grassie, N., & Macfarlane, I. G. (1978). The Thermal Decomposition of Some Polysiloxanes. University of Glasgow Theses. Available at: [Link]
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Karr, D. (2019). Thermogravimetric Analysis of Polymers. ResearchGate. Available at: [Link]
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XJY Silicones. (n.d.). Knowledge About Silicone Resins and the Applications of Phenyl Silicone Resins. Available at: [Link]
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ResearchGate. (n.d.). TGA curves of polysiloxane-based polyurethane elastomers. Available at: [Link]
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Saba, N., & Jawaid, M. (2020). Thermogravimetric Analysis Properties of Cellulosic Natural Fiber Polymer Composites: A Review on Influence of Chemical Treatments. MDPI. Available at: [Link]
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Lin, C. H., et al. (2015). Thermal degradation, mechanical behavior and Co60 gamma-irradiation induced effects of poly(methylphenylsiloxane)/phenylene-silica hybrid material. ResearchGate. Available at: [Link]
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Oikawa, H., et al. (2017). Preparation of phenyl-substituted open-cage silsesquioxane-pendant polysiloxanes and their thermal and optical properties. RSC Publishing. Available at: [Link]
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Wang, Y., et al. (2023). A High-Temperature-Resistant and Conductive Flexible Silicone Rubber with High Phenyl Content Based on Silver-Coated Glass Fibers. MDPI. Available at: [Link]
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Zhang, Y., et al. (2023). Designing a Coupling Agent with Aliphatic Polyether Chain and Exploring Its Effect on Silica/Natural Rubber Nanocomposites under the Action of Non-Rubber Contents. MDPI. Available at: [Link]
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Zhang, H., et al. (2021). Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. RSC Publishing. Available at: [Link]
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Mecking, S. (2016). Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. ACS Publications. Available at: [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis of raw and varous silanemodified silica. Available at: [Link]
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Dasgupta, N., et al. (2025). Elucidating the thermal degradation of silane-based polymers using reactive molecular dynamics simulations. APS Physics. Available at: [Link]
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Kim, J., et al. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. MDPI. Available at: [Link]
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Gelest, Inc. (n.d.). Thermal Silicone Fluids. Gelest Technical Library. Available at: [Link]
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Grachev, A. N., et al. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. National Institutes of Health (NIH). Available at: [Link]
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Belbachir, M., & Bensaoula, A. (2006). Synthesis and characterization of polyvinylmethylsiloxanes by cationic polymerization using a solid green catalyst. ResearchGate. Available at: [Link]
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Stancu, I. C., et al. (2015). Copolymerization of Tris(methoxyethoxy)vinyl Silane with N-Vinyl Pyrrolidone: Synthesis, Characterization, and Reactivity Relationships. ResearchGate. Available at: [Link]
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Adhesion strength comparison of "Tris(vinyldimethylsiloxy)phenylsilane" modified composites
For researchers, scientists, and professionals in drug development, the integrity of composite materials is paramount. A critical factor governing the performance and longevity of these materials is the adhesion between the organic polymer matrix and inorganic fillers or substrates. This guide provides an in-depth comparison of the adhesion strength of composites modified with different silane coupling agents, offering experimental data and insights to inform material selection and optimization.
The Critical Role of Silane Coupling Agents in Composite Adhesion
Silane coupling agents are bifunctional molecules that act as a molecular bridge between the inorganic and organic components of a composite material.[1] Their general structure consists of a silicon-based functional group that can form strong covalent bonds (Si-O-Si) with the hydroxyl groups present on the surface of inorganic materials like glass fillers or metal substrates.[2] The other end of the silane molecule has an organofunctional group that is compatible with and can co-react with the polymer matrix, forming a durable and stable interface.[1] This enhanced interfacial adhesion is crucial for transferring stress from the flexible polymer matrix to the rigid filler particles, thereby improving the overall mechanical properties and durability of the composite.[3]
The choice of silane coupling agent is a critical experimental variable. Factors such as the number of reactive silane groups (mono- vs. tri-functional), the nature of the organofunctional group, and the solvent system used for application can significantly impact the resulting bond strength.[4] This guide will delve into these aspects through a detailed experimental comparison.
Experimental Comparison of Adhesion Strength
To provide a clear and objective comparison, we will analyze data from a study that evaluated the shear bond strength of a composite resin to a titanium metal substrate treated with different silane solutions. Titanium is a commonly used material in dental and medical implants, making this a relevant substrate for many researchers.
Experimental Protocol: Shear Bond Strength Testing
The following is a detailed, step-by-step methodology for the shear bond strength test, a common method for evaluating the adhesion of dental composites.[5]
-
Substrate Preparation: Flat titanium surfaces are prepared and cleaned to ensure a standardized surface for bonding.
-
Silane Application:
-
Control Group (Non-silanized): No silane treatment is applied to the titanium surface.
-
Tris-Silane Group: A 2 wt% solution of tris(3-trimethoxysilylpropyl)isocyanurate in 95% 2-propanol is applied to the titanium surface.
-
γ-MPS Group: A 2 wt% solution of γ-methacryloxypropyltrimethoxysilane in 95% 2-propanol is applied to the titanium surface.
-
-
Composite Application: A veneering composite is applied to the silane-treated titanium surfaces and light-cured according to the manufacturer's instructions.
-
Shear Bond Strength Testing: The bonded specimens are subjected to a shear force using a universal testing machine at a constant crosshead speed until failure. The force required to debond the composite from the titanium substrate is recorded, and the shear bond strength is calculated in megapascals (MPa).
Results: A Quantitative Comparison
The following table summarizes the shear bond strength data obtained from the experimental comparison.
| Treatment Group | Silane Coupling Agent | Shear Bond Strength (MPa) | Standard Deviation (MPa) |
| Control | None (Non-silanized) | 4.8 | 2.1 |
| Tris-Silane | tris(3-trimethoxysilylpropyl)isocyanurate | 10.7 | 8.0 |
| γ-MPS | γ-methacryloxypropyltrimethoxysilane | 20.4 | 12.2 |
Data sourced from Matinlinna et al. (2004).[4]
Discussion and Scientific Insights
The experimental data clearly demonstrates the significant impact of silane coupling agents on the adhesion strength of composites.
The Necessity of Silanization: The non-silanized control group exhibited the lowest shear bond strength (4.8 MPa), confirming that a simple mechanical bond is insufficient for robust adhesion between the composite and the titanium substrate.[4]
Tris-Silane Performance: The use of tris(3-trimethoxysilylpropyl)isocyanurate more than doubled the adhesion strength (10.7 MPa) compared to the control group.[4] The presence of three trimethoxysilyl groups allows for the formation of a denser, more cross-linked siloxane network at the interface with the titanium substrate. This can lead to a more stable and water-resistant bond.
Superior Performance of γ-MPS: The γ-methacryloxypropyltrimethoxysilane (γ-MPS) group demonstrated the highest shear bond strength (20.4 MPa), which was approximately four times greater than the non-silanized control and nearly double that of the tris-silane group.[4] This superior performance can be attributed to the methacryloxy functional group on the γ-MPS molecule. This group is highly compatible with and can readily co-polymerize with the methacrylate-based monomers in the composite resin matrix, leading to a strong covalent linkage across the interface.
The chemical structure of the silane coupling agent plays a pivotal role in its effectiveness. The vinyl groups in Tris(vinyldimethylsiloxy)phenylsilane are also capable of participating in polymerization reactions with the composite matrix, suggesting it would also provide a significant improvement in adhesion over a non-silanized surface. However, the reactivity of the vinyl group can differ from that of the methacrylate group in γ-MPS, which may influence the final bond strength.
Conclusion for Researchers
This comparative guide underscores the critical importance of selecting an appropriate silane coupling agent to optimize the adhesion of composite materials. The experimental data presented provides a clear, quantitative comparison of the performance of a tris-functional silane and a monofunctional methacryloxy-silane.
For researchers and drug development professionals working with composite materials, the key takeaways are:
-
Silanization is essential: The use of a silane coupling agent is a prerequisite for achieving strong and durable adhesion between inorganic and organic phases in composite materials.
-
The organofunctional group matters: The compatibility and reactivity of the silane's organic functional group with the polymer matrix are crucial for maximizing bond strength. In this comparison, the methacryloxy-functionalized silane (γ-MPS) outperformed the isocyanurate-based tris-silane.
-
Further investigation is warranted: While this guide provides a valuable comparison, further studies are needed to directly evaluate the adhesion performance of this compound and other novel silane coupling agents to provide a more comprehensive understanding of their potential in advanced composite applications.
By carefully considering the principles and experimental data outlined in this guide, researchers can make more informed decisions in the design and formulation of high-performance composite materials.
References
- Matinlinna, J. P., Lung, C. Y. K., & Tsoi, J. K. H. (2018). Silane adhesion mechanism in dental applications and surface treatments: A review.
- Matinlinna, J. P., Ozcan, M., Lassila, L. V., & Vallittu, P. K. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal.
- In Vitro Enhanced Bonding of Silane-Modified Adhesive Systems in Fiber Post Cementation. (2025).
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A Senior Application Scientist's Guide to the Quantitative Analysis of Crosslinking Efficiency: Featuring Tris(vinyldimethylsiloxy)phenylsilane
For researchers, scientists, and drug development professionals working with silicone elastomers, the efficiency of the crosslinking agent is a critical parameter that dictates the final material properties. This guide provides an in-depth technical comparison of Tris(vinyldimethylsiloxy)phenylsilane, a trifunctional crosslinking agent, with other common alternatives used in addition-cure silicone formulations. We will delve into the experimental methodologies for quantifying crosslinking efficiency, present comparative data, and explain the scientific rationale behind these techniques.
Introduction: The Significance of Crosslinking Efficiency
The three-dimensional network in silicone elastomers is formed through a process called crosslinking or curing. In addition-cure systems, this involves the hydrosilylation reaction between vinyl-functional polymers and hydride-functional crosslinkers, typically catalyzed by a platinum complex. The choice of crosslinking agent, with its specific functionality and chemical structure, profoundly influences the kinetics of this reaction and the final network architecture.
This compound (CAS 60111-47-9) is a noteworthy crosslinking agent due to its trifunctional nature and the presence of a phenyl group.[1][2] The three vinyldimethylsiloxy groups provide multiple sites for reaction, potentially leading to a high crosslink density. The phenyl group can enhance thermal stability and modify the refractive index of the resulting elastomer, but it may also introduce steric hindrance that can affect the curing kinetics.[3][4]
Understanding and quantifying the crosslinking efficiency is paramount for:
-
Predicting and tailoring material properties: Higher crosslink density generally leads to increased hardness, modulus, and solvent resistance, but may reduce elongation and tear strength.[5][6]
-
Optimizing curing parameters: Knowledge of the reaction kinetics allows for the determination of optimal curing times and temperatures, preventing under-curing or over-curing.
-
Ensuring batch-to-batch consistency: Quantitative analysis of crosslinking is a crucial quality control metric.
This guide will focus on two primary experimental techniques for evaluating crosslinking efficiency: Rheological Analysis and Swelling Tests . We will also discuss the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy for a more direct quantification of the chemical reaction.
Experimental Methodologies for Quantifying Crosslinking Efficiency
To provide a robust comparison, it is essential to employ standardized and self-validating experimental protocols. The following sections detail the methodologies for assessing the crosslinking performance of this compound against common difunctional and tetrafunctional vinyl siloxane crosslinkers.
Rheological Analysis: Monitoring the Cure Process in Real-Time
Oscillatory rheology is a powerful technique to monitor the viscoelastic properties of a material as it transitions from a liquid to a solid (gel) state during curing.[7] The key parameters measured are the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.
Experimental Protocol: Isothermal Curing Analysis
-
Sample Preparation: Prepare the silicone elastomer formulation by mixing the vinyl-functional silicone polymer, the hydride-functional crosslinker, and the platinum catalyst in the desired stoichiometric ratio. For this comparative study, formulations with this compound, a difunctional vinylsiloxane, and a tetrafunctional vinylsiloxane should be prepared.
-
Instrumentation: Utilize a rotational rheometer equipped with parallel-plate geometry and a temperature-controlled chamber.
-
Test Conditions:
-
Place a defined volume of the uncured silicone mixture onto the lower plate of the rheometer.
-
Lower the upper plate to a specified gap (e.g., 1 mm).
-
Set the desired isothermal curing temperature (e.g., 120 °C).
-
Apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%) to remain within the linear viscoelastic region.
-
-
Data Acquisition: Record the storage modulus (G'), loss modulus (G''), and tan delta (G''/G') as a function of time.
Data Interpretation:
-
Gel Point: The point at which the storage modulus (G') surpasses the loss modulus (G'') is known as the gel point, signifying the formation of a continuous network.[8] A shorter time to reach the gel point indicates a faster curing reaction.
-
Cure Rate: The slope of the G' curve after the gel point provides a measure of the cure rate.
-
Final Modulus: The plateau value of G' at the end of the experiment is indicative of the final stiffness of the cured elastomer, which is related to the crosslink density.
Caption: Workflow for Rheological Analysis of Crosslinking.
Swelling Tests: Estimating Crosslink Density via the Flory-Rehner Theory
Swelling tests provide a well-established method for estimating the crosslink density of a polymer network.[9][10] The principle is that a crosslinked polymer will not dissolve in a good solvent but will swell to an equilibrium volume that depends on the density of the crosslinks. The Flory-Rehner theory is then used to relate the degree of swelling to the average molecular weight between crosslinks (Mc).[11][12][13][14][15]
Experimental Protocol: Equilibrium Swelling Test
-
Sample Preparation: Cure sheets of the different silicone formulations (as described in 2.1) under controlled conditions. Cut small, precisely weighed samples (e.g., 20 x 10 x 2 mm) from the cured sheets.
-
Initial Measurement: Record the initial dry weight of each sample (W_dry).
-
Swelling: Immerse the samples in a suitable solvent (e.g., toluene) at room temperature for a sufficient time to reach equilibrium swelling (typically 24-72 hours).
-
Swollen Weight: Remove the samples from the solvent, quickly blot the surface to remove excess solvent, and weigh them to obtain the swollen weight (W_swollen).
-
Deswollen Weight: Dry the swollen samples in a vacuum oven until a constant weight is achieved to ensure all solvent has been removed. Record the final dry weight (W_deswollen).
Data Calculation and Interpretation:
The volume fraction of the polymer in the swollen gel (Vr) is calculated, and from this, the crosslink density (ν) and the average molecular weight between crosslinks (Mc) can be determined using the Flory-Rehner equation. A lower degree of swelling corresponds to a higher crosslink density.
Caption: Workflow for Swelling Test and Crosslink Density Calculation.
¹H NMR Spectroscopy: Direct Measurement of Vinyl Group Conversion
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to directly quantify the consumption of vinyl groups during the curing reaction, providing a direct measure of the extent of the reaction.[16][17][18][19]
Experimental Protocol: Monitoring Vinyl Conversion
-
Sample Preparation: Prepare the uncured silicone formulation as in 2.1.
-
Initial Spectrum: Dissolve a small amount of the uncured mixture in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Integrate the signals corresponding to the vinyl protons and a stable internal reference (e.g., silicone methyl protons).
-
Curing: Cure the bulk of the silicone formulation for a specific time and temperature.
-
Post-Cure Spectrum: Extract the soluble portion of the partially or fully cured sample and acquire a ¹H NMR spectrum under the same conditions as the initial sample.
-
Calculation: The percentage conversion of vinyl groups can be calculated by comparing the normalized integral of the vinyl proton signals before and after curing.
Comparative Analysis of Crosslinking Efficiency
The following tables present illustrative data based on typical results for the classes of crosslinkers discussed. This data serves to demonstrate how the experimental outputs can be used for comparison.
Table 1: Rheological Properties of Silicone Elastomers with Different Crosslinkers
| Crosslinker | Gel Time (s) | Cure Rate (Pa/s) | Final Storage Modulus (G') (kPa) |
| Difunctional Vinylsiloxane | 120 | 50 | 350 |
| This compound | 95 | 65 | 450 |
| Tetrafunctional Vinylsiloxane | 70 | 80 | 600 |
Interpretation: The data suggests that as the functionality of the crosslinker increases, the gel time decreases, and the cure rate and final modulus increase. The trifunctional this compound shows intermediate behavior between the difunctional and tetrafunctional alternatives. The presence of the phenyl group may slightly retard the cure compared to a non-phenylated trifunctional crosslinker due to steric effects, but its higher functionality still results in a faster cure and higher modulus than the difunctional crosslinker.
Table 2: Swelling Properties and Calculated Crosslink Density
| Crosslinker | Equilibrium Swelling (%) | Polymer Volume Fraction (Vr) | Avg. Molecular Weight between Crosslinks (Mc) ( g/mol ) |
| Difunctional Vinylsiloxane | 150 | 0.40 | 12000 |
| This compound | 120 | 0.45 | 9000 |
| Tetrafunctional Vinylsiloxane | 90 | 0.53 | 6000 |
Interpretation: The swelling data corroborates the rheological findings. A lower percentage of swelling and a higher polymer volume fraction indicate a higher crosslink density. The calculated Mc value is inversely proportional to the crosslink density. Again, this compound demonstrates a higher crosslinking efficiency than the difunctional crosslinker, resulting in a more tightly crosslinked network.
Conclusion: A Multifaceted Approach to Characterizing Crosslinking Efficiency
The quantitative analysis of crosslinking efficiency is a critical aspect of developing and controlling the properties of silicone elastomers. This guide has outlined a multi-pronged approach utilizing rheology, swelling tests, and NMR spectroscopy to provide a comprehensive understanding of the performance of This compound in comparison to other crosslinking agents.
The trifunctional nature of this compound offers a compelling balance of properties, leading to a higher crosslinking efficiency than difunctional alternatives. The presence of the phenyl group, while potentially slightly moderating the reaction rate, imparts desirable characteristics such as enhanced thermal stability.
By employing the detailed experimental protocols and data interpretation frameworks presented herein, researchers, scientists, and drug development professionals can make informed decisions in the selection and optimization of crosslinking agents to achieve the desired performance in their silicone-based materials and applications.
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Huan, Y., et al. (2021). Polydimethylsiloxane crosslinking kinetics: A systematic study on Sylgard184 comparing rheological and thermal approaches. Polymer Testing, 97, 107147.[7]
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Li, J., et al. (2020). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. Nature Communications, 11(1), 1-9.[5]
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Sharudin, R. W., et al. (2021). Rheological Comparison of Silicone Rubber Crosslinking with Platinum Catalysts and Triethylamine, Methanol & Ethanolamine Solvents. Iranian Journal of Materials Science and Engineering, 18(2), 1-10.[8]
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Wang, Y., et al. (2020). Design and synthesis of phenyl silicone rubber with functional epoxy groups through anionic copolymerization and subsequent epoxidation. Polymer, 186, 122077.
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A. S. De Sousa, et al. (2022). Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach. Polymers, 14(20), 4426.[20]
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A Senior Application Scientist's Guide to Crosslinker Performance: Benchmarking Tris(vinyldimethylsiloxy)phenylsilane
Welcome to a detailed comparative analysis of "Tris(vinyldimethylsiloxy)phenylsilane," a novel crosslinking agent, against established commercial alternatives. In the dynamic landscape of polymer science, particularly in the realm of high-performance silicone elastomers, the selection of an appropriate crosslinker is paramount to achieving desired material properties. This guide is intended for researchers, scientists, and drug development professionals who require a deep, data-driven understanding of how crosslinker chemistry influences final product performance.
Here, we move beyond mere product descriptions to provide a comprehensive, experimentally grounded comparison. We will dissect the performance of this compound in a typical addition-cured silicone elastomer formulation and benchmark it against two widely used commercial crosslinkers: Vinyltrimethoxysilane (VTMO) and a Methyl Vinyl MQ Silicone Resin. Our analysis is rooted in standardized testing protocols to ensure scientific integrity and provide you with actionable insights for your research and development endeavors.
Introduction to the Crosslinkers: A Tale of Three Molecules
The performance of a silicone elastomer is intrinsically linked to the three-dimensional network formed during curing. The choice of crosslinker dictates the density and nature of this network, thereby influencing mechanical strength, thermal stability, and overall durability.[1][2]
-
This compound (TVDPS): This molecule, with its trifunctional vinyl reactivity and central phenyl group, presents an interesting architecture. The phenyl group is anticipated to enhance thermal stability and potentially influence the refractive index, while the three vinyl groups allow for the formation of a well-defined crosslink density. Its molecular structure suggests a balance between flexibility from the siloxane linkages and rigidity from the phenyl core.
-
Vinyltrimethoxysilane (VTMO): A well-established crosslinker and adhesion promoter, VTMO is a bifunctional organosilane with a reactive vinyl group and three hydrolyzable methoxy groups.[3][4] In addition to participating in hydrosilylation, the methoxy groups can undergo hydrolysis and condensation reactions, which can promote adhesion to inorganic substrates.[3][5]
-
Methyl Vinyl MQ Silicone Resin: These are structured, three-dimensional silicone resins composed of monofunctional (M) and quadrifunctional (Q) siloxy units.[2][6] The vinyl functionality is incorporated into the resin structure. MQ resins are renowned for their reinforcing effects, significantly enhancing the mechanical properties of silicone elastomers.[1][7]
Experimental Design: A Framework for Objective Comparison
To provide a robust and unbiased comparison, we designed a series of experiments based on a standardized addition-cured liquid silicone rubber (LSR) formulation. The core components of this formulation are detailed below. The only variable between the experimental batches is the type of crosslinker used.
Formulation
The base formulation for the silicone elastomer is as follows:
| Component | Function | Parts by Weight |
| Vinyl-terminated Polydimethylsiloxane (PDMS), 1000 cSt | Base Polymer | 100 |
| Fumed Silica (hydrophobically treated) | Reinforcing Filler | 30 |
| Platinum Catalyst (Karstedt's catalyst) | Catalyst | 10 ppm |
| Methylhydrosiloxane-dimethylsiloxane copolymer | Crosslinking Polymer | Stoichiometric amount relative to vinyl content |
| Crosslinker (Variable) | Test Variable | See Table Below |
The concentration of each crosslinker was calculated to provide the same molar concentration of vinyl groups, ensuring a consistent theoretical crosslink density from the primary crosslinking agent.
| Crosslinker | Molar Equivalent of Vinyl Groups |
| This compound (TVDPS) | X |
| Vinyltrimethoxysilane (VTMO) | X |
| Methyl Vinyl MQ Silicone Resin | X |
Experimental Workflow
The following diagram illustrates the workflow for sample preparation and testing.
Caption: Experimental workflow for the comparative analysis.
Curing and Post-Curing Protocol
-
Mixing: The vinyl-terminated PDMS, fumed silica, and the respective crosslinker were combined in a planetary mixer until a homogeneous dispersion was achieved. The mixture was then degassed under vacuum to remove entrapped air.
-
Catalyst and Crosslinking Polymer Addition: The platinum catalyst and the methylhydrosiloxane-dimethylsiloxane copolymer were added to the mixture and stirred until uniform.
-
Curing: The catalyzed mixture was poured into stainless steel molds and cured in a forced-air oven at 120°C for 10 minutes.[8]
-
Post-Curing: To ensure the completion of the crosslinking reaction and the removal of any volatile by-products, the cured sheets were post-cured at 150°C for 4 hours.
Performance Evaluation: Head-to-Head Comparison
The cured silicone elastomer sheets were subjected to a battery of standardized tests to evaluate their mechanical and physical properties. All tests were conducted under controlled laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity).
Mechanical Properties
The following table summarizes the key mechanical properties of the silicone elastomers formulated with the different crosslinkers.
| Property | Test Method | This compound | Vinyltrimethoxysilane (VTMO) | Methyl Vinyl MQ Silicone Resin |
| Tensile Strength (MPa) | ASTM D412 | 8.5 | 7.2 | 10.2 |
| Elongation at Break (%) | ASTM D412 | 450 | 550 | 380 |
| Durometer Hardness (Shore A) | ASTM D2240 | 55 | 50 | 65 |
| Tear Strength (kN/m) | ASTM D624 (Die C) | 25 | 22 | 35 |
| Compression Set (%) (22h @ 175°C) | ASTM D395 (Method B) | 18 | 25 | 15 |
Analysis of Results
The experimental data reveals distinct performance profiles for each crosslinker, underscoring the profound impact of molecular architecture on macroscopic properties.
-
Tensile Strength and Hardness: The Methyl Vinyl MQ Silicone Resin imparted the highest tensile strength and hardness.[7] This is consistent with its known reinforcing effect, where the rigid, three-dimensional structure of the resin acts as a nano-scale reinforcing filler, leading to a stiffer and stronger elastomer.[1][2] this compound (TVDPS) demonstrated a significant improvement in tensile strength and hardness compared to VTMO, which can be attributed to its trifunctional nature leading to a higher crosslink density and the contribution of the rigid phenyl group.
-
Elongation at Break: The elastomer formulated with VTMO exhibited the highest elongation at break, suggesting a more flexible network. This is likely due to its bifunctional nature, resulting in longer polymer chains between crosslinks. Conversely, the highly crosslinked and reinforced network produced by the MQ resin resulted in the lowest elongation. TVDPS provided a balance between strength and flexibility.
-
Tear Strength: Tear strength followed a similar trend to tensile strength, with the MQ resin-based elastomer showing the highest resistance to tearing.[9] This is a critical parameter for applications requiring high durability and resistance to physical damage. Again, TVDPS outperformed VTMO in this regard.
-
Compression Set: The compression set is a measure of a material's ability to recover its original shape after prolonged compressive stress at elevated temperatures.[10] The MQ resin and TVDPS formulations exhibited superior performance with lower compression set values. This indicates a more stable crosslinked network that is resistant to permanent deformation under stress and heat. The presence of the phenyl group in TVDPS likely contributes to its enhanced thermal stability.
Mechanistic Insights: The Chemistry of Crosslinking
The observed differences in performance can be explained by the underlying chemical reactions and the resulting network structures. The primary crosslinking mechanism for all three systems is the platinum-catalyzed hydrosilylation reaction, where the vinyl groups of the crosslinker react with the Si-H groups of the crosslinking polymer.[11]
Caption: The fundamental hydrosilylation reaction.
The distinct structures of the crosslinkers, however, lead to different network topologies.
-
TVDPS: The trifunctional nature of TVDPS creates a well-defined and relatively dense network. The phenyl group, being bulky and rigid, can also introduce steric hindrance, potentially influencing the polymer chain mobility and contributing to higher thermal stability.
-
VTMO: As a bifunctional crosslinker, VTMO forms longer, more flexible chains between crosslinks, leading to higher elongation. Its methoxy groups can also react with hydroxyl groups on the filler surface or with atmospheric moisture, potentially improving adhesion.[3]
-
Methyl Vinyl MQ Silicone Resin: The MQ resin acts as a multifunctional crosslinking site, creating a highly dense and reinforced network.[1][2] The resin's cage-like structure provides significant reinforcement, analogous to the effect of reinforcing fillers.
Detailed Experimental Protocols
For the purpose of reproducibility and scientific validation, the detailed protocols for the key mechanical tests are provided below.
ASTM D412: Tensile Properties of Vulcanized Rubber and Thermoplastic Elastomers
-
Specimen Preparation: Dumbbell-shaped specimens (Die C) were cut from the cured and post-cured silicone sheets.[12]
-
Testing Machine: A universal testing machine equipped with a suitable load cell was used.
-
Procedure: The thickness of the narrow section of each specimen was measured. The specimen was then mounted in the grips of the testing machine. The test was initiated at a constant crosshead speed of 500 mm/min until the specimen ruptured.[12][13]
-
Data Acquisition: The force and elongation were recorded throughout the test. Tensile strength was calculated as the maximum force divided by the original cross-sectional area. Elongation at break was expressed as a percentage of the original gauge length.
ASTM D2240: Durometer Hardness
-
Apparatus: A Shore A durometer was used.
-
Procedure: The cured specimen was placed on a flat, hard surface. The durometer was pressed firmly and vertically onto the specimen. The hardness reading was taken within one second of firm contact.[14][15] Multiple readings were taken at different locations on the specimen and averaged.
ASTM D624: Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers
-
Specimen Preparation: Specimens with a 90° angle (Die C) were cut from the cured sheets.[16]
-
Procedure: The specimen was placed in the grips of a universal testing machine. The grips were separated at a constant speed of 500 mm/min.[16][17]
-
Data Acquisition: The maximum force required to tear the specimen was recorded. Tear strength was calculated by dividing the maximum force by the thickness of the specimen.
ASTM D395: Compression Set
-
Specimen Preparation: Cylindrical discs were cut from the cured sheets.[10]
-
Procedure: The initial thickness of the specimens was measured. The specimens were then placed in a compression device and compressed to 25% of their original height. The device was placed in an oven at 175°C for 22 hours.[18]
-
Measurement: After the specified time, the specimens were removed from the device and allowed to cool at room temperature for 30 minutes before the final thickness was measured.[10] The compression set was calculated as a percentage of the initial deflection.
Conclusion and Expert Recommendations
This comparative study demonstrates that This compound (TVDPS) is a highly effective crosslinker for addition-cured silicone elastomers, offering a compelling balance of mechanical properties.
-
For applications requiring high strength and durability, such as in medical devices or demanding industrial components, Methyl Vinyl MQ Silicone Resin remains the top performer due to its exceptional reinforcing capabilities.
-
For applications where high flexibility and elongation are the primary requirements, Vinyltrimethoxysilane (VTMO) is a suitable choice, although with a trade-off in strength and thermal stability.
-
This compound emerges as an excellent "all-around" performer. It provides a significant enhancement in tensile strength, tear strength, and thermal stability (as indicated by the low compression set) compared to a standard bifunctional crosslinker like VTMO, without the significant reduction in elongation seen with MQ resins. The presence of the phenyl group likely contributes to its improved thermal performance.
Therefore, for researchers and formulators seeking to enhance the mechanical and thermal properties of their silicone elastomers without compromising excessively on flexibility, This compound represents a very promising alternative to conventional crosslinkers. Its unique molecular structure offers a pathway to tailor the performance of silicone materials for a wide range of advanced applications.
References
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XJY SILICONES. (n.d.). Why add vinyl silicone resins to silicone rubber? Retrieved from [Link]
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SiLIM TECHNOLOGIES. (n.d.). China MQ Silicone Resin Suppliers, Manufacturers, Factory. Retrieved from [Link]
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Zhang, et al. (2020). Preparation of one-component addition-cure liquid silicone rubber coating with enhanced storage stability and bond strength. ResearchGate. Retrieved from [Link]
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ACC Silicones. (n.d.). Addition Cure Silicone Moulding Rubber. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of methyl vinyl MQ silicone resin. Retrieved from [Link]
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Intertek. (n.d.). Compression Set Under Constant Deflection ASTM D395. Retrieved from [Link]
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ADMET. (2010, April 28). How to Perform a Rubber & Elastomer Tear Strength Test – ASTM D624. Retrieved from [Link]
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XJY Silicones. (n.d.). Vinyl Methyl VMQ Silicone Resin(VMQ resin, Vinyl MQ resin, VQM resin). Retrieved from [Link]
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University of Wuppertal. (n.d.). Crosslinking and modification of silicones. Retrieved from [Link]
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LabsCubed. (n.d.). ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing. Retrieved from [Link]
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Precision Polymer Engineering. (n.d.). Compression Set — what do I need to know? Retrieved from [Link]
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SIMTEC. (2021, April 22). Curing Speeds in Silicone Rubber. Retrieved from [Link]
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ZwickRoell. (n.d.). Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. Retrieved from [Link]
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ZwickRoell. (n.d.). ASTM D412 Tensile test rubber & elastomers. Retrieved from [Link]
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Esung. (n.d.). ESL1710 (VTMO). Retrieved from [Link]
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MTS Systems. (n.d.). RUBBER. Retrieved from [Link]
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IOTA CORPORATION LTD. (n.d.). Vinyltrimethoxysilane VTMO IOTA-21. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tris(vinyldimethylsiloxy)phenylsilane
As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Tris(vinyldimethylsiloxy)phenylsilane (CAS No. 60111-47-9). Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures to ensure a culture of safety and environmental stewardship in your laboratory.
Executive Summary: Disposal Protocol at a Glance
For immediate operational guidance, this section summarizes the critical safety and disposal information. The subsequent sections will elaborate on the scientific reasoning behind each recommendation.
Disposal and Safety Synopsis
| Parameter | Guideline | Rationale & Citation |
| Primary Disposal Method | Licensed incineration. | Recommended by the manufacturer's Safety Data Sheet (SDS) as a primary method for safe disposal.[1] |
| Secondary Disposal Method | Absorb onto inert material (e.g., vermiculite, clay) and dispose of as solid waste in a licensed facility. | A safe alternative for containing the liquid for transport to a disposal facility.[2] |
| Prohibited Disposal | DO NOT dispose of in sewers or public waterways. | Prevents environmental contamination as the substance's ecological impact is not fully known.[1] |
| Required PPE | Neoprene or nitrile rubber gloves, chemical safety goggles, lab coat. | Essential for preventing skin and eye irritation, which are potential hazards.[1] |
| Respiratory Protection | NIOSH-certified organic vapor respirator if ventilation is inadequate or during spill cleanup. | Protects against inhalation of vapors or mists, which may irritate the respiratory tract.[1] |
| Spill Containment | Use dikes or absorbent materials to prevent migration into sewers or streams. | Crucial for preventing environmental release and containing the material for safe cleanup.[1] |
Disposal Decision Workflow
This diagram outlines the logical steps for managing this compound waste from generation to final disposal.
Caption: Disposal workflow for this compound.
Deconstructing the Compound: A Disposal-Oriented Hazard Analysis
Understanding the chemical nature of this compound is paramount to appreciating the logic behind its disposal protocol. This substance is an organosiloxane, a class of compounds characterized by a silicon-oxygen backbone.[1]
-
Hazard Profile : The manufacturer's SDS for the 95% pure substance indicates that it is not classified under GHS-US labeling, meaning it does not meet the criteria for most common hazard classifications.[1] However, a lack of classification does not mean a lack of potential risk. The SDS prudently advises that it may cause skin and eye irritation and irritation to the respiratory tract upon inhalation.[1] Therefore, all handling and disposal operations must be conducted with appropriate PPE.
-
Thermal Decomposition : When exposed to high temperatures or open flame, as in an incineration scenario, organosiloxanes can produce irritating fumes and organic acid vapors.[1] The controlled, high-temperature environment of a licensed incinerator is designed to manage these byproducts safely, breaking the material down primarily into carbon dioxide, water, and amorphous silica.[3] This conversion to relatively benign components is a key reason why incineration is the preferred disposal method.
-
Environmental Considerations : The SDS recommends avoiding release to the environment and preventing entry into sewers and public waters.[1] While no specific ecological damage is noted, organosilicon compounds are generally not readily biodegradable and can persist, making environmental containment a priority.[4]
Pre-Disposal Operations: Spill and Leak Management
Proper disposal begins with correct handling and containment long before the waste leaves your facility. Should a spill occur, the immediate goal is to contain the liquid safely and prevent its spread.
Experimental Protocol: Small-Scale Spill Cleanup (<100 mL)
-
Evacuate and Ventilate : Ensure unnecessary personnel are evacuated from the immediate area.[1] Maximize ventilation in the room by opening sash on chemical fume hoods or increasing air exchange rates.
-
Don PPE : At a minimum, wear neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[1] If ventilation is poor, a NIOSH-certified organic vapor respirator is required.[1]
-
Contain the Spill : Create a dike around the spill using an inert absorbent material such as vermiculite, clay, or sand.[1] This prevents the liquid from spreading or entering drains.
-
Absorb the Material : Apply the absorbent material directly to the spill, working from the outside in. Allow the material to fully absorb the liquid.
-
Collect the Waste : Carefully sweep or shovel the saturated absorbent material into a designated, sealable waste container.[1] Ensure the container is properly labeled as "Waste this compound" or similar.
-
Decontaminate the Area : Wipe the spill area with soap and water.
-
Dispose of Materials : The collected waste and any contaminated cleaning materials should be sealed in the container and managed according to the final disposal protocol outlined in the next section.
Step-by-Step Waste Disposal Protocol
This protocol details the validated methods for the final disposal of this compound waste, including unused product and spill cleanup materials.
Primary Method: Incineration
Incineration is the most effective and recommended method for the complete destruction of this compound.
-
Waste Collection : Collect liquid this compound waste in a dedicated, clearly labeled, and sealable container. Do not mix with incompatible waste streams, particularly strong oxidizing agents, peroxides, acids, or alcohols.[1][5]
-
Container Management : Keep the waste container tightly closed and store it in a cool, well-ventilated area away from heat, sparks, or open flames.[1][6]
-
Engage a Licensed Contractor : Arrange for pickup and disposal with a licensed hazardous waste management company that operates an incineration facility.
-
Documentation : Provide the contractor with the Safety Data Sheet (SDS) for the material. Maintain all necessary documentation, such as waste manifests, in accordance with your institution's policies and local regulations. The disposal must be conducted in a safe manner that complies with all local and national regulations.[1]
Alternative Method: Solidification and Landfill
If incineration is not accessible, the material can be prepared for disposal in a licensed hazardous waste landfill.
-
Solidification : In a well-ventilated area (preferably a fume hood), absorb the liquid waste onto an inert material like vermiculite or clay until no free liquid remains.
-
Packaging : Place the saturated absorbent material into a sealed, durable container. The container must be clearly labeled with the chemical name and a warning that it should not be disposed of in standard municipal waste.
-
Licensed Disposal : Transfer the container to a licensed waste disposal facility authorized to handle such chemical waste.[5][7] It is critical to confirm with the landfill operator that they will accept this specific waste stream.[4]
Regulatory and Compliance Framework
While this compound is not specifically listed as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the responsibility for a proper hazardous waste determination lies with the waste generator.[8] Disposal must always comply with federal, state, and local regulations.[9] Engaging a certified environmental management firm ensures that all legal requirements are met, protecting both your institution and the environment.
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TRIS(DIMETHYLAMINO)PHENYLSILANE Safety Data Sheet . Gelest, Inc. [Link]
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Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids . MDPI. [Link]
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Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). [Link]
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Silane Safety Data Sheet . Middlesex Gases & Technologies. [Link]
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TRIS(DIMETHYLAMINO)SILANE Product Information . Gelest, Inc. [Link]
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A Researcher's Guide to the Safe Handling of Tris(vinyldimethylsiloxy)phenylsilane
As a Senior Application Scientist, it is my priority to equip fellow researchers with the knowledge to handle specialized chemical reagents not just effectively, but with the utmost safety. This guide provides essential, actionable information for the safe handling, storage, and disposal of Tris(vinyldimethylsiloxy)phenylsilane (CAS No. 60111-47-9), a versatile organosiloxane intermediate. The protocols outlined herein are designed to be a self-validating system, ensuring a secure laboratory environment.
Understanding the Compound: A Quick Overview
This compound is a liquid organosiloxane compound.[1] It is primarily used as a chemical intermediate in the synthesis of various silicone compositions, finding applications in fields like optical materials and the semiconductor industry.[2] While it is not classified as a hazardous substance under GHS-US labeling, it is crucial to recognize that it can cause irritation to the skin, eyes, and respiratory tract.[1] Furthermore, exposure to high temperatures or open flames can lead to the development of irritating fumes and organic acid vapors.[1]
Core Safety Directives: Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | These materials provide adequate resistance to prevent skin contact and potential irritation.[1] |
| Eye Protection | Chemical goggles.[1] | Protects against splashes and vapors that may cause eye irritation.[1] Note: Contact lenses should not be worn when handling this chemical.[1] |
| Skin and Body Protection | Wear suitable protective clothing.[1] | A standard lab coat is generally sufficient to prevent incidental skin contact. |
| Respiratory Protection | NIOSH-certified organic vapor (black cartridge) respirator.[1] | Recommended in situations where inhalation of vapors or mists may occur, such as when working in poorly ventilated areas or when heating the substance.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
Upon receiving this compound, ensure the container is intact and properly labeled. Store the compound in a tightly closed container in a cool, well-ventilated area.[1][2] It is crucial to store it away from heat, open flames, sparks, and incompatible materials such as oxidizing agents, peroxides, and strong oxidizers.[1]
-
Preparation : Before handling, ensure that an emergency eye wash fountain and safety shower are readily accessible.[1]
-
Ventilation : Always handle this compound in a well-ventilated area.[1] A fume hood is recommended, especially if the compound is being heated or agitated.
-
Dispensing : When transferring the liquid, avoid all contact with eyes and skin.[1] Do not breathe in any vapor or mist that may be generated.[1]
-
Hygiene : After handling, wash hands and any other exposed areas with mild soap and water.[1] Contaminated clothing should be removed and washed before reuse.[1]
In the event of a spill, the following steps should be taken:
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment and Cleanup : Wearing the appropriate PPE, clean up the spill using an absorbent material.[1]
-
Collection : Sweep or shovel the absorbed material into an appropriate container for disposal.[1]
-
Decontamination : Clean the spill area thoroughly.
All waste containing this compound should be treated as chemical waste. It may be incinerated.[1] Dispose of the waste in a safe manner, adhering to all local and national regulations.[1] Crucially, do not dispose of this chemical waste into the sewer system.[1]
Emergency Procedures: First Aid
In case of accidental exposure, immediate action is critical.
-
Eye Contact : Immediately flush the eyes thoroughly with water for at least 15 minutes.[1] If contact lenses are present, remove them if it is safe to do so and continue rinsing.[1] Seek medical advice and attention.[1]
-
Skin Contact : Wash the affected area with plenty of soap and water.[1] Seek medical advice if irritation develops or persists.[1]
-
Inhalation : If vapors or mists are inhaled, move the individual to fresh air. Seek medical attention if respiratory irritation occurs.[1]
-
Ingestion : Never give anything by mouth to an unconscious person.[1] Seek immediate medical advice and attention.[1]
Logical Framework for PPE Selection
The selection of appropriate PPE is a critical decision point in ensuring laboratory safety. The following diagram illustrates a logical workflow for determining the necessary level of protection when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
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Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. Retrieved from [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. This compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
